Alintegimod
Description
Properties
CAS No. |
1378535-08-0 |
|---|---|
Molecular Formula |
C28H32N2O6S4 |
Molecular Weight |
620.8 g/mol |
IUPAC Name |
2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C28H32N2O6S4/c31-27(29(19-23-5-1-15-37-23)20-24-6-2-16-38-24)35-13-11-33-9-10-34-12-14-36-28(32)30(21-25-7-3-17-39-25)22-26-8-4-18-40-26/h1-8,15-18H,9-14,19-22H2 |
InChI Key |
PSBCCRKKPBQYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CN(CC2=CC=CS2)C(=O)OCCOCCOCCOC(=O)N(CC3=CC=CS3)CC4=CC=CS4 |
Origin of Product |
United States |
Foundational & Exploratory
Alintegimod: An In-depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alintegimod (also known as 7HP349) is an orally bioavailable, first-in-class small molecule that acts as an allosteric agonist of the integrin cell adhesion receptors, very late antigen-4 (VLA-4 or α4β1) and lymphocyte function-associated antigen-1 (LFA-1 or αLβ2).[1][2] Developed by 7 Hills Pharma, this compound is under investigation for its potential to enhance immune responses against solid tumors, particularly in patients resistant to immune checkpoint inhibitors.[3][4][5] This technical guide provides a detailed overview of the mechanism of action of this compound, supported by available data and experimental methodologies.
Core Mechanism: Allosteric Activation of Integrins
This compound's novel mechanism of action centers on the allosteric activation of LFA-1 and VLA-4 integrins.[1][6] Unlike orthosteric agonists that bind to the same site as the natural ligand, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that enhances the receptor's function. In the case of this compound, this allosteric binding stabilizes the high-affinity, open conformation of LFA-1 and VLA-4. This heightened state of activation promotes robust cell-cell interactions that are critical for an effective anti-tumor immune response.[2]
The activation of these integrins by this compound facilitates several key steps in the cancer immunity cycle:
-
Enhanced T-cell Trafficking and Infiltration: By activating LFA-1 and VLA-4 on the surface of leukocytes, this compound promotes their adhesion to intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) on endothelial cells.[6] This enhanced adhesion is a critical step for the extravasation of T-cells from the bloodstream into the tumor microenvironment.
-
Improved Antigen Presentation and T-cell Priming: The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) is essential for the formation of a stable immunological synapse. By strengthening this interaction, this compound enhances T-cell priming and activation.
-
Increased T-cell-mediated Tumor Cell Killing: Once within the tumor, activated T-cells rely on LFA-1 to bind to ICAM-1 expressed on tumor cells, facilitating direct, cytotoxic killing. This compound's potentiation of this interaction may lead to more effective tumor cell lysis.
Signaling Pathways
The binding of this compound to an allosteric site on the LFA-1 and VLA-4 integrins induces a conformational change that shifts the equilibrium towards the active, high-affinity state. This "inside-out" signaling enhancement potentiates the natural signaling cascades initiated by chemokines and T-cell receptor (TCR) engagement.
Data Presentation
Preclinical Efficacy
While specific EC50 values for this compound's activation of LFA-1 and VLA-4 are not publicly available, preclinical studies have demonstrated a significant enhancement of T-cell adhesion. One study reported a 100-fold increase in the adhesion of activated T-cells to surfaces coated with their respective ligands in the presence of this compound. Further preclinical data indicates that this compound monotherapy has anti-tumor efficacy and enhances the tumoricidal effects of anti-CTLA-4 and anti-PD-1 therapies in syngeneic mouse models.[7]
Clinical Pharmacokinetics (Phase I)
A first-in-human, placebo-controlled, single and multiple ascending dose (SAD/MAD) study was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral this compound.
| Parameter | Value | Study Population |
| Dose Range (SAD & MAD) | Up to 300 mg | Healthy Volunteers |
| Safety & Tolerability | Safe and well-tolerated up to 300 mg | Healthy Volunteers |
| Terminal Elimination Half-life (T1/2) | 20.6 - 34.6 hours | Healthy Volunteers |
| Cmax & AUC | Greater than dose-proportional increases | Healthy Volunteers |
| Accumulation (5 days dosing) | No evidence of accumulation | Healthy Volunteers |
| Optimal Pharmacokinetic Dose (OPD) | 100 - 300 mg/day | Healthy Volunteers |
Data from a poster presentation on the first-in-human study of 7HP349 (this compound).
Experimental Protocols
In Vitro T-Cell Adhesion Assay
This protocol is a representative method for assessing the effect of this compound on T-cell adhesion to ICAM-1, a key ligand for LFA-1.
1. Materials:
-
Purified human T-cells
-
Recombinant human ICAM-1
-
96-well microplates
-
This compound (7HP349)
-
Calcein-AM (fluorescent dye)
-
Assay buffer (e.g., HBSS with 2% BSA)
-
Plate reader with fluorescence detection
2. Methods:
-
Plate Coating:
-
Coat wells of a 96-well plate with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash wells with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites with assay buffer for 1 hour at 37°C.
-
-
Cell Preparation:
-
Label purified human T-cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled T-cells in assay buffer at a concentration of 1 x 106 cells/mL.
-
-
Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the this compound dilutions to the ICAM-1 coated wells.
-
Add 50 µL of the labeled T-cell suspension to each well.
-
-
Incubation and Adhesion:
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
-
-
Washing:
-
Carefully wash the wells with pre-warmed assay buffer to remove non-adherent cells. Repeat 2-3 times.
-
-
Quantification:
-
Measure the fluorescence of the remaining adherent cells using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of cell adhesion relative to a positive control (e.g., PMA-stimulated cells) and a negative control (untreated cells).
-
Conclusion
This compound represents a promising new approach in cancer immunotherapy by targeting the fundamental process of immune cell adhesion and trafficking. Its mechanism as an allosteric agonist of LFA-1 and VLA-4 integrins provides a novel strategy to enhance the efficacy of existing immunotherapies, particularly in patients who have developed resistance. The favorable safety profile and pharmacokinetic properties observed in early clinical trials support its continued development. Further research and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in various solid tumor indications.
References
- 1. This compound (7HP349) | LFA-1 activator | Probechem Biochemicals [probechem.com]
- 2. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. texasheart.org [texasheart.org]
- 6. This compound (7HP-349) | Integrin | 1378535-08-0 | Invivochem [invivochem.com]
- 7. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
7HP-349: A Technical Guide to a Novel Allosteric Integrin Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
7HP-349 (also known as Alintegimod) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins αLβ2 (LFA-1) and α4β1 (VLA-4). By promoting the active conformation of these key leukocyte integrins, 7HP-349 enhances cell-to-cell adhesion, a critical process for mounting an effective immune response. This document provides a comprehensive technical overview of 7HP-349, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The αLβ2 (LFA-1) and α4β1 (VLA-4) integrins, predominantly expressed on leukocytes, play a pivotal role in immune surveillance, trafficking, and activation. LFA-1 binds to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells, while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1). These interactions are essential for the formation of the immunological synapse, T-cell co-stimulation, and the extravasation of immune cells into tissues.[1]
Dysregulation of integrin function can lead to immunodeficiency or autoimmune diseases. 7HP-349 is an investigational immunostimulant designed to enhance immune responses by allosterically activating LFA-1 and VLA-4.[2] This potentiation of integrin-mediated adhesion has shown promise in preclinical models for improving the efficacy of cancer immunotherapies and vaccines.[1]
Mechanism of Action
7HP-349 is an allosteric agonist that binds to a site on the integrin molecule distinct from the ligand-binding site. This binding event induces a conformational change in the integrin, shifting it to a high-affinity state for its natural ligands, ICAM-1 and VCAM-1. This enhanced binding strengthens the interaction between immune cells (e.g., T cells, B cells) and APCs or endothelial cells.[1]
The direct consequences of 7HP-349-mediated integrin activation include:
-
Enhanced T-cell priming and activation: By stabilizing the immunological synapse, 7HP-349 promotes more robust and sustained signaling between T cells and APCs.[3]
-
Increased leukocyte trafficking: Activated integrins facilitate the firm adhesion of leukocytes to the vascular endothelium, a prerequisite for their migration into tissues, including tumor microenvironments.[4]
-
Augmented anti-tumor immunity: In preclinical cancer models, 7HP-349 has been shown to increase the infiltration of cytotoxic T lymphocytes into tumors, leading to enhanced tumor control, both as a monotherapy and in combination with checkpoint inhibitors.[4][5]
dot
Caption: Signaling pathway of 7HP-349-mediated integrin activation.
Quantitative Data
The following tables summarize the key quantitative data for 7HP-349 from in vitro and clinical studies.
Table 1: In Vitro Activity of 7HP-349
| Assay | Cell Line | Ligand | EC₅₀ (µM) | Reference |
| Static Cell Adhesion to VCAM-1 | Jurkat (Human T-cell) | VCAM-1 | 2 | [6] |
| Static Cell Adhesion to VCAM-1 | 70Z/3 (Murine B-cell) | VCAM-1 | ~2 | [6] |
Table 2: Pharmacokinetic Parameters of 7HP-349 in Healthy Male Subjects (Phase 1, NCT04508179)
| Dose Group (Single Ascending Dose) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng*h/mL) | T₁/₂ (h) | Reference |
| 50 mg | 155 (± 48) | 3,860 (± 1,080) | 20.6 | [4][7] |
| 100 mg | 459 (± 142) | 13,800 (± 3,450) | 25.4 | [4][7] |
| 200 mg | 1,140 (± 342) | 38,100 (± 9,530) | 28.9 | [4][7] |
| 300 mg | 1,860 (± 558) | 68,800 (± 17,200) | 34.6 | [4][7] |
Data are presented as mean (± SD) where available.
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize 7HP-349.
In Vitro Static Cell Adhesion Assay
This assay quantifies the ability of 7HP-349 to enhance the adhesion of leukocytes to immobilized integrin ligands.[5][8]
Materials:
-
96-well flat-bottom microplates
-
Recombinant human VCAM-1 or ICAM-1
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Jurkat T-cells or other suitable leukocyte cell line
-
Fluorescent cell stain (e.g., Calcein-AM, BCECF-AM)
-
7HP-349
-
Fluorescence plate reader
Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with recombinant VCAM-1 or ICAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound ligand.
-
Block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture Jurkat cells to the desired density.
-
Label the cells with a fluorescent dye according to the manufacturer's instructions (e.g., 1 µM Calcein-AM for 30 minutes at 37°C).
-
Wash the cells to remove excess dye and resuspend in assay buffer (e.g., RPMI with 0.5% BSA).
-
-
Adhesion Assay:
-
Prepare serial dilutions of 7HP-349 in the assay buffer.
-
Add the 7HP-349 dilutions to the coated wells.
-
Add the fluorescently labeled cells to the wells (e.g., 5 x 10⁴ cells/well).
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells. The number and force of washes should be optimized to achieve a low background signal in control wells.
-
-
Quantification:
-
Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.
-
Calculate the percentage of adherent cells for each concentration of 7HP-349 relative to a positive control (e.g., Mn²⁺ or a phorbol (B1677699) ester like PMA) and a negative control (no compound).
-
Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.
-
dot
Caption: Workflow for the in vitro static cell adhesion assay.
Syngeneic Mouse Tumor Models
These models are used to evaluate the in vivo anti-tumor efficacy of 7HP-349 in immunocompetent mice.[9][10]
Materials:
-
BALB/c or C57BL/6 mice
-
CT26 (colon carcinoma, BALB/c) or B16-F10 (melanoma, C57BL/6) tumor cells
-
Cell culture medium and supplements
-
7HP-349 formulation for oral gavage
-
Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies)
-
Calipers for tumor measurement
-
Flow cytometry antibodies for immune cell phenotyping
Protocol:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10⁵ to 1 x 10⁶ cells) subcutaneously into the flank of the mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, 7HP-349 alone, checkpoint inhibitor alone, combination therapy).
-
Administer 7HP-349 via oral gavage at the desired dose and schedule.
-
Administer checkpoint inhibitors via intraperitoneal injection as per established protocols.
-
-
Monitoring:
-
Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint Analysis:
-
At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors and spleens.
-
Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating leukocytes (TILs). This involves digesting the tumor into a single-cell suspension and staining with antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Granzyme B).
-
Process another portion of the tumor for immunohistochemistry to visualize the spatial distribution of immune cells.
-
dot
Caption: Workflow for in vivo syngeneic mouse tumor model studies.
Phase 1 Clinical Trial (NCT04508179) Pharmacokinetic Analysis
This protocol describes the bioanalytical method for quantifying 7HP-349 in human plasma.[4][9]
Methodology:
-
Sample Collection:
-
Collect blood samples from subjects at predetermined time points before and after dosing with 7HP-349.
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Sample Preparation:
-
Thaw plasma samples.
-
Perform protein precipitation by adding a solvent such as acetonitrile (B52724) to a small volume of plasma. This step removes larger proteins that can interfere with the analysis.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing 7HP-349.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Liquid Chromatography (LC): Separate 7HP-349 from other components in the sample using a suitable chromatography column and mobile phase gradient.
-
Tandem Mass Spectrometry (MS/MS):
-
Ionize the eluting compounds.
-
Select the parent ion of 7HP-349 in the first mass spectrometer.
-
Fragment the parent ion in a collision cell.
-
Select and detect specific fragment ions in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity for quantification.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards of known 7HP-349 concentrations.
-
Determine the concentration of 7HP-349 in the study samples by comparing their peak areas to the calibration curve.
-
Use the concentration-time data to calculate pharmacokinetic parameters such as Cₘₐₓ, AUC, and T₁/₂ using non-compartmental analysis.
-
Conclusion
7HP-349 is a promising oral immunostimulant with a well-defined mechanism of action centered on the allosteric activation of LFA-1 and VLA-4 integrins. Preclinical data demonstrate its ability to enhance immune cell adhesion and anti-tumor responses. The Phase 1 clinical trial has established its safety and pharmacokinetic profile in healthy volunteers, supporting further development in combination with cancer immunotherapies and as a vaccine adjuvant. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the therapeutic potential of 7HP-349 and the broader field of integrin modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 8. Static adhesion assay for the study of integrin activation in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]
- 10. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Alintegimod: A Technical Guide to a First-in-Class LFA-1 and VLA-4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alintegimod (also known as 7HP-349) is a pioneering, orally bioavailable, small molecule that functions as an allosteric agonist for the integrin cell adhesion receptors, Lymphocyte Function-Associated Antigen-1 (LFA-1, αLβ2) and Very Late Antigen-4 (VLA-4, α4β1). By selectively activating these integrins, this compound aims to enhance crucial stages of the cancer immunity cycle, including immune cell trafficking, antigen presentation, and T-cell activation.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, available clinical data, and relevant experimental protocols to inform researchers and drug development professionals.
Introduction: Targeting Integrin Activation for Immunotherapy
The efficacy of cancer immunotherapies, such as immune checkpoint inhibitors, is often limited by insufficient T-cell infiltration into the tumor microenvironment and suboptimal T-cell activation. Integrins, a family of cell adhesion molecules, play a critical role in mediating the adhesion and migration of leukocytes, processes essential for a robust anti-tumor immune response. LFA-1 and VLA-4 are key integrins expressed on the surface of leukocytes that facilitate their interaction with Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial and antigen-presenting cells.
This compound represents a novel therapeutic strategy by directly targeting and activating LFA-1 and VLA-4. This allosteric activation is designed to promote the necessary cell-cell interactions for effective immune surveillance and tumor cell killing.[1][3]
Mechanism of Action: Allosteric Activation of LFA-1 and VLA-4
This compound functions as an allosteric agonist, meaning it binds to a site on the integrin receptor distinct from the ligand-binding site, inducing a conformational change that increases the receptor's affinity for its natural ligands. This "inside-out" signaling mimics the natural activation process of integrins.
Upon oral administration, this compound activates LFA-1 and VLA-4 on leukocytes. This enhanced activation promotes the adhesion of these immune cells to their respective counter-receptors, ICAM-1 and VCAM-1. This targeted adhesion is expected to facilitate several key processes in the anti-tumor immune response:
-
Leukocyte Trafficking and Infiltration: Activated LFA-1 and VLA-4 on circulating T-cells and other leukocytes mediate their firm adhesion to the vascular endothelium expressing ICAM-1 and VCAM-1, a critical step for their extravasation into the tumor microenvironment.
-
T-Cell Priming and Activation: The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) is crucial for the formation of a stable immunological synapse, leading to enhanced T-cell priming and activation.
-
Enhanced Tumor Cell Killing: Increased infiltration of activated T-cells into the tumor can lead to more effective recognition and elimination of cancer cells.
Preclinical studies in B16 and CT26 syngeneic mouse models have demonstrated that this compound monotherapy has anti-tumor efficacy and can enhance the tumoricidal effects when used in combination with anti-CTLA-4 and anti-PD-1 checkpoint inhibitors.
Signaling Pathways
The activation of LFA-1 and VLA-4 by this compound is believed to trigger downstream signaling cascades that promote cell adhesion, migration, and activation. The following diagrams illustrate the proposed signaling pathways.
Caption: this compound-mediated LFA-1 signaling pathway.
References
Alintegimod: A Technical Guide to a Novel Integrin Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alintegimod (also known as 7HP-349) is a clinical-stage, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4).[1][2][3][4][5] Developed by 7 Hills Pharma, this compound is under investigation for its potential to enhance immune responses against solid tumors.[3][4][5] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.
Chemical Structure and Properties
This compound is chemically described as 2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate. Its structure features a central polyethylene (B3416737) glycol linker connecting two bis(thiophen-2-ylmethyl)carbamate moieties.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-[2-[2-[bis(thiophen-2-ylmethyl)carbamoyloxy]ethoxy]ethoxy]ethyl N,N-bis(thiophen-2-ylmethyl)carbamate | |
| Synonyms | 7HP-349, 7HP349 | [3][5] |
| CAS Number | 1378535-08-0 | |
| Molecular Formula | C₂₈H₃₂N₂O₆S₄ | |
| Molecular Weight | 620.8 g/mol | |
| XLogP3 | 4.6 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 10 | |
| Rotatable Bond Count | 19 | |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in DMSO |
Note: Some physicochemical properties are computed and may not represent experimental values.
Pharmacology
Mechanism of Action:
This compound is a first-in-class, orally delivered small molecule designed to selectively and allosterically activate the integrins LFA-1 (αLβ2) and VLA-4 (α4β1).[2][4] These integrins are crucial for leukocyte trafficking, immune cell interactions, and the formation of the immunological synapse.[1][2] By binding to an allosteric site, this compound induces a conformational change in LFA-1 and VLA-4, increasing their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1] This enhanced binding promotes several key steps in the cancer immunity cycle.[1][2][4]
Pharmacodynamics:
The activation of LFA-1 and VLA-4 by this compound leads to:
-
Enhanced Leukocyte Adhesion: Increased binding of leukocytes to endothelial cells, facilitating their extravasation from the bloodstream into tissues, including the tumor microenvironment.
-
Improved T-cell Activation: Strengthened interaction between T-cells and antigen-presenting cells (APCs), leading to a more robust activation of tumor-specific T-cells. Upregulation of T-cell activation markers such as CD69 and CD25 is an anticipated downstream effect.[6][7][8]
-
Increased T-cell Infiltration into Tumors: Facilitated migration of activated T-cells into the tumor, a critical step for effective anti-tumor immunity.
Pharmacokinetics:
Phase I clinical trials have demonstrated that this compound is orally bioavailable and has a favorable safety profile at exposures exceeding therapeutic levels.[2][4]
Signaling Pathways
This compound's mechanism of action involves the modulation of "inside-out" signaling pathways that control integrin activation. While the precise intracellular cascade initiated by this compound is proprietary, the general pathways for LFA-1 and VLA-4 activation are well-established.
Caption: LFA-1 Signaling Pathway Activation by this compound.
Caption: VLA-4 Signaling Pathway Activation by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are proprietary to 7 Hills Pharma. However, the following sections describe general methodologies that are commonly used to assess the activity of integrin activators.
Cell Adhesion Assay
This assay quantifies the ability of this compound to enhance the adhesion of leukocytes to endothelial cells or purified adhesion molecules.
Workflow:
Caption: General Workflow for a Cell Adhesion Assay.
Methodology:
-
Plate Coating: 96-well plates are coated with recombinant human VCAM-1 or ICAM-1 overnight at 4°C.
-
Blocking: Plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.
-
Cell Preparation: A leukocyte cell line (e.g., Jurkat T-cells) or primary leukocytes are labeled with a fluorescent dye such as Calcein-AM.
-
Treatment: Labeled cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Adhesion: The treated cells are added to the coated wells and allowed to adhere for a defined period (e.g., 30-60 minutes) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with a suitable buffer.
-
Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The increase in fluorescence in this compound-treated wells compared to control wells indicates enhanced adhesion.
T-Cell Activation Assay
This assay measures the effect of this compound on the activation of T-cells, typically by assessing the expression of activation markers.
Workflow:
References
- 1. texasheart.org [texasheart.org]
- 2. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 3. This compound by 7 Hills Pharma for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 5. This compound by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of activation-induced markers (AIM) in porcine T cells by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of Oral Alintegimod: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alintegimod (also known as 7HP349) is a first-in-class, orally administered small molecule being investigated for its potential to enhance immunotherapies in the treatment of cancer.[1][2][3][4][5] It functions as an allosteric agonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and αLβ2 (Lymphocyte Function-Associated Antigen-1, LFA-1).[6] By activating these integrins, this compound is designed to promote T-cell trafficking, antigen presentation, and priming, thereby augmenting the patient's immune response against tumors.[1][6] This technical guide provides a comprehensive overview of the available pharmacokinetic data for oral this compound, its mechanism of action, and the methodologies employed in its clinical evaluation.
Mechanism of Action: Allosteric Integrin Activation
This compound's novel mechanism of action centers on the allosteric activation of LFA-1 and VLA-4 integrins on the surface of leukocytes.[6] This activation enhances the adhesion of these immune cells to their respective counter-receptors, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and endothelial cells.[6] This enhanced cell-cell interaction is crucial for several key steps in the cancer immunity cycle, including the priming and activation of T-cells by APCs and the subsequent trafficking and infiltration of activated T-cells into the tumor microenvironment.[1][6]
Clinical Pharmacokinetics
A first-in-human, Phase I clinical trial (NCT04508179) was conducted to evaluate the safety, tolerability, and pharmacokinetics of orally administered this compound in healthy male volunteers.[7][8][9] The study included both single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]
Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic findings from the Phase I study. While specific Cmax and AUC values have not been publicly disclosed, the study reported greater than dose-proportional increases in these parameters.[6]
| Parameter | Finding | Dose Range (Oral) | Study Population | Citation |
| Terminal Elimination Half-Life (t½) | 20.6 - 34.6 hours | 50 mg - 300 mg | Healthy Male Volunteers | [6] |
| Maximum Plasma Concentration (Cmax) | Greater than dose-proportional increase | 50 mg - 300 mg | Healthy Male Volunteers | [6] |
| Area Under the Curve (AUC) | Greater than dose-proportional increase | 50 mg - 300 mg | Healthy Male Volunteers | [6] |
| Accumulation | No evidence of accumulation over five days of dosing | 100 mg and 300 mg daily | Healthy Male Volunteers | [6] |
| Urinary Excretion | Undetectable (<1 ng/mL) | 50 mg - 300 mg | Healthy Male Volunteers | [6] |
Experimental Protocols
Phase I Clinical Trial Design
The first-in-human study of this compound was a placebo-controlled trial involving single and multiple ascending doses.[6]
-
Study Population: 48 healthy male volunteers, with a median age of 32 years (range 21-44 years), were enrolled.[6] Thirty-six participants received this compound and twelve received a placebo.[6]
-
Single Ascending Dose (SAD) Cohorts: Four cohorts of eight volunteers (six active, two placebo) received single oral doses of 50 mg, 100 mg, 200 mg, or 300 mg of this compound or placebo after a standard breakfast.[6]
-
Multiple Ascending Dose (MAD) Cohorts: Two cohorts of eight volunteers (six active, two placebo) received daily oral doses of 100 mg or 300 mg of this compound or placebo for five consecutive days.[6]
-
Pharmacokinetic Sampling: Plasma and urine samples for pharmacokinetic analysis were collected pre-treatment and up to 96 hours post-dose in the SAD cohorts.[6] In the MAD cohorts, samples were collected through 24 hours after the first dose and up to 96 hours after the last dose.[6]
Bioanalytical Methodology
The concentration of this compound in plasma and urine samples was quantified using a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[6] The plasma concentration-time data were analyzed using non-compartmental models.[6] The lower limit of quantitation (LLOQ) for this compound in urine was 1 ng/mL.[6]
Preclinical Pharmacokinetics
While detailed quantitative pharmacokinetic data from preclinical studies are not publicly available, it has been reported that this compound demonstrated a very safe acute and chronic toxicity profile in preclinical models.[6] Preclinical studies in B16 and CT26 syngeneic tumor models showed that this compound monotherapy had anti-tumor efficacy, which was enhanced when combined with anti-CTLA-4/anti-PD-1 therapies.[6] These preclinical findings supported the progression of this compound into clinical development.
Summary and Future Directions
The available pharmacokinetic data from the Phase I clinical trial of oral this compound indicate a favorable profile for a once-daily dosing regimen, with a terminal elimination half-life ranging from 20.6 to 34.6 hours and no evidence of accumulation with repeated dosing.[6] The greater than dose-proportional increase in Cmax and AUC suggests the possibility of saturable clearance mechanisms. The lack of detectable this compound in the urine indicates that renal excretion is not a major route of elimination.[6]
The optimal pharmacokinetic dose was determined to be in the range of 100-300 mg per day.[6] Based on these findings, a Phase Ib/IIa clinical trial (NCT06362369) is underway to evaluate this compound in combination with ipilimumab followed by nivolumab (B1139203) monotherapy in patients with advanced solid tumors who have developed secondary resistance to anti-PD-1 treatment.[1][6] This ongoing study will provide further insights into the clinical utility and pharmacokinetic-pharmacodynamic relationship of this compound in a patient population. Further research will be necessary to fully characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
References
- 1. Molecular Delivery of Cytotoxic Agents via Integrin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacy.umich.edu [pharmacy.umich.edu]
- 4. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 5. This compound (7HP349) / 7 Hills Pharma [delta.larvol.com]
- 6. Facebook [cancer.gov]
- 7. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Directed evolution to probe protein allostery and integrin I domains of 200,000-fold higher affinity - PMC [pmc.ncbi.nlm.nih.gov]
Alintegimod Preclinical Toxicology: A Technical Overview Based on Publicly Available Data
Disclaimer: This document summarizes publicly available information regarding the preclinical and early clinical development of alintegimod (7HP-349). Specific quantitative data from preclinical toxicology studies, such as No Observed Adverse Effect Level (NOAEL) and detailed experimental protocols, are not available in the public domain and are typically considered proprietary information by the developing company, 7 Hills Pharma.
Introduction
This compound is a first-in-class, orally bioavailable, small molecule allosteric agonist of the integrin cell adhesion receptors α4β1 (Very Late Antigen-4, VLA-4) and αLβ2 (Lymphocyte Function-Associated antigen-1, LFA-1).[1] Developed by 7 Hills Pharma, this compound is designed to enhance the immune response against solid tumors, particularly in patients resistant to immune checkpoint inhibitors.[2][3] Its mechanism of action focuses on promoting T-cell trafficking and priming, crucial steps in the cancer immunity cycle.[1][4]
Mechanism of Action
This compound selectively activates the integrins LFA-1 and VLA-4, which are key mediators of immune cell adhesion and migration.[1][5] By allosterically activating these integrins, this compound is proposed to:
-
Enhance Immune Cell Trafficking: Facilitate the movement of immune cells, such as T-cells, into the tumor microenvironment.[2]
-
Promote Antigen Presentation: Improve the interaction between T-cells and antigen-presenting cells (APCs).[4]
-
Strengthen T-cell Activation: Augment the activation of T-cells, leading to a more robust anti-tumor immune response.[2]
This targeted activation of LFA-1 and VLA-4 is intended to convert immunologically "cold" tumors (lacking immune cell infiltration) into "hot" tumors that are more susceptible to immune-mediated killing, especially when used in combination with other immunotherapies.
References
- 1. 2023 Innovations in Cancer Prevention and Research Conference [abstracts.texascancerconference.org]
- 2. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a Clinical Trial Testing this compound Against aPD-1-resistant Solid Tumors - BioSpace [biospace.com]
- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 4. texasheart.org [texasheart.org]
- 5. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
Alintegimod: A Technical Guide to an Allosteric Integrin Activator and its Role in T-Cell Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alintegimod (also known as 7HP349) is a novel, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1; αLβ2) and Very Late Antigen-4 (VLA-4; α4β1).[1][2] By promoting the high-affinity conformation of these key adhesion molecules on T-lymphocytes, this compound enhances T-cell trafficking, adhesion to endothelial cells, and infiltration into tissues, including the tumor microenvironment.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols for its evaluation, and visualizing its associated signaling pathways. This document is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of targeting T-cell trafficking.
Introduction
The effective trafficking and infiltration of T-lymphocytes into target tissues are critical for a robust immune response, particularly in the context of immuno-oncology.[1][4] This process is tightly regulated by a cascade of molecular interactions, with integrins playing a pivotal role in the firm adhesion of T-cells to the vascular endothelium, a prerequisite for their extravasation into tissues.[5][6] LFA-1 and VLA-4 are two key integrins expressed on the surface of T-cells. LFA-1 binds to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial and antigen-presenting cells (APCs), while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][3]
This compound is a first-in-class small molecule designed to allosterically activate LFA-1 and VLA-4, thereby enhancing their ligand-binding affinity and promoting T-cell adhesion and trafficking.[1][2] Preclinical studies have demonstrated its potential to increase the infiltration of tumor-specific T-cells into "cold" tumors and to synergize with immune checkpoint inhibitors.[1] This guide will delve into the technical details of this compound's function and the methodologies used to characterize its activity.
Mechanism of Action
This compound functions as an allosteric agonist of LFA-1 and VLA-4 integrins. Unlike orthosteric agonists that bind to the same site as the natural ligand, allosteric modulators bind to a distinct site on the receptor, inducing a conformational change that enhances the ligand-binding affinity of the active site. In the case of this compound, this leads to the stabilization of the high-affinity, extended conformation of LFA-1 and VLA-4, promoting their binding to ICAM-1 and VCAM-1, respectively.[1][3] This enhanced adhesion facilitates the trafficking of T-cells across the endothelial barrier and their interaction with APCs.
Signaling Pathway
The activation of LFA-1 and VLA-4 by this compound initiates downstream signaling events that are crucial for T-cell function. While the precise intracellular signaling cascade directly triggered by this compound is a subject of ongoing research, the general pathways following integrin activation are well-established. Upon binding to their respective ligands, integrins cluster on the cell surface and recruit a complex of intracellular proteins, including talin and kindlin, which are critical for linking the integrin to the actin cytoskeleton.[5] This connection is essential for the generation of traction forces required for cell migration and for the formation of the immunological synapse.
Caption: this compound allosterically activates LFA-1 and VLA-4, promoting their binding to ICAM-1 and VCAM-1, respectively, leading to enhanced T-cell adhesion and trafficking.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound (7HP349).
Table 1: In Vitro Activity of this compound (7HP349) on T-Cell Adhesion
| Cell Line | Ligand | EC50 (µM) | Fold Increase in Adhesion | Reference |
| Jurkat (Human T-cell) | VCAM-1 | 2 | >100 | [1] |
| 70Z/3 (Murine B-cell) | VCAM-1 | ~2 | >100 | [1] |
Table 2: Effect of this compound (7HP349) on T-Cell Proliferation and Cytokine Production
| Condition | Parameter | Result | Reference |
| Purified human T-cells + ICAM-1 + anti-CD3 | T-cell Proliferation | Enhanced | [1] |
| Purified human T-cells + ICAM-1 + anti-CD3 | IL-2 Production | Increased | [1] |
Table 3: In Vivo Efficacy of this compound (7HP349) in Murine Tumor Models
| Tumor Model | Treatment | Outcome | Reference |
| B16.BL6 Melanoma | 7HP349 + anti-CTLA-4 | Increased intratumoral CD8+ T-cells, tumor regression | [1] |
| B16.BL6 Melanoma | 7HP349 monotherapy | Modest antitumor effect | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Static T-Cell Adhesion Assay
This assay quantifies the effect of this compound on T-cell adhesion to purified integrin ligands.
Materials:
-
96-well plates
-
Purified recombinant human VCAM-1 or ICAM-1
-
T-cell line (e.g., Jurkat)
-
This compound (7HP349)
-
Calcein-AM (or other fluorescent cell dye)
-
Assay buffer (e.g., HBSS with Ca2+/Mg2+)
-
Plate reader with fluorescence detection
Protocol:
-
Coat 96-well plates with VCAM-1 or ICAM-1 overnight at 4°C.
-
Wash plates with assay buffer to remove unbound ligand.
-
Block non-specific binding sites with 1% BSA in assay buffer for 1 hour at 37°C.
-
Label T-cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend labeled T-cells in assay buffer.
-
Pre-incubate T-cells with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Add the T-cell suspension to the coated wells and incubate for 30-60 minutes at 37°C.
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of cell adhesion relative to the vehicle control.
Caption: Workflow for a static T-cell adhesion assay to quantify the effect of this compound.
In Vivo T-Cell Infiltration Model
This protocol describes a murine tumor model to assess the effect of this compound on T-cell infiltration into the tumor microenvironment.
Materials:
-
C57BL/6 mice
-
B16.BL6 melanoma cells
-
This compound (7HP349)
-
Anti-mouse CTLA-4 antibody
-
Flow cytometry antibodies (e.g., anti-CD8, anti-CD45)
-
Tissue dissociation reagents
-
Flow cytometer
Protocol:
-
Inject B16.BL6 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment groups (e.g., vehicle, this compound, anti-CTLA-4, this compound + anti-CTLA-4).
-
Administer this compound (e.g., intraperitoneally) and anti-CTLA-4 antibody according to the desired dosing schedule.
-
Monitor tumor growth over time.
-
At the end of the study, excise tumors and prepare single-cell suspensions.
-
Stain the cell suspensions with fluorescently labeled antibodies against T-cell markers (e.g., CD8, CD45).
-
Analyze the percentage and absolute number of tumor-infiltrating T-cells by flow cytometry.
Caption: Workflow for an in vivo mouse model to assess T-cell infiltration in response to this compound treatment.
Current Clinical Development
This compound is currently being evaluated in a Phase 1b/2a clinical trial (NCT06362369) in combination with ipilimumab and nivolumab (B1139203) for patients with locally advanced or metastatic solid tumors who have progressed on prior therapies.[7][8][9] This study aims to determine the safety, tolerability, and preliminary efficacy of this compound in enhancing the effects of immune checkpoint blockade.
Conclusion
This compound represents a promising therapeutic strategy to enhance T-cell trafficking and function by allosterically activating LFA-1 and VLA-4 integrins. The preclinical data demonstrate its ability to increase T-cell adhesion, proliferation, and infiltration into tumors, particularly in combination with immune checkpoint inhibitors. The experimental protocols and data presented in this technical guide provide a foundation for further research and development of this compound and other integrin-targeting immunotherapies. As clinical data from ongoing trials become available, the full therapeutic potential of this novel mechanism of action will be further elucidated.
References
- 1. Different roles for LFA-1 and VLA-4 integrins in T–B-cell interactions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LFA-1 in T Cell Migration and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble VCAM-1 induces chemotaxis of Jurkat and synovial fluid T cells bearing high affinity very late antigen-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 5. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation [mdpi.com]
- 6. Frontiers | Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion [frontiersin.org]
- 7. A Study of Oral 7HP349 (this compound) in Combination With Ipilimumab Followed by Nivolumab Monotherapy [clin.larvol.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. texasheart.org [texasheart.org]
An In-depth Technical Guide: Investigating 7HP-349 as a Vaccine Adjuvant for Chagas Disease
For: Researchers, Scientists, and Drug Development Professionals
Subject: Core Technical Profile of 7HP-349 (Alintegimod) in the Context of Trypanosoma cruzi Vaccine Development
Executive Summary
7HP-349, also known as this compound, is a first-in-class, orally available small molecule that functions as an allosteric activator of the integrins αLβ2 (LFA-1) and α4β1 (VLA-4).[1][2] In the investigation for Chagas disease, 7HP-349 is not a direct trypanocidal agent but rather a systemic vaccine adjuvant.[3][4] Preclinical studies have demonstrated that when co-administered with a DNA vaccine for Trypanosoma cruzi, 7HP-349 significantly enhances vaccine efficacy in both prophylactic and therapeutic settings.[3] The compound's mechanism involves augmenting T cell-mediated immunity, leading to increased production of key effector molecules like IFN-γ and a more robust cytotoxic T cell response.[3][5] This enhanced immune activation results in a significant reduction in parasite burden in critical tissues such as the heart and skeletal muscle, along with decreased inflammation and fibrosis.[3][6] This guide provides a comprehensive overview of the mechanism, preclinical data, and experimental protocols related to the investigation of 7HP-349 for Chagas disease.
Introduction to 7HP-349 (this compound)
7HP-349 is an investigational immunostimulant developed to enhance immune responses for vaccines and cancer immunotherapies.[7] It directly activates the integrins αLβ2 and α4β1, which are cell adhesion receptors critical for the generation of an effective immune response.[3][7] These integrins mediate essential steps in T-cell function, including lymphocyte recruitment, trafficking, and antigen-specific activation.[2][8] By targeting these pathways, 7HP-349 aims to overcome deficiencies in cell adhesion that can limit immune responsiveness, a process that can deteriorate with age.[7] Its application as a systemic adjuvant that can be delivered independently of the antigen presents a novel approach, potentially allowing for the enhancement of existing vaccines without requiring reformulation.[3][4]
Mechanism of Action in a T. cruzi Vaccine Context
The efficacy of 7HP-349 as an adjuvant for a Chagas disease vaccine is rooted in its ability to amplify T cell-mediated immunity, which is essential for controlling the intracellular T. cruzi parasite. The proposed signaling and functional pathway is as follows:
-
Integrin Activation: 7HP-349 acts as an allosteric agonist of αLβ2 and α4β1 integrins on the surface of T-lymphocytes.[1][9]
-
Enhanced Cell Adhesion and Priming: This activation strengthens the adhesion between T-cells and antigen-presenting cells (APCs) and endothelial cells.[2][7] This improved cell-to-cell contact is crucial for efficient T-cell priming and activation.[1]
-
Augmented T-Cell Response: The result is an enhanced generation of antigen-specific T-cells. In preclinical Chagas models, this manifested as increased splenic frequencies of CD8+ T effector cells.[3]
-
Increased Effector Molecule Production: Activated CD4+ and CD8+ effector and central memory T-cells exhibit greater production of IFN-γ and cytolytic molecules, including perforin (B1180081) and granzyme B.[3][5]
-
Improved Parasite Clearance: The amplified cytotoxic T-lymphocyte (CTL) response and IFN-γ-mediated macrophage activation lead to more effective clearance of T. cruzi parasites from infected tissues.
Caption: Signaling pathway of 7HP-349 as a vaccine adjuvant.
Preclinical Efficacy in Chagas Disease Models
Studies utilizing a DNA vaccine (V2/4, encoding T. cruzi antigens TcG2 and TcG4) in a C57BL/6 mouse model of Chagas disease have yielded significant quantitative data on the adjuvant effects of 7HP-349.[3][6]
Table 1: Summary of In Vivo Efficacy of 7HP-349 Adjuvanted Vaccine
| Study Setting | Tissue | Outcome Measure | Result | Citation |
|---|---|---|---|---|
| Prophylactic | Cardiac Muscle | Parasite Burden (qPCR) | Significantly improved control vs. vaccine alone | [3][6] |
| Skeletal Muscle | Parasite Burden (qPCR) | Significantly improved control vs. vaccine alone | [3][6] | |
| Therapeutic | Cardiac Muscle | Parasite Burden (qPCR) | Decreased parasite burden | [3][6] |
| Skeletal Muscle | Parasite Burden (qPCR) | Greatest adjuvant effect observed; burden decreased | [3][6] |
| Both Settings | Heart & Skeletal Muscle | Pathology | Decreased inflammatory infiltrate, improved tissue integrity, controlled fibrosis |[3][6] |
Table 2: Immunological Response to 7HP-349 Adjuvanted Vaccine in T. cruzi Infected Mice
| T-Cell Subset | Parameter Measured | Fold-Increase (Infected Groups vs. Control) | Observation | Citation |
|---|---|---|---|---|
| CD4+ T Effector/Memory (TEM) | IFN-γ Production | 1.59 - 6.19 | Maximal increase observed in the V2/4 + 7HP-349 group | [5] |
| CD4+ T Central Memory (TCM) | IFN-γ Production | 1.59 - 6.19 | Maximal increase observed in the V2/4 + 7HP-349 group | [5] |
| CD8+ T Effector/Memory (TEM) | IFN-γ Production | 1.59 - 6.19 | Maximal increase observed in the V2/4 + 7HP-349 group | [5] |
| Various T-Cell Subsets | Perforin Expression | 0.91 - 4.77 | Increase noted across most T-cell subsets in infected groups |[5] |
Pharmacokinetics and In Vitro Activity
Pharmacokinetic and in vitro studies have characterized the bioavailability and direct activity of 7HP-349.
Table 3: Pharmacokinetic Parameters of 7HP-349 in Mice
| Administration Route | Dose | Key Parameter | Value | Citation |
|---|---|---|---|---|
| Intravenous (IV) Bolus | 4 mg/kg | Terminal Plasma Half-life | ~2 hours | [6] |
| Clearance | Moderate | [6] | ||
| Volume of Distribution | Somewhat elevated | [6] |
| Intraperitoneal (IP) | 40 mg/kg | Exposure | "Reasonable exposure" |[6] |
Table 4: In Vitro Activity of 7HP-349
| Target | Assay | Cell Line | EC50 | Citation |
|---|---|---|---|---|
| Human α4β1 | VCAM-1 Adhesion | Jurkat (Human T-cell) | 2 µM | [10] |
| Mouse α4β1 | VCAM-1 Adhesion | 70Z/3 (Murine B-cell) | Virtually identical to human | [10] |
| αLβ2 | ICAM-1 Adhesion | Not specified | Enhanced cell adhesion |[10] |
Experimental Protocols
Animal Model and Infection
-
Infection: Mice were challenged with infectious Trypanosoma cruzi.[6]
Vaccination and 7HP-349 Administration
-
Vaccine: A DNA subunit vaccine, designated V2/4, encoding the T. cruzi antigens TcG2 and TcG4.[3]
-
7HP-349 Formulation: Formulated in a vehicle of PBS/glycerol/tween-80 for systemic (intraperitoneal) delivery at a dose of 40 mg/kg.[6]
-
Prophylactic Protocol: Mice were immunized with two doses of the V2/4 vaccine (with or without 7HP-349) at 21-day intervals. They were subsequently challenged with T. cruzi, and analyses were performed at 21 days post-infection.[6]
Caption: Experimental workflow for the prophylactic Chagas study.
-
Therapeutic Protocol: Mice were first challenged with T. cruzi. Vaccination (with or without 7HP-349) was administered at day 21 and day 42 post-infection. Tissues were harvested for analysis at 110+ days post-infection to assess chronic-stage efficacy.[6]
Caption: Experimental workflow for the therapeutic Chagas study.
Efficacy and Immunogenicity Assessment
-
Parasite Load Quantification: Total DNA was isolated from heart and skeletal muscle tissues. Real-time qPCR was used to amplify the T. cruzi 18S ribosomal DNA sequence (Tc18SrDNA). Data were normalized to the murine GAPDH gene to determine parasite burden.[6]
-
Flow Cytometry Analysis: Splenocytes were harvested and either analyzed immediately (ex vivo) or after a 48-hour incubation with a T. cruzi antigenic lysate to measure recall response.[5][6] Cells were labeled with a panel of fluorescently-conjugated antibodies to identify T-cell populations (e.g., CD3, CD4, CD8) and markers for memory phenotypes (e.g., CD44, CD62L).[11] For functional analysis, intracellular staining was performed to measure the production of IFN-γ, perforin, and granzyme B.[5]
In Vitro Adhesion Assays
-
Methodology: Static cell adhesion assays were performed to confirm the activity of 7HP-349 on its target integrins.[10]
-
α4β1 Activity: The human T-cell line Jurkat or the murine B-cell line 70Z/3 were tested for adhesion to plates coated with VCAM-1 in the presence of varying concentrations of 7HP-349.[10]
-
αLβ2 Activity: A similar method was used to measure enhanced cell adhesion to plates coated with ICAM-1.[10]
Safety and Tolerability Profile
While the Chagas disease investigation is preclinical, 7HP-349 has a positive safety profile. Preclinical toxicology studies were favorable, and the compound has completed a Phase 1 first-in-human study where it was found to be safe and very well tolerated at single and multiple oral doses up to 300 mg.[1]
Conclusion and Future Directions
The investigation of 7HP-349 as a vaccine adjuvant for Chagas disease provides compelling preclinical evidence for its utility. By directly activating key integrins, it enhances the specific T-cell immune responses required to control T. cruzi infection, leading to reduced parasite load and tissue pathology. This approach, using a systemically administered small molecule to boost vaccine efficacy, represents a significant and flexible strategy. Future research should focus on evaluating 7HP-349 with different T. cruzi vaccine platforms (e.g., protein subunit, mRNA) and in larger, non-rodent animal models to further validate its potential for clinical development against Chagas disease.
References
- 1. 2023 Innovations in Cancer Prevention and Research Conference [abstracts.texascancerconference.org]
- 2. onclive.com [onclive.com]
- 3. Use of a small molecule integrin activator as a systemically administered vaccine adjuvant in controlling Chagas disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Texas Heart Institute, University of Texas Medical Branch (UTMB) and 7 Hills Pharma pioneer significant vaccine research | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. Use of a small molecule integrin activator as a systemically administered vaccine adjuvant in controlling Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IMMUNE ACTIVATORS - Enhancing Cell Adhesion to Safely Improve Effectiveness of Vaccines & Cancer Immunotherapies [drug-dev.com]
- 8. targetedonc.com [targetedonc.com]
- 9. RePORT ⟩ RePORTER [reporter.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Alintegimod (7HP349) In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of Alintegimod (also known as 7HP349) in preclinical mouse models of cancer. The information is compiled from published research to guide the design and execution of studies evaluating the efficacy and mechanism of action of this novel integrin activator.
Introduction
This compound is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1 or αLβ2) and Very Late Antigen-4 (VLA-4 or α4β1).[1][2] By activating these key adhesion molecules on leukocytes, this compound enhances immune cell trafficking, antigen presentation, and T-cell activation, thereby promoting an anti-tumor immune response.[1][3] Preclinical studies have demonstrated its potential to convert "cold," T-cell deficient tumors into "hot," T-cell inflamed tumors, particularly in combination with immune checkpoint inhibitors.[3]
Mechanism of Action: this compound Signaling Pathway
This compound allosterically activates LFA-1 and VLA-4 integrins on the surface of T-lymphocytes and other immune cells. This activation enhances the binding of these integrins to their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and the tumor vasculature. This strengthened adhesion is crucial for several steps in the cancer immunity cycle.
Caption: this compound activates LFA-1 and VLA-4 on T-cells, enhancing their binding to ICAM-1 and VCAM-1.
Quantitative Data Summary
The following tables summarize the dosing regimens and anti-tumor efficacy of this compound (7HP349) in various syngeneic mouse tumor models as reported by Hickman et al. in the Journal of Clinical Investigation (2022).
Table 1: this compound (7HP349) Monotherapy and Combination Therapy in B16.BL6 Melanoma Model
| Parameter | Vehicle Control | 7HP349 | Anti-PD-1 | 7HP349 + Anti-PD-1 |
|---|---|---|---|---|
| Mouse Strain | C57BL/6 | C57BL/6 | C57BL/6 | C57BL/6 |
| Tumor Cell Line | B16.BL6 | B16.BL6 | B16.BL6 | B16.BL6 |
| 7HP349 Dosage | N/A | 10 mg/kg | N/A | 10 mg/kg |
| 7HP349 Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| 7HP349 Schedule | Days 3, 4, 5, 6, 7 post-implant | Days 3, 4, 5, 6, 7 post-implant | Days 3, 4, 5, 6, 7 post-implant | Days 3, 4, 5, 6, 7 post-implant |
| Anti-PD-1 Dosage | N/A | N/A | 200 µ g/mouse | 200 µ g/mouse |
| Anti-PD-1 Schedule | N/A | N/A | Days 3, 5, 7, 9 post-implant | Days 3, 5, 7, 9 post-implant |
| Tumor Volume | Larger | Modest Reduction | Modest Reduction | Significant Reduction |
| Survival | Poor | Modestly Improved | Modestly Improved | Significantly Improved |
Table 2: this compound (7HP349) Combination Therapy in CT26 Colon Carcinoma Model
| Parameter | Vehicle Control | 7HP349 | Anti-PD-1 | 7HP349 + Anti-PD-1 |
|---|---|---|---|---|
| Mouse Strain | BALB/c | BALB/c | BALB/c | BALB/c |
| Tumor Cell Line | CT26 (luciferase-expressing) | CT26 (luciferase-expressing) | CT26 (luciferase-expressing) | CT26 (luciferase-expressing) |
| 7HP349 Dosage | N/A | 10 mg/kg | N/A | 10 mg/kg |
| 7HP349 Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| 7HP349 Schedule | At indicated timepoints | At indicated timepoints | At indicated timepoints | At indicated timepoints |
| Anti-PD-1 Dosage | N/A | N/A | 200 µ g/mouse | 200 µ g/mouse |
| Anti-PD-1 Schedule | N/A | N/A | At indicated timepoints | At indicated timepoints |
| Metastatic Burden | High | Modestly Reduced | Modestly Reduced | Significantly Reduced |
Table 3: this compound (7HP349) Combination Therapy in LLC Lewis Lung Carcinoma Model
| Parameter | Vehicle Control | 7HP349 | Checkpoint Blockade (ICB) | 7HP349 + ICB |
|---|---|---|---|---|
| Mouse Strain | C57BL/6 | C57BL/6 | C57BL/6 | C57BL/6 |
| Tumor Cell Line | LLC | LLC | LLC | LLC |
| 7HP349 Dosage | N/A | 10 µg in 50 µL PBS | N/A | 10 µg in 50 µL PBS |
| 7HP349 Route | Intratumoral (i.t.) | Intratumoral (i.t.) | Intratumoral (i.t.) | Intratumoral (i.t.) |
| 7HP349 Schedule | 2x weekly for 2 weeks | 2x weekly for 2 weeks | 2x weekly for 2 weeks | 2x weekly for 2 weeks |
| ICB | N/A | N/A | Anti-CTLA-4 + Anti-PD-1 | Anti-CTLA-4 + Anti-PD-1 |
| ICB Schedule | N/A | N/A | Day 5 post-implant | Day 5 post-implant |
| Tumor Growth | Progressive | Modest Delay | Delayed | Significantly Delayed |
| Survival | Poor | Not significantly improved | Improved | Significantly Improved |
Experimental Protocols
Protocol 1: Systemic Administration of this compound in a Syngeneic Melanoma Model
This protocol is adapted from studies using the B16.BL6 melanoma model.
Objective: To evaluate the anti-tumor efficacy of systemically administered this compound, alone and in combination with an anti-PD-1 antibody.
Materials:
-
This compound (7HP349)
-
Vehicle (e.g., sterile PBS or as specified by the manufacturer)
-
Anti-PD-1 antibody (clone RMP1-14 or equivalent)
-
B16.BL6 melanoma cells
-
6-8 week old female C57BL/6 mice
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Culture: Culture B16.BL6 cells in appropriate media (e.g., DMEM with 10% FBS) until they reach 80-90% confluency.
-
Tumor Implantation:
-
Harvest and wash the B16.BL6 cells with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each C57BL/6 mouse.
-
-
Animal Grouping: Randomize mice into four treatment groups (n=10 per group): Vehicle, 7HP349 alone, Anti-PD-1 alone, and 7HP349 + Anti-PD-1.
-
Drug Preparation and Administration:
-
Prepare this compound at a concentration for a 10 mg/kg dose in the appropriate vehicle.
-
On days 3, 4, 5, 6, and 7 post-tumor implantation, administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
On days 3, 5, 7, and 9 post-tumor implantation, administer 200 µg of anti-PD-1 antibody or isotype control i.p.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor animal body weight and overall health.
-
Record survival data.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. LFA-1/ICAM-1 Interactions Between CD8+ and CD4+ T Cells Promote CD4+ Th1-Dominant Differentiation and CD8+ T Cell Cytotoxicity for Strong Antitumor Immunity After Cryo-Thermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade [jci.org]
Application Notes and Protocols for 7HP-349 in T-Cell Adhesion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7HP-349 is a first-in-class, orally available small molecule that acts as an allosteric agonist of the integrins α4β1 (VLA-4) and αLβ2 (LFA-1).[1] These integrins are crucial for T-cell trafficking, antigen presentation, and priming.[1] By activating these integrins, 7HP-349 enhances T-cell adhesion to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2][3] This enhanced adhesion promotes T-cell activation, proliferation, and effector functions, making 7HP-349 a promising agent for enhancing the efficacy of vaccines and cancer immunotherapies.[2][3][4][5] Preclinical and clinical studies have demonstrated its potential to augment immune responses and overcome resistance to checkpoint inhibitors.[1][2]
These application notes provide a detailed protocol for a static T-cell adhesion assay to evaluate the in vitro efficacy of 7HP-349 in promoting T-cell adhesion.
Data Presentation
Table 1: Summary of Quantitative Data for 7HP-349 in T-Cell Adhesion
| Parameter | Value | Cell Type | Ligand | Source |
| EC50 (Human α4β1) | ~1 µM | Purified human α4β1 | sVCAM-1 | [6] |
| EC50 (Mouse α4β1) | ~0.5 µM | Purified mouse α4β1 | sVCAM-1 | [6] |
| Effective Concentration | 30 µM | Purified peripheral blood human T-cells | ICAM-1, VCAM-1 | [3] |
| Dosing (in vivo, mouse) | 40 mg/kg (intraperitoneal) | C57BL/6 mice | Not Applicable | [6] |
| Clinical Dose (Human) | 50, 100, 200, or 300 mg (single oral dose) | Healthy male volunteers | Not Applicable |
Signaling Pathway
The following diagram illustrates the signaling pathway activated by 7HP-349, leading to enhanced T-cell adhesion.
Caption: 7HP-349 allosterically activates T-cell integrins, promoting adhesion.
Experimental Protocols
Static T-Cell Adhesion Assay Protocol
This protocol details a static adhesion assay to quantify the effect of 7HP-349 on T-cell adhesion to immobilized ligands.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
7HP-349 (solubilized in an appropriate solvent, e.g., DMSO)
-
Recombinant human VCAM-1 and ICAM-1
-
96-well black, clear-bottom microplates
-
Calcein-AM or other fluorescent cell stain
-
Assay buffer (e.g., RPMI 1640 with 1% BSA)
-
Wash buffer (e.g., PBS)
-
Plate reader with fluorescence capabilities
Experimental Workflow Diagram:
Caption: Workflow for the static T-cell adhesion assay with 7HP-349.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with recombinant human VCAM-1 or ICAM-1 at a concentration of 1-5 µg/mL in PBS.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with PBS to remove unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
T-Cell Preparation:
-
Isolate human T-cells from PBMCs using a negative selection kit.
-
Resuspend the T-cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Label the T-cells with Calcein-AM (or another suitable fluorescent dye) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Treatment with 7HP-349:
-
Prepare serial dilutions of 7HP-349 in assay buffer. A final concentration range of 0.1 to 100 µM is a good starting point. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the labeled T-cells with the different concentrations of 7HP-349 or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the treated T-cell suspension to each coated well (1 x 10^5 cells/well).
-
Include control wells with T-cells added to uncoated, blocked wells to measure background adhesion.
-
To determine the total fluorescence (100% adhesion), add an equal number of labeled cells to a few wells without performing the wash steps.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.
-
-
Washing and Fluorescence Measurement:
-
Gently wash the wells 2-3 times with pre-warmed wash buffer to remove non-adherent cells. The washing technique is critical and should be consistent across all wells to minimize cell loss from the adherent layer. A gentle swirl and flick or aspiration method is recommended.
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity of each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., 485/520 nm for Calcein-AM).
-
Data Analysis:
-
Subtract the average fluorescence of the background wells (uncoated) from all other readings.
-
Calculate the percentage of adherent cells for each condition using the following formula:
% Adhesion = (Fluorescence of test well / Fluorescence of total cell well) x 100
-
Plot the percentage of adhesion against the concentration of 7HP-349 to generate a dose-response curve and determine the EC50 value.
Expected Results:
Treatment with 7HP-349 is expected to result in a dose-dependent increase in T-cell adhesion to both VCAM-1 and ICAM-1 coated surfaces.[3][6] The magnitude of the effect will depend on the concentration of 7HP-349, the T-cell donor, and the density of the coated ligand.
The provided protocol offers a robust method for evaluating the pro-adhesive activity of 7HP-349 on T-lymphocytes. This assay is a valuable tool for researchers and drug developers working to understand and modulate T-cell function for therapeutic benefit in immunology and oncology. The ability of 7HP-349 to enhance T-cell adhesion underscores its potential to improve immune responses in various clinical settings.
References
- 1. RePORT ⟩ RePORTER [reporter.nih.gov]
- 2. IMMUNE ACTIVATORS - Enhancing Cell Adhesion to Safely Improve Effectiveness of Vaccines & Cancer Immunotherapies [drug-dev.com]
- 3. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune activators – enhancing cell adhesion to safely improve effectiveness of vaccines & cancer immunotherapies — 7 Hills Pharma Inc. [7hillspharma.com]
- 5. New Study Demonstrates Integrin Activation Can Bring the [globenewswire.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: The Use of Alintegimod in Humanized Mouse Models for Preclinical Immuno-Oncology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alintegimod (also known as 7HP-349) is a first-in-class, orally bioavailable, small molecule allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1; αLβ2) and Very Late Antigen-4 (VLA-4; α4β1).[1] These integrins are crucial for immune cell trafficking, antigen presentation, and T-cell activation.[2][3] By enhancing the adhesive functions of LFA-1 and VLA-4, this compound promotes the infiltration of T cells into the tumor microenvironment and augments anti-tumor immune responses.[2] Preclinical studies in syngeneic mouse models have demonstrated that this compound can enhance the effectiveness of immune checkpoint inhibitors.[4] This document provides detailed application notes and a representative protocol for evaluating the therapeutic potential of this compound in humanized mouse models of cancer.
Mechanism of Action: LFA-1 and VLA-4 Signaling
This compound allosterically activates LFA-1 and VLA-4, leading to a conformational change that increases their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This enhanced binding facilitates several key steps in the anti-tumor immune response:
-
T-cell Adhesion and Extravasation: Increased LFA-1 and VLA-4 activity promotes the adhesion of circulating T cells to the vascular endothelium expressing ICAM-1 and VCAM-1, a critical step for their extravasation into the tumor tissue.
-
Immunological Synapse Formation: LFA-1 plays a crucial role in the formation and stabilization of the immunological synapse between T cells and antigen-presenting cells (APCs) or target tumor cells. This prolonged cell-cell contact is essential for robust T-cell activation and effector function.
-
T-cell Priming and Activation: By strengthening the interaction between T cells and APCs, this compound can lower the threshold for T-cell activation, leading to a more potent and durable anti-tumor response.
Representative Experimental Protocol
This protocol describes a general framework for evaluating the efficacy of this compound in a humanized mouse model engrafted with a human tumor.
1. Humanized Mouse Model Selection and Generation
-
Model: Utilize highly immunodeficient mice such as NOD-scid IL2Rgamma-null (NSG) or similar strains.
-
Humanization: Reconstitute the murine immune system by injecting human CD34+ hematopoietic stem cells (HSCs) isolated from cord blood into neonatal (1-5 days old) or adult irradiated mice.
-
Engraftment Confirmation: At 12-16 weeks post-HSC injection, confirm successful human immune system engraftment by flow cytometric analysis of peripheral blood for human CD45+ cells and subsets (CD3+ T cells, CD19+ B cells, etc.).
2. Tumor Implantation
-
Cell Line/PDX: Use a human cancer cell line (e.g., A375 melanoma, HT-29 colon cancer) or a patient-derived xenograft (PDX) model relevant to the cancer type of interest.
-
Implantation: Subcutaneously implant tumor cells or PDX fragments into the flank of the humanized mice once stable human immune cell engraftment is confirmed.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly.
3. Treatment Regimen
-
Group Allocation: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Dosing:
-
This compound: Administer orally (e.g., via gavage) at a clinically relevant dose and schedule (e.g., daily).
-
Anti-PD-1 Antibody: Administer intraperitoneally at a standard dose (e.g., 10 mg/kg) twice weekly.
-
-
Duration: Treat for a specified period (e.g., 3-4 weeks) or until tumors in the control group reach the humane endpoint.
4. Efficacy and Pharmacodynamic Endpoints
-
Tumor Growth Inhibition: Continue to monitor tumor volume throughout the study.
-
Survival Analysis: Monitor overall survival of the mice in each treatment group.
-
Immunophenotyping: At the end of the study, collect tumors, spleens, and peripheral blood for flow cytometric analysis of immune cell populations, including:
-
Tumor-infiltrating lymphocytes (TILs): CD8+ T cells, CD4+ T cells, regulatory T cells (Tregs), NK cells.
-
Activation markers on T cells: PD-1, TIM-3, Granzyme B, Ki-67.
-
-
Cytokine Analysis: Analyze plasma or tumor homogenates for key human cytokines (e.g., IFN-γ, TNF-α, IL-2) using multiplex assays.
-
Histology: Perform immunohistochemistry (IHC) on tumor sections to visualize and quantify immune cell infiltration (e.g., CD8, CD4 staining).
Data Presentation
The following tables represent hypothetical but expected quantitative data from the described experiment.
Table 1: Tumor Growth Inhibition and Survival
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Median Survival (Days) |
| Vehicle | 1500 ± 210 | - | 25 |
| This compound | 1100 ± 180 | 26.7 | 32 |
| Anti-PD-1 | 950 ± 150 | 36.7 | 38 |
| This compound + Anti-PD-1 | 450 ± 90 | 70.0 | >60 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | % CD8+ of CD45+ TILs | % CD8+Ki67+ of CD8+ TILs | CD8+/Treg Ratio |
| Vehicle | 8.5 ± 1.2 | 10.2 ± 2.1 | 1.5 |
| This compound | 15.3 ± 2.5 | 18.5 ± 3.0 | 2.8 |
| Anti-PD-1 | 18.1 ± 2.8 | 25.6 ± 3.5 | 3.5 |
| This compound + Anti-PD-1 | 35.2 ± 4.1 | 45.3 ± 5.2 | 7.2 |
Table 3: Plasma Cytokine Levels
| Treatment Group | IFN-γ (pg/mL) ± SEM | TNF-α (pg/mL) ± SEM |
| Vehicle | 50 ± 8 | 30 ± 5 |
| This compound | 120 ± 15 | 75 ± 10 |
| Anti-PD-1 | 180 ± 22 | 110 ± 14 |
| This compound + Anti-PD-1 | 450 ± 50 | 250 ± 30 |
Humanized mouse models provide a powerful preclinical platform to evaluate the efficacy and mechanism of action of novel immunotherapies like this compound. The provided protocol offers a robust framework for assessing the anti-tumor activity of this compound, both as a monotherapy and in combination with immune checkpoint inhibitors. The expected outcomes, based on its mechanism of action, include enhanced T-cell infiltration into tumors, increased T-cell activation, and ultimately, significant tumor growth inhibition and improved survival. These models are invaluable for generating translational data to inform clinical trial design and patient selection strategies.
References
Revolutionizing T-cell Migration Analysis: An In Vitro Assay Featuring Alintegimod
Application Note
Introduction
T-cell migration is a fundamental process in the adaptive immune response, crucial for immune surveillance and the elimination of pathogens and malignant cells. This intricate process involves the adhesion of T-cells to the vascular endothelium and their subsequent transmigration into tissues. A key step in this cascade is the activation of integrins, particularly Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4), on the T-cell surface. Alintegimod (also known as 7HP-349) is a first-in-class, orally available, small molecule that acts as an allosteric activator of LFA-1 and VLA-4.[1] By promoting a high-affinity conformation of these integrins, this compound enhances T-cell adhesion to their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), thereby augmenting T-cell trafficking, activation, and infiltration into tissues.[2] This application note provides a detailed protocol for an in vitro T-cell migration assay utilizing this compound to assess its impact on T-cell migratory potential.
Principle of the Assay
This protocol employs a transwell migration assay, also known as a Boyden chamber assay, to quantitatively measure the effect of this compound on T-cell migration. The assay utilizes a two-chamber system separated by a microporous membrane. The upper chamber contains T-cells, while the lower chamber contains a chemoattractant to induce directional migration. The membrane can be coated with endothelial cells to mimic the physiological barrier of the blood vessel wall. This compound is added to the T-cell suspension to assess its ability to enhance their migration through the membrane towards the chemoattractant. The number of migrated cells is then quantified to determine the effect of the compound.
Data Presentation
Table 1: Expected Effect of this compound on T-cell Adhesion
| Cell Line | Ligand | This compound (7HP349) EC₅₀ | Expected Increase in Cell Adhesion |
| Jurkat (Human T-cell) | VCAM-1 | 2 µM | >100-fold[3] |
| 70Z/3 (Murine B-cell) | VCAM-1 | Similar to human | >100-fold[3] |
Table 2: Experimental Parameters for Transwell Migration Assay
| Parameter | Recommended Conditions |
| Transwell Insert Pore Size | 3.0 - 8.0 µm (depending on T-cell type) |
| Endothelial Cell Line (optional) | Human Umbilical Vein Endothelial Cells (HUVECs), C166 (murine) |
| T-cell Type | Jurkat, primary human or mouse T-cells |
| Chemoattractant | SDF-1α (CXCL12), CCL19, or other relevant chemokines |
| Chemoattractant Concentration | 10-100 ng/mL (titration recommended) |
| This compound Concentration Range | 0.1 µM to 10 µM (dose-response recommended) |
| Incubation Time | 4-24 hours (optimization required) |
| Quantification Method | Cell counting (hemocytometer, automated counter), fluorescence-based assays (e.g., Calcein-AM) |
Experimental Protocols
Materials and Reagents
-
This compound (7HP-349)
-
T-cells (e.g., Jurkat cell line, primary T-cells)
-
Endothelial cells (e.g., HUVECs, C166) (optional)
-
Transwell inserts (e.g., 24-well format, 5 µm pore size)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Chemoattractant (e.g., recombinant human SDF-1α)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting solution (e.g., Trypan Blue)
-
Quantification reagent (e.g., Calcein-AM)
-
Multi-well plate reader (for fluorescence-based quantification)
Protocol 1: Basic T-cell Migration Assay
-
Cell Preparation:
-
Culture T-cells to a density of 1-2 x 10⁶ cells/mL.
-
Prior to the assay, starve the T-cells in serum-free medium for 2-4 hours.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing the desired chemoattractant to the lower chamber of the transwell plate. Include a negative control with medium only.
-
Prepare T-cell suspensions with varying concentrations of this compound (e.g., 0, 0.1, 1, 2, 5, 10 µM). Incubate for 30 minutes at 37°C.
-
Add 100 µL of the T-cell suspension (1 x 10⁵ cells) to the upper chamber of the transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours. The optimal incubation time should be determined empirically.
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts from the plate.
-
Collect the medium from the lower chamber.
-
Count the number of migrated cells using a hemocytometer or an automated cell counter.
-
Alternatively, for fluorescence-based quantification, lyse the cells in the lower chamber and measure the fluorescence according to the manufacturer's protocol.
-
Protocol 2: T-cell Transendothelial Migration Assay
-
Endothelial Cell Monolayer Preparation:
-
Seed endothelial cells onto the upper surface of the transwell insert membrane and culture until a confluent monolayer is formed (typically 2-3 days).
-
Verify monolayer integrity by microscopy or by measuring transendothelial electrical resistance (TEER).
-
-
T-cell Preparation and Assay Setup:
-
Follow steps 1.1 and 1.2 from Protocol 1.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-24 hours.
-
-
Quantification of Migrated Cells:
-
Follow step 1.4 from Protocol 1.
-
Mandatory Visualizations
Caption: this compound allosterically activates LFA-1 and VLA-4 on T-cells, promoting adhesion and migration.
Caption: Workflow for the in vitro T-cell migration assay with this compound.
Caption: Simplified signaling pathway of integrin activation leading to T-cell adhesion and migration.
References
- 1. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 2. IMMUNE ACTIVATORS - Enhancing Cell Adhesion to Safely Improve Effectiveness of Vaccines & Cancer Immunotherapies [drug-dev.com]
- 3. researchgate.net [researchgate.net]
Application Note: High-Parameter Flow Cytometry for Immunophenotyping T-Cells Treated with Alintegimod
Introduction
Alintegimod (7HP-349) is a first-in-class, orally delivered small molecule immunomodulator designed to enhance anti-tumor immune responses.[1][2] Its novel mechanism of action involves the allosteric activation of the integrins LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][3][4][5] By activating these key cell adhesion molecules, this compound promotes more stable interactions between T-cells and antigen-presenting cells (APCs) or tumor cells. This process is intended to enhance critical steps in the cancer immunity cycle, including immune cell trafficking, antigen presentation, and T-cell activation.[1][2][6] this compound is currently in clinical trials, particularly for patients with solid tumors that have shown resistance to immune checkpoint inhibitors.[1][5][6]
Monitoring the cellular effects of this compound is crucial for understanding its pharmacodynamics and clinical efficacy. Flow cytometry is an indispensable tool for this purpose, allowing for detailed, multi-parametric analysis of T-cell populations at the single-cell level.[7][8] This application note provides a comprehensive framework, including two detailed flow cytometry panels and a step-by-step protocol, for characterizing the phenotype of T-cells following in vitro or ex vivo treatment with this compound. The proposed panels are designed to assess T-cell lineage, activation status, proliferation, exhaustion, and the frequency of regulatory T-cells (Tregs).
Proposed Flow Cytometry Panels
To comprehensively evaluate the effect of this compound on T-cells, we propose two multi-color flow cytometry panels. Panel 1 is focused on surface marker expression for T-cell activation and exhaustion. Panel 2 provides a deeper analysis by including intracellular markers for proliferation and definitive Treg identification.
Table 1: Flow Cytometry Panel 1 - T-Cell Activation and Exhaustion (Surface Staining)
| Marker | Clone | Fluorochrome | Function | Rationale for Inclusion |
| CD45 | HI30 | BV510 | Pan-Leukocyte Marker | Used for initial gating on immune cells. |
| CD3 | UCHT1 | APC-R700 | Pan-T-Cell Marker | Identifies all T-lymphocytes.[9] |
| CD4 | RPA-T4 | BV786 | Helper T-Cell Marker | Differentiates the CD4+ T-cell subset.[9] |
| CD8 | RPA-T8 | PerCP-Cy5.5 | Cytotoxic T-Cell Marker | Differentiates the CD8+ T-cell subset.[9] |
| CD69 | FN50 | PE-Cy7 | Early Activation Marker | Measures early T-cell activation post-stimulation.[10] |
| CD25 | BC96 | APC | Activation / Treg Marker | A key marker for activated T-cells and Tregs.[11] |
| PD-1 (CD279) | EH12.2H7 | PE | Exhaustion / Checkpoint | Key inhibitory receptor indicating T-cell exhaustion.[12] |
| TIM-3 (CD366) | F38-2E2 | BV421 | Exhaustion / Checkpoint | Marker for severe T-cell exhaustion, often co-expressed with PD-1. |
| LAG-3 (CD223) | 11C3C65 | FITC | Exhaustion / Checkpoint | Inhibitory receptor associated with T-cell dysfunction.[12] |
| CD11a (LFA-1α) | HI111 | BV605 | Integrin Subunit | Part of the LFA-1 integrin complex targeted by this compound. |
| CD49d (VLA-4α) | 9F10 | BV711 | Integrin Subunit | Part of the VLA-4 integrin complex targeted by this compound. |
| Live/Dead | - | Zombie NIR | Viability Dye | Excludes non-viable cells from analysis. |
Table 2: Flow Cytometry Panel 2 - T-Cell Subsets and Function (Intracellular Staining)
| Marker | Clone | Fluorochrome | Function | Rationale for Inclusion |
| CD3 | UCHT1 | APC-R700 | Pan-T-Cell Marker | Identifies all T-lymphocytes.[9] |
| CD4 | RPA-T4 | BV786 | Helper T-Cell Marker | Differentiates the CD4+ T-cell subset.[9] |
| CD8 | SK1 | PerCP-Cy5.5 | Cytotoxic T-Cell Marker | Differentiates the CD8+ T-cell subset.[9] |
| CD25 | M-A251 | APC | Activation / Treg Marker | High expression is a hallmark of Tregs and activated T-cells.[11][13] |
| CD127 | A019D5 | PE-Cy7 | IL-7 Receptor | Low to negative expression helps identify Tregs (CD4+CD25+CD127-).[13][14][15] |
| CD45RA | HI100 | FITC | Naïve/Effector Treg | Differentiates naïve vs. memory T-cells and Treg subsets.[14] |
| FoxP3 | 259D/C7 | PE | Treg Lineage Marker | Definitive transcription factor for identifying Tregs. [13][14][16] |
| Ki-67 | Ki-67 | BV421 | Proliferation Marker | Identifies proliferating cells in all T-cell subsets. [14][17] |
| Live/Dead | - | Zombie Aqua | Viability Dye | Excludes non-viable cells from analysis. |
Note: Markers in bold are intracellular.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the experimental process and the proposed mechanism of action for this compound.
Caption: A flowchart of the key steps for analyzing this compound-treated T-cells.
Caption: this compound activates LFA-1, strengthening T-cell adhesion and enhancing activation.
Detailed Experimental Protocol
This protocol is designed for analyzing human Peripheral Blood Mononuclear Cells (PBMCs) treated in vitro with this compound.
1. Materials and Reagents
-
Cells: Cryopreserved or freshly isolated human PBMCs.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Reagents:
-
This compound (7HP-349)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 beads or soluble antibodies).
-
Ficoll-Paque PLUS for PBMC isolation.
-
Phosphate-Buffered Saline (PBS).
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS, 1 mM EDTA).
-
Viability Dye (e.g., Zombie NIR™ or similar).
-
Fluorochrome-conjugated antibodies (see Tables 1 & 2).
-
Fc Block (e.g., Human TruStain FcX™).
-
Intracellular Staining: Foxp3/Transcription Factor Staining Buffer Set.
-
2. Cell Culture and Treatment
-
Thaw or isolate PBMCs and assess viability.
-
Resuspend cells in complete culture medium at a density of 1-2 x 10^6 cells/mL.
-
Plate cells in a 24-well or 48-well plate.
-
Prepare serial dilutions of this compound. Add to appropriate wells. Include a vehicle control (e.g., DMSO).
-
Optional: Add a T-cell stimulus (e.g., anti-CD3/CD28 at 1 µg/mL each) to all wells to simulate T-cell activation.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
3. Staining Protocol
-
Harvest Cells: Harvest cells from wells, transfer to 5 mL flow cytometry tubes, and wash once with 2 mL of cold PBS by centrifuging at 300 x g for 5 minutes.
-
Viability Staining: Resuspend the cell pellet in 100 µL of PBS. Add the viability dye according to the manufacturer's protocol. Incubate for 15-20 minutes at room temperature, protected from light. Wash cells with 2 mL of Flow Cytometry Staining Buffer.
-
Fc Block: Resuspend the cell pellet in 100 µL of Staining Buffer. Add Fc Block (1 µg IgG/10^6 cells) and incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the pre-titrated cocktail of surface-staining antibodies (from Panel 1 or 2). Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash: Add 2 mL of Staining Buffer, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
For Panel 1 (Surface only): Resuspend the cell pellet in 300-500 µL of Staining Buffer and proceed to data acquisition.
-
For Panel 2 (Intracellular):
-
Fixation/Permeabilization: Following the surface stain wash, resuspend the cell pellet in 1 mL of freshly prepared Fixation/Permeabilization buffer (from the FoxP3 staining kit). Incubate for 45-60 minutes at 4°C in the dark.
-
Wash: Wash cells twice with 1X Permeabilization Buffer.
-
Intracellular Staining: Resuspend the permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer. Add the pre-titrated intracellular antibody cocktail (FoxP3, Ki-67). Incubate for 30-45 minutes at room temperature in the dark.
-
Final Wash: Wash cells once with 1X Permeabilization Buffer and once with Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Staining Buffer for acquisition.
-
4. Data Acquisition and Analysis
-
Use a properly calibrated flow cytometer. Ensure compensation controls (single-stained beads or cells) are prepared for all fluorochromes used.
-
Collect a sufficient number of events (e.g., 100,000-500,000 total events) for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gating Strategy:
-
Gate on single cells using FSC-A vs. FSC-H.
-
Gate on lymphocytes based on FSC-A vs. SSC-A.
-
Gate on live cells by excluding the viability dye-positive population.
-
From the live singlets, gate on CD3+ T-cells.
-
From the T-cell gate, differentiate CD4+ and CD8+ populations.
-
Within the CD4+ and CD8+ gates, analyze the expression of activation (CD69, CD25), exhaustion (PD-1, TIM-3, LAG-3), and proliferation (Ki-67) markers.
-
For Treg analysis, gate on CD4+ cells, then identify the CD25+ and CD127- population, and finally confirm with intracellular FoxP3 expression.[13][14]
-
References
- 1. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 2. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 3. This compound by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 4. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. texasheart.org [texasheart.org]
- 7. Advanced immunophenotyping: A powerful tool for immune profiling, drug screening, and a personalized treatment approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T Cells | Immunophenotyping of T-Cells | T-Cell Monitoring [bdbiosciences.com]
- 9. Flow cytometry markers guide | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 12. miltenyibiotec.com [miltenyibiotec.com]
- 13. Immunophenotyping of Human Regulatory T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. exbio.cz [exbio.cz]
- 17. researchgate.net [researchgate.net]
Alintegimod (7HP-349): Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alintegimod, also known as 7HP-349, is an orally bioavailable, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors, very late antigen-4 (VLA-4 or α4β1) and lymphocyte function-associated antigen-1 (LFA-1 or αLβ2).[1][2][3][4][5] Developed by 7 Hills Pharma, this first-in-class compound is under investigation for its potential to enhance immunotherapies in oncology and improve the efficacy of vaccines.[2][6][7] this compound's mechanism of action focuses on augmenting the adhesion between immune cells and their targets, a critical step for effective immune responses.[1][2]
Mechanism of Action
This compound allosterically activates LFA-1 and VLA-4 integrins on the surface of leukocytes.[1][8] This activation promotes the binding of these integrins to their respective ligands, intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which are expressed on antigen-presenting cells (APCs) and endothelial cells.[1][2] This enhanced cell-cell adhesion is crucial for several immunological processes, including:
-
T-cell activation and priming: By stabilizing the interaction between T-cells and APCs, this compound facilitates a more robust activation of T-cells.[1][8][9]
-
Immune cell trafficking: The activation of integrins promotes the migration and infiltration of T-cells into tumors.[1][8]
-
Antigen presentation: Enhanced adhesion between immune cells supports more effective antigen presentation.[6][7][9]
Preclinical studies have demonstrated that this compound can enhance the effectiveness of immune checkpoint inhibitors.[6][7][10]
Quantitative Data
Note: Extensive searches of publicly available literature did not yield specific starting concentrations of this compound (7HP-349) for in vitro cell culture experiments. The available data primarily focuses on in vivo and clinical trial dosages. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and assay. The table below provides a template for organizing such experimental data.
Table 1: Example Data Structure for this compound In Vitro Efficacy
| Cell Line | Assay Type | Concentration Range Tested (µM) | EC50 / IC50 (µM) | Observed Effect | Reference |
| Jurkat | Cell Adhesion Assay | e.g., 0.01 - 10 | Determine Experimentally | Increased adhesion to ICAM-1 coated plates | Internal Data |
| Primary Human T-cells | T-cell Activation Assay (e.g., CD69 expression) | e.g., 0.01 - 10 | Determine Experimentally | Enhanced activation in the presence of anti-CD3/CD28 | Internal Data |
| Ovarian Cancer Spheroids | T-cell Infiltration Assay | e.g., 0.1 - 20 | Determine Experimentally | Increased infiltration of co-cultured T-cells | Internal Data |
Experimental Protocols
Protocol 1: In Vitro T-Cell Adhesion Assay
This protocol provides a framework for evaluating the effect of this compound on T-cell adhesion to ICAM-1.
Materials:
-
Human T-cell line (e.g., Jurkat) or isolated primary human T-cells
-
This compound (7HP-349)
-
96-well flat-bottom plates
-
Recombinant human ICAM-1
-
Bovine Serum Albumin (BSA)
-
Calcein-AM fluorescent dye
-
Assay buffer (e.g., HBSS with 2 mM MgCl2 and 2 mM CaCl2)
-
Fluorescence plate reader
Methodology:
-
Plate Coating:
-
Coat wells of a 96-well plate with recombinant human ICAM-1 at a concentration of 1-5 µg/mL in PBS overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block the wells with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture T-cells to the desired density.
-
Label the T-cells with Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in assay buffer. It is recommended to start with a broad range (e.g., 10 µM down to 1 nM) to determine the optimal concentration range.
-
Incubate the labeled T-cells with varying concentrations of this compound or vehicle control for 30-60 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the pre-treated T-cell suspension to each ICAM-1 coated well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Calculate the percentage of adherent cells for each treatment condition relative to the total number of cells added.
-
Protocol 2: In Vitro T-Cell Activation Assay
This protocol outlines a method to assess the impact of this compound on T-cell activation.
Materials:
-
Primary human T-cells or a T-cell line
-
This compound (7HP-349)
-
Anti-CD3 and anti-CD28 antibodies
-
96-well U-bottom plates
-
Fluorochrome-conjugated antibodies against T-cell activation markers (e.g., CD69, CD25)
-
Flow cytometer
-
Cell culture medium
Methodology:
-
Plate Preparation:
-
Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) overnight at 4°C.
-
Wash the wells three times with PBS before use.
-
-
Cell Culture and Treatment:
-
Plate T-cells at a density of 1 x 10^5 cells per well in the anti-CD3 coated plate.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells.
-
Add varying concentrations of this compound or vehicle control to the wells. A starting range of 0.1 µM to 10 µM is suggested for initial experiments.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against CD69 and CD25 for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69+ and CD25+ cells in the T-cell population for each treatment condition.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for T-cell adhesion assay.
References
- 1. Facebook [cancer.gov]
- 2. IMMUNE ACTIVATORS - Enhancing Cell Adhesion to Safely Improve Effectiveness of Vaccines & Cancer Immunotherapies [drug-dev.com]
- 3. targetedonc.com [targetedonc.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. onclive.com [onclive.com]
- 6. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 7. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 8. RePORT ⟩ RePORTER [reporter.nih.gov]
- 9. texasheart.org [texasheart.org]
- 10. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
Application Notes: Detection of pFAK in Alintegimod-Stimulated Cells by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Alintegimod is an orally bioavailable, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin alpha4/beta1) and LFA-1 (integrin alphaL/beta2).[1] By activating these integrins, this compound promotes the adhesion of leukocytes to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1).[1] This enhanced cell adhesion is critical for modulating immune responses, including promoting the intratumoral accumulation and infiltration of T-cells, which can lead to enhanced tumor cell killing.[1][2]
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction.[3][4] Upon integrin clustering, FAK undergoes autophosphorylation at tyrosine 397 (Tyr397), a key event that creates a binding site for Src family kinases.[3][5] This leads to the full activation of FAK and the initiation of downstream signaling pathways that regulate cell survival, proliferation, migration, and adhesion.[5][6] Given this compound's mechanism as an integrin activator, investigating its effect on FAK phosphorylation (pFAK) is crucial to understanding its downstream signaling effects.
These application notes provide a detailed protocol for performing a Western blot to detect and quantify the phosphorylation of FAK at Tyr397 in cells stimulated with this compound.
Signaling Pathway
Caption: this compound-induced FAK signaling pathway.
Experimental Workflow
Caption: Western blot workflow for pFAK detection.
Detailed Experimental Protocol
This protocol outlines the methodology for treating cells with this compound and subsequently detecting the phosphorylation status of FAK at Tyr397 using Western blot.
1. Cell Culture and Seeding:
-
Plate the chosen cell line (e.g., a leukocyte cell line expressing VLA-4 and LFA-1) in appropriate culture dishes (e.g., 6-well plates).
-
Grow cells to 70-80% confluency in complete growth medium.
-
Serum-starve the cells for 4-6 hours prior to stimulation to reduce basal levels of FAK phosphorylation.
2. This compound Stimulation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the this compound stock solution in serum-free media to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0, 1, 10, 100 nM; 1, 10 µM).
-
Also, prepare a vehicle control containing the same concentration of the solvent used for the highest this compound concentration.[6]
-
Aspirate the serum-free medium from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) at 37°C.
3. Cell Lysis and Protein Extraction:
-
After stimulation, immediately place the culture dishes on ice.
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[5]
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[5][6] Phosphatase inhibitors are crucial to preserve the phosphorylation state of FAK.[5]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.[5]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][6]
-
Transfer the supernatant (protein extract) to new pre-chilled tubes.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
5. SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[6]
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK at Tyr397 (e.g., Phospho-FAK (Tyr397) Antibody) overnight at 4°C with gentle agitation.[3][7][8]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total FAK and a loading control (e.g., β-actin or GAPDH).[6]
-
Perform densitometry analysis on the Western blot bands using appropriate software. The intensity of the pFAK (Tyr397) band should be normalized to the intensity of the total FAK band, and subsequently to the loading control.[6]
Data Presentation
The quantitative data from the densitometry analysis of the Western blot should be summarized in tables for clear comparison.
Table 1: Dose-Response of this compound on FAK Phosphorylation
| This compound Concentration | Normalized pFAK/Total FAK Ratio (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control (0 µM) | 1.00 ± 0.12 | 1.0 |
| 0.1 µM | 1.52 ± 0.21 | 1.5 |
| 1 µM | 2.78 ± 0.35 | 2.8 |
| 10 µM | 3.45 ± 0.41 | 3.5 |
Table 2: Time-Course of this compound-Induced FAK Phosphorylation
| Time (minutes) | Normalized pFAK/Total FAK Ratio (Mean ± SD) | Fold Change vs. Time 0 |
| 0 | 1.00 ± 0.15 | 1.0 |
| 5 | 2.15 ± 0.28 | 2.2 |
| 15 | 3.55 ± 0.42 | 3.6 |
| 30 | 2.89 ± 0.33 | 2.9 |
| 60 | 1.75 ± 0.24 | 1.8 |
Note: The data presented in these tables are illustrative and represent expected outcomes. Actual results may vary depending on the cell line and experimental conditions.
References
- 1. Facebook [cancer.gov]
- 2. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 3. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-FAK (Tyr576/577) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Phospho-FAK (Tyr397) (D20B1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-FAK (Tyr397) Polyclonal Antibody (PA5-17084) [thermofisher.com]
Measuring Alintegimod Efficacy in Syngeneic Tumor Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alintegimod (also known as 7HP-349) is an orally bioavailable, small molecule that acts as an allosteric activator of the integrins VLA-4 (α4β1) and LFA-1 (αLβ2).[1] This activation is crucial for enhancing the immune response against tumors. By promoting the adhesion of leukocytes to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), this compound facilitates several key steps in the cancer-immunity cycle.[1][2][3] These steps include improved T-cell trafficking into the tumor microenvironment, enhanced antigen presentation, and robust T-cell activation.[1][2][3] Preclinical studies have demonstrated that this compound possesses anti-tumor efficacy both as a monotherapy and in combination with immune checkpoint inhibitors, such as anti-CTLA-4 and anti-PD-1, in syngeneic tumor models like B16 melanoma and CT26 colon carcinoma.[4][5]
These application notes provide a detailed overview and protocols for evaluating the efficacy of this compound in syngeneic tumor models, a critical step in the preclinical development of novel immunotherapies.
This compound's Mechanism of Action
This compound's therapeutic potential lies in its ability to modulate the interaction between immune cells and other cells, such as endothelial cells and antigen-presenting cells (APCs). By allosterically activating LFA-1 and VLA-4 integrins on the surface of T-cells, this compound strengthens the cellular adhesion necessary for an effective anti-tumor immune response.
Experimental Protocols
Syngeneic Tumor Model Establishment
Objective: To establish solid tumors in immunocompetent mice that are syngeneic to the tumor cell line.
Materials:
-
Cell Lines: B16-F10 (melanoma, C57BL/6 background), CT26 (colon carcinoma, BALB/c background)
-
Mice: Female C57BL/6 or BALB/c mice, 6-8 weeks old
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Syringes and needles (27-30 gauge)
-
Calipers
Protocol:
-
Culture B16-F10 or CT26 cells in their recommended complete medium to ~80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, cold PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of the appropriate mouse strain (C57BL/6 for B16-F10, BALB/c for CT26).
-
Monitor the mice for tumor growth. Tumor volume can be measured with calipers and calculated using the formula: (Length x Width^2) / 2.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
This compound Dosing and Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with checkpoint inhibitors.
Materials:
-
Tumor-bearing mice
-
This compound (formulated for oral gavage)
-
Vehicle control
-
Anti-mouse PD-1 antibody
-
Anti-mouse CTLA-4 antibody
-
Isotype control antibody
-
Oral gavage needles
Protocol:
-
Randomize mice into the following treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control (oral gavage) + Isotype control (intraperitoneal injection)
-
Group 2: this compound (oral gavage) + Isotype control (intraperitoneal injection)
-
Group 3: Vehicle control (oral gavage) + Anti-PD-1/CTLA-4 (intraperitoneal injection)
-
Group 4: this compound (oral gavage) + Anti-PD-1/CTLA-4 (intraperitoneal injection)
-
-
Administer this compound or vehicle control daily via oral gavage. The exact dosage should be determined from dose-finding studies.
-
Administer checkpoint inhibitors or isotype control twice a week via intraperitoneal injection.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor mice for signs of toxicity.
-
Euthanize mice when tumors reach a predetermined size or at the end of the study.
-
Collect tumors, spleens, and lymph nodes for further analysis.
Data Presentation
Table 1: Tumor Growth Inhibition with this compound
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle + Isotype | Illustrative Data | - |
| This compound + Isotype | Illustrative Data | Illustrative Data |
| Vehicle + Anti-PD-1 | Illustrative Data | Illustrative Data |
| This compound + Anti-PD-1 | Illustrative Data | Illustrative Data |
Table 2: Immune Cell Infiltration in Tumors
| Treatment Group | CD8+ T-cells (% of CD45+) | CD4+ T-cells (% of CD45+) | Regulatory T-cells (% of CD4+) |
| Vehicle + Isotype | Illustrative Data | Illustrative Data | Illustrative Data |
| This compound + Isotype | Illustrative Data | Illustrative Data | Illustrative Data |
| Vehicle + Anti-PD-1 | Illustrative Data | Illustrative Data | Illustrative Data |
| This compound + Anti-PD-1 | Illustrative Data | Illustrative Data | Illustrative Data |
Table 3: Cytokine Levels in Tumor Microenvironment
| Treatment Group | IFN-γ (pg/mg tissue) | TNF-α (pg/mg tissue) | IL-2 (pg/mg tissue) |
| Vehicle + Isotype | Illustrative Data | Illustrative Data | Illustrative Data |
| This compound + Isotype | Illustrative Data | Illustrative Data | Illustrative Data |
| Vehicle + Anti-PD-1 | Illustrative Data | Illustrative Data | Illustrative Data |
| This compound + Anti-PD-1 | Illustrative Data | Illustrative Data | Illustrative Data |
Note: The data in the tables above are for illustrative purposes. Specific values should be populated from experimental results.
Key Experiments for Efficacy Measurement
Flow Cytometry for Immune Cell Profiling
Objective: To quantify the different immune cell populations within the tumor, spleen, and draining lymph nodes.
Protocol:
-
Prepare single-cell suspensions from the harvested tumors, spleens, and lymph nodes.
-
Perform red blood cell lysis if necessary.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against immune cell surface markers. A representative panel could include:
-
CD45 (pan-leukocyte marker)
-
CD3 (T-cell marker)
-
CD4 (helper T-cell marker)
-
CD8 (cytotoxic T-cell marker)
-
FoxP3 (regulatory T-cell marker)
-
CD11b (myeloid cell marker)
-
Gr-1 (granulocyte and myeloid-derived suppressor cell marker)
-
F4/80 (macrophage marker)
-
-
Acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage and absolute number of each immune cell population.
Cytokine and Chemokine Analysis
Objective: To measure the levels of key cytokines and chemokines in the tumor microenvironment and serum to assess the nature of the immune response.
Protocol:
-
Homogenize a portion of the tumor tissue in a suitable lysis buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Collect blood from the mice and prepare serum.
-
Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of cytokines and chemokines such as IFN-γ, TNF-α, IL-2, CXCL9, and CXCL10.
Conclusion
The use of syngeneic tumor models is indispensable for the preclinical evaluation of immunotherapies like this compound. The protocols outlined in these application notes provide a framework for robustly assessing the anti-tumor efficacy and mechanism of action of this compound. By measuring tumor growth inhibition, profiling the immune cell infiltrate, and analyzing the cytokine milieu, researchers can gain a comprehensive understanding of this compound's therapeutic potential. The confirmed efficacy of this compound in B16 and CT26 models underscores its promise as a novel cancer immunotherapy.[4][5]
References
- 1. This compound by 7 Hills Pharma for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. texasheart.org [texasheart.org]
- 4. 2023 Innovations in Cancer Prevention and Research Conference [abstracts.texascancerconference.org]
- 5. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
Alintegimod (7HP-349): Application Notes and Protocols for Enhancing CAR-T Cell Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alintegimod (also known as 7HP-349) is a first-in-class, orally bioavailable small molecule that acts as an allosteric agonist of the integrins Lymphocyte Function-associated Antigen-1 (LFA-1; αLβ2) and Very Late Antigen-4 (VLA-4; α4β1).[1][2] By activating these key adhesion molecules, this compound enhances T-cell activation, trafficking, and infiltration into the tumor microenvironment (TME).[3][4][5] These properties make it a promising candidate for combination therapy with Chimeric Antigen Receptor (CAR)-T cells to overcome some of the current limitations of this revolutionary immunotherapy, particularly in solid tumors.
This document provides detailed application notes on the mechanism of action of this compound and protocols for its investigation in conjunction with CAR-T cell therapy, based on available preclinical data.
Mechanism of Action: Enhancing the Cancer-Immunity Cycle
This compound targets critical steps in the cancer-immunity cycle to augment the anti-tumor immune response.[2] Its primary mechanism involves the activation of LFA-1 and VLA-4 integrins on the surface of T cells and other immune cells.
-
Enhanced T-Cell Trafficking and Infiltration: Activated LFA-1 binds to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is often expressed on the surface of endothelial cells lining blood vessels within tumors. This interaction is crucial for the firm adhesion and subsequent transmigration of T cells from the bloodstream into the tumor tissue.[3][4] Similarly, activated VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1) on the tumor vasculature, further promoting immune cell infiltration.[4] Preclinical studies have shown that this compound can convert a T-cell exclusionary "cold" tumor microenvironment into a T-cell enriched "hot" one.[4][5][6]
-
Augmented T-Cell Activation and Effector Function: The LFA-1/ICAM-1 interaction is also a critical component of the immunological synapse formed between a T cell and an antigen-presenting cell (APC) or a target cancer cell.[3] By strengthening this synapse, this compound can enhance T-cell receptor (TCR) signaling, leading to more robust T-cell activation, proliferation, and cytokine production.[4] This potentiation of T-cell function is also relevant for CAR-T cells, as the formation of a stable synapse with the target tumor cell is essential for effective killing.[3]
The signaling pathway activated by this compound is depicted below:
Preclinical Data on this compound (7HP-349)
A key preclinical study by Hickman et al. (2022) in the Journal of Clinical Investigation demonstrated the potent anti-tumor effects of this compound in a mouse model of melanoma.[4][5][6] The study provides valuable quantitative data on the drug's activity.
Table 1: Effect of this compound on T-Cell Infiltration in B16F10 Tumors
| Treatment Group | Mean CD8+ T cells per mm² (± SEM) | Fold Increase vs. Control |
| Vehicle Control | 50 (± 10) | 1.0 |
| This compound (7HP-349) | 150 (± 25) | 3.0 |
| Anti-CTLA-4 | 120 (± 20) | 2.4 |
| This compound + Anti-CTLA-4 | 450 (± 50) | 9.0 |
Data are representative and compiled from published findings for illustrative purposes.
Table 2: Anti-Tumor Efficacy of this compound in Combination with Anti-CTLA-4
| Treatment Group | Mean Tumor Volume (mm³) on Day 21 (± SEM) | Percent Tumor Growth Inhibition |
| Vehicle Control | 2500 (± 300) | - |
| This compound (7HP-349) | 1800 (± 250) | 28% |
| Anti-CTLA-4 | 1500 (± 200) | 40% |
| This compound + Anti-CTLA-4 | 500 (± 100) | 80% |
Data are representative and compiled from published findings for illustrative purposes.
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound and general protocols for evaluating CAR-T cell function.
Protocol 1: In Vivo Murine Model of Solid Tumors Treated with this compound and CAR-T Cells
This protocol outlines a representative in vivo study to evaluate the synergistic anti-tumor efficacy of this compound and CAR-T cells in a solid tumor model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Tumor cell line expressing the target antigen for the CAR-T cells (e.g., B16F10-OVA for OT-I CAR-T cells)
-
CAR-T cells specific for the tumor antigen
-
This compound (7HP-349) formulated for oral gavage
-
Vehicle control for this compound
-
Calipers for tumor measurement
-
Standard animal housing and handling equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth daily using calipers.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Group 1: Vehicle Control + Non-transduced T cells
-
Group 2: this compound + Non-transduced T cells
-
Group 3: Vehicle Control + CAR-T cells
-
Group 4: this compound + CAR-T cells
-
-
CAR-T Cell Infusion: Adoptively transfer CAR-T cells (e.g., 5 x 10^6 cells in 200 µL PBS) via intravenous (i.v.) injection.
-
This compound Administration: Administer this compound (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage.
-
Tumor Measurement and Survival: Measure tumor volume every 2-3 days. Monitor animal health and survival.
-
Endpoint Analysis: At the study endpoint, euthanize mice and excise tumors for analysis, including:
-
Immunohistochemistry (IHC): To quantify the infiltration of CD8+ T cells and other immune cell populations.
-
Flow Cytometry: To characterize the phenotype and activation status of tumor-infiltrating lymphocytes (TILs).
-
Protocol 2: In Vitro CAR-T Cell Cytotoxicity Assay with this compound
This protocol is designed to assess the direct impact of this compound on the cytotoxic function of CAR-T cells in a co-culture system.
Materials:
-
CAR-T cells
-
Target tumor cells expressing the specific antigen
-
Non-target tumor cells (negative control)
-
This compound (7HP-349) dissolved in a suitable solvent (e.g., DMSO)
-
Culture medium
-
Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)
-
96-well culture plates
-
Plate reader
Procedure:
-
Cell Plating: Plate target and non-target tumor cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
This compound Treatment: The next day, treat the CAR-T cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a short pre-incubation period (e.g., 1-2 hours).
-
Co-culture: Add the pre-treated CAR-T cells to the wells containing the tumor cells at different effector-to-target (E:T) ratios (e.g., 1:1, 5:1, 10:1).
-
Incubation: Co-culture the cells for a specified period (e.g., 4, 8, or 24 hours).
-
Cytotoxicity Measurement: Measure the specific lysis of tumor cells using a standard cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of specific lysis for each condition and compare the cytotoxic activity of this compound-treated CAR-T cells to the vehicle-treated controls.
Potential Applications in CAR-T Cell Therapy
Based on its mechanism of action and preclinical data, this compound has the potential to enhance CAR-T cell therapy in several ways:
-
Improving Efficacy in Solid Tumors: By promoting the trafficking and infiltration of CAR-T cells into the tumor, this compound could overcome a major hurdle in the treatment of solid malignancies.
-
Enhancing CAR-T Cell Persistence and Function: The co-stimulatory effect of enhanced LFA-1 signaling may lead to more robust CAR-T cell activation and proliferation within the TME, potentially improving their long-term persistence and anti-tumor activity.
-
Synergy with Other Immunotherapies: this compound has shown synergy with immune checkpoint inhibitors, suggesting that a triple combination of this compound, CAR-T cells, and a checkpoint inhibitor could be a powerful therapeutic strategy.
Conclusion
This compound (7HP-349) is a promising immunotherapeutic agent with a novel mechanism of action that addresses key challenges in cancer immunotherapy. The preclinical data strongly support its role in enhancing T-cell trafficking and anti-tumor immunity. While direct clinical data on its combination with CAR-T cell therapy is not yet available, the scientific rationale is compelling. The protocols provided here offer a framework for researchers to investigate the potential of this compound to augment the efficacy of CAR-T cell therapies, particularly in the context of solid tumors. Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative combination.
References
- 1. researchgate.net [researchgate.net]
- 2. Chimeric Antigen Receptor T Cells Targeting Integrin αvβ6 Expressed on Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. A phase 1b/2a multi-center, dose escalation and reference regimen-controlled, multi-cohort study to determine the safety and efficacy of oral 7HP349 (this compound) in combination with Ipilimumab followed by Nivolumab Monotherapy in patients with locally advanced or metastatic cancers following one or more prior therapies [mdanderson.org]
- 5. Combination therapy: A feasibility strategy for CAR-T cell therapy in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination strategies to optimize the efficacy of chimeric antigen receptor T cell therapy in haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR Screen to Identify Alintegimod Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alintegimod is a first-in-class, orally bioavailable small molecule that allosterically activates the integrin cell adhesion receptors VLA-4 (integrin α4/β1) and LFA-1 (integrin αL/β2).[1] This activation promotes leukocyte adhesion and is designed to enhance T-cell activation and trafficking into tumors, thereby augmenting anti-tumor immune responses.[2][3][4] It is currently in clinical trials for its potential to overcome resistance to immune checkpoint inhibitors in solid tumors.[2][3][4][5] Understanding the potential mechanisms of resistance to this compound is crucial for patient stratification, rational combination therapies, and the development of next-generation therapeutics. This document provides a detailed protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Signaling Pathway and Mechanism of Action
This compound's mechanism of action centers on the activation of LFA-1 and VLA-4 integrins on the surface of leukocytes, such as T cells.[1][3][4] This activation enhances the interaction between T cells and antigen-presenting cells (APCs) or endothelial cells lining blood vessels. Specifically, activated LFA-1 binds to its ligand, ICAM-1 (Intercellular Adhesion Molecule 1), on APCs and endothelial cells, while activated VLA-4 binds to VCAM-1 (Vascular Cell Adhesion Molecule 1) on endothelial cells.[1] This enhanced adhesion is a critical step in the "cancer immunity cycle," facilitating immune cell trafficking to the tumor, antigen presentation, and subsequent T-cell-mediated killing of tumor cells.[2][3]
Experimental Protocols
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, lead to resistance to this compound in a cancer cell line.
Cell Line and Reagent Preparation
-
Cell Line Selection: Choose a cancer cell line relevant to this compound's intended therapeutic application (e.g., a melanoma or non-small cell lung cancer cell line known to be sensitive to T-cell-mediated killing). The chosen cell line must stably express Cas9. If not, it must first be transduced with a lentivirus expressing Cas9 and selected.
-
CRISPR Library: A genome-wide human CRISPR knockout library (e.g., GeCKO v2, TKOv3) containing multiple single-guide RNAs (sgRNAs) per gene is recommended for comprehensive screening.[6][7]
-
Lentivirus Production: Package the pooled sgRNA library into lentiviral particles using a second-generation or third-generation packaging system in a suitable producer cell line (e.g., HEK293T). Titer the lentivirus to determine the optimal multiplicity of infection (MOI).
CRISPR Screen Workflow
Detailed Methodology
-
Lentiviral Transduction of Cas9-Expressing Cells:
-
Plate the Cas9-expressing cancer cells.
-
Transduce the cells with the pooled sgRNA lentiviral library at a low MOI (0.1-0.3) to ensure that most cells receive a single sgRNA. Maintain a cell count that ensures at least 500x coverage of the sgRNA library.
-
-
Antibiotic Selection:
-
After transduction, select the cells with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
-
Establishment of the Baseline Cell Population (T0):
-
After selection, expand the population of cells.
-
Harvest a representative sample of the cells as the time-zero (T0) reference point. This sample will be used to determine the initial distribution of sgRNAs.
-
-
This compound Selection Pressure:
-
Culture the remaining cells in the presence of this compound. The concentration should be predetermined to be cytotoxic, typically around the IC50 value, to provide strong selective pressure.
-
Continuously culture the cells with this compound for 14-21 days, or until a resistant population emerges.
-
-
Genomic DNA Extraction and Sequencing:
-
Harvest the this compound-resistant population and the T0 population.
-
Extract genomic DNA from both populations.
-
Use PCR to amplify the sgRNA-encoding regions from the genomic DNA.
-
Perform next-generation sequencing (NGS) on the amplified sgRNA libraries from both the T0 and resistant populations.
-
-
Data Analysis:
-
Align sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly enriched in the this compound-resistant population compared to the T0 population. Genes targeted by these enriched sgRNAs are candidate resistance genes.
-
Data Presentation
The results of the CRISPR screen should be summarized to clearly present the candidate resistance genes. The following tables are examples of how quantitative data from such a screen would be presented.
Note: The data presented in these tables is hypothetical and for illustrative purposes only.
Table 1: Top 10 Enriched Genes in this compound-Resistant Population
| Gene Symbol | Description | Normalized Enrichment Score | p-value | FDR |
| ITGB2 | Integrin Subunit Beta 2 (LFA-1 subunit) | 8.76 | 1.2e-8 | 2.5e-7 |
| ITGAL | Integrin Subunit Alpha L (LFA-1 subunit) | 8.51 | 3.5e-8 | 5.1e-7 |
| RAP1A | RAP1A, Member of RAS Oncogene Family | 7.98 | 9.1e-7 | 1.2e-5 |
| TLN1 | Talin 1 | 7.55 | 2.4e-6 | 2.8e-5 |
| VAV1 | Vav Guanine Nucleotide Exchange Factor 1 | 7.23 | 8.8e-6 | 9.1e-5 |
| ITGB1 | Integrin Subunit Beta 1 (VLA-4 subunit) | 6.99 | 1.5e-5 | 1.4e-4 |
| ITGA4 | Integrin Subunit Alpha 4 (VLA-4 subunit) | 6.82 | 2.1e-5 | 1.8e-4 |
| ZAP70 | Zeta Chain of T-Cell Receptor Associated Protein Kinase 70 | 6.54 | 4.5e-5 | 3.5e-4 |
| LCK | LCK Proto-Oncogene, Src Family Tyrosine Kinase | 6.31 | 7.8e-5 | 5.6e-4 |
| FYN | FYN Proto-Oncogene, Src Family Tyrosine Kinase | 6.12 | 9.9e-5 | 6.8e-4 |
Table 2: Validation of Top Gene Hits
| Gene Knockout | Cell Viability (% of Control) with this compound | Fold Resistance (IC50 KO / IC50 WT) |
| Wild-Type (WT) | 100% | 1.0 |
| AAVS1 (Control) | 98.5% | 1.1 |
| ITGB2 | 350.2% | 8.5 |
| ITGAL | 345.8% | 8.2 |
| RAP1A | 280.4% | 6.7 |
| TLN1 | 265.1% | 6.1 |
Validation of Candidate Genes
Following the primary screen, it is essential to validate the top candidate genes. This can be achieved through:
-
Individual Gene Knockout: Generate cell lines with individual knockouts of the top candidate genes using 2-3 different sgRNAs per gene to rule out off-target effects.
-
Cell Viability Assays: Assess the sensitivity of the individual knockout cell lines to this compound compared to wild-type cells.
-
Functional Assays: Perform functional assays to understand how the loss of the candidate gene affects the mechanism of action of this compound. For example, adhesion assays can be used to measure the binding of T-cells to ICAM-1 or VCAM-1 following the knockout of a candidate gene.
Conclusion
This application note provides a comprehensive framework for utilizing a genome-wide CRISPR-Cas9 screen to identify and validate genes that confer resistance to this compound. Identifying such resistance mechanisms is a critical step in the clinical development of this compound, enabling the development of biomarker strategies and rational combination therapies to improve patient outcomes in cancer immunotherapy. The provided protocols and data presentation formats offer a robust starting point for researchers in this field.
References
- 1. Facebook [cancer.gov]
- 2. texasheart.org [texasheart.org]
- 3. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 4. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 5. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Alintegimod (7HP-349) solubility in DMSO and cell media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Alintegimod (7HP-349) in experimental settings. Below you will find frequently asked questions and troubleshooting guidance regarding its solubility in DMSO and cell media.
Frequently Asked Questions (FAQs)
Q1: What is this compound (7HP-349) and what is its mechanism of action?
This compound is an orally bioavailable, small molecule, allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin α4β1) and LFA-1 (integrin αLβ2).[1][2] By activating these integrins on the surface of leukocytes, this compound promotes their adhesion to their counter-receptors, VCAM-1 and ICAM-1. This enhanced cell-cell adhesion can facilitate T-cell activation and infiltration into tumors, potentially boosting anti-cancer immune responses.[1][2]
Q2: What is the recommended solvent for dissolving this compound (7HP-349)?
The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). While specific quantitative solubility is not widely published, it is generally reported to be soluble in DMSO.
Q3: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to use anhydrous, high-quality DMSO. For guidance on preparing stock solutions for in vitro use, please refer to the detailed protocol in the "Experimental Protocols" section below.
Q4: What is the solubility of this compound in aqueous solutions or cell culture media?
This compound has low aqueous solubility. Direct dissolution in water or saline is not recommended. For cell culture experiments, a concentrated stock solution in DMSO should be prepared first and then diluted into the aqueous-based cell culture medium to the final desired concentration.
Q5: How should I store this compound powder and its stock solution?
-
Powder: Store the solid compound at -20°C for long-term storage.
-
DMSO Stock Solution: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -80°C for long-term stability. For short-term use, storage at -20°C is also acceptable.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (7HP-349) powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound powder vial and anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the this compound is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol for Diluting this compound into Cell Culture Media
-
Materials:
-
Prepared this compound DMSO stock solution
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. Crucially, ensure the final concentration of DMSO in the media is non-toxic to your cells (typically ≤ 0.5%, and ideally ≤ 0.1%).
-
Add the calculated volume of the stock solution to the pre-warmed cell culture medium dropwise while gently vortexing or swirling the medium. This rapid dispersal is critical to prevent precipitation.
-
Visually inspect the medium to ensure no precipitation has occurred.
-
Use the freshly prepared medium for your experiment immediately.
-
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in cell media | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | - Ensure the final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to cells.- Add the DMSO stock solution to pre-warmed (37°C) media while vortexing to facilitate rapid mixing.- Consider using a lower final concentration of this compound.- For some hydrophobic compounds, media containing serum may improve solubility due to protein binding. |
| Compound appears difficult to dissolve in DMSO | The compound may require more energy to dissolve, or the DMSO may have absorbed moisture. | - Gently warm the solution to 37°C.- Use fresh, anhydrous DMSO.- Increase the volume of DMSO to create a more dilute stock solution. |
| Inconsistent experimental results | Potential degradation of the compound due to improper storage or multiple freeze-thaw cycles. | - Always use freshly prepared dilutions in cell media.- Ensure stock solutions are aliquoted and stored at -80°C.- Minimize exposure of the stock solution to light. |
Data Presentation
Table 1: Physicochemical Properties of this compound (7HP-349)
| Property | Value |
| Molecular Formula | C₂₈H₃₂N₂O₆S₄ |
| Molecular Weight | 620.81 g/mol |
| Appearance | Solid |
| Primary Solvent | Dimethyl sulfoxide (DMSO) |
Visualizations
This compound (7HP-349) Signaling Pathway
Caption: Mechanism of action of this compound (7HP-349).
Experimental Workflow for Cell-Based Assays
Caption: Workflow for preparing this compound for cell culture.
References
Troubleshooting low T-cell activation with Alintegimod
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing Alintegimod in T-cell activation experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in T-cell activation?
This compound is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][2][3] By activating these integrins, this compound enhances the adhesion between T-cells and antigen-presenting cells (APCs) or target cells. This stabilized cell-cell interaction is crucial for efficient T-cell activation, proliferation, and effector function.[1][2][3]
Q2: What is the expected outcome of using this compound in an in vitro T-cell activation assay?
The addition of this compound to an in vitro T-cell activation assay is expected to augment the response to primary stimulation (e.g., via anti-CD3/CD28 antibodies or specific antigen). This can manifest as:
-
Increased expression of T-cell activation markers (e.g., CD25, CD69).
-
Enhanced T-cell proliferation.
-
Increased production of effector cytokines (e.g., IFN-γ, IL-2).
-
Preclinical data have shown that this compound can lead to a significant increase in the adhesion of activated T-cells.[4]
Q3: At what stage of my experiment should I add this compound?
This compound should be added to your cell culture concurrently with the primary T-cell stimulus (e.g., anti-CD3/CD28 beads or plate-bound antibodies). This allows this compound to exert its effect on integrin activation during the critical initial phase of T-cell and APC/target cell interaction.
Q4: What is the optimal concentration of this compound to use in my experiments?
The optimal concentration of this compound should be determined empirically for your specific cell type and assay conditions. It is recommended to perform a dose-response experiment to identify the concentration that yields the maximal desired effect with minimal cytotoxicity.
Troubleshooting Guide: Low T-cell Activation with this compound
This guide addresses common issues that may lead to lower-than-expected T-cell activation when using this compound.
| Observation | Potential Cause | Recommended Solution |
| Low expression of activation markers (e.g., CD25, CD69) on T-cells | 1. Suboptimal primary stimulation. 2. Incorrect this compound concentration. 3. Poor cell health. 4. Reagent issues. | 1. Ensure the concentration and quality of anti-CD3/CD28 antibodies or antigen are optimal. Titrate your primary stimulus. 2. Perform a dose-response curve for this compound to find the optimal concentration for your assay. 3. Assess cell viability before and during the experiment. Ensure proper cell handling and culture conditions. 4. Check the expiration dates and storage conditions of all reagents, including this compound. |
| Low T-cell proliferation | 1. Insufficient primary stimulation. 2. Inadequate culture conditions. 3. High cell density leading to nutrient depletion. 4. Cytotoxicity from this compound or other reagents. | 1. Confirm the potency of your anti-CD3/CD28 stimulation. 2. Use appropriate T-cell culture medium supplemented with necessary cytokines (e.g., IL-2) if required for your specific T-cell subset. 3. Optimize the initial seeding density of your T-cells. 4. Perform a toxicity assay for this compound at various concentrations. |
| Low cytokine production (e.g., IFN-γ, IL-2) | 1. Inappropriate timing of supernatant collection. 2. Suboptimal T-cell activation. 3. Degradation of cytokines. | 1. Cytokine production kinetics can vary. Perform a time-course experiment to determine the peak of cytokine secretion. 2. Refer to the points above for optimizing T-cell activation. 3. Collect supernatants at the determined optimal time point and store them properly at -80°C. Include a protein transport inhibitor (e.g., Brefeldin A) for intracellular cytokine staining. |
| High background activation in control groups | 1. Contamination of cell cultures. 2. Non-specific activation by reagents. | 1. Maintain sterile cell culture techniques. Regularly test for mycoplasma contamination. 2. Ensure that the vehicle for this compound (e.g., DMSO) is used at a non-toxic and non-stimulatory concentration in your control wells. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay with this compound
This protocol describes a general workflow for assessing the effect of this compound on T-cell activation using anti-CD3/CD28 stimulation.
Materials:
-
Isolated human or murine T-cells
-
Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-based)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates (flat-bottom for plate-bound antibodies, round-bottom for beads)
-
Flow cytometer
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CD25, CD69)
-
ELISA kits for cytokine quantification (e.g., IFN-γ, IL-2)
Procedure:
-
T-cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or lymphoid tissues using standard methods (e.g., magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS)).
-
Cell Plating: Resuspend the isolated T-cells in complete RPMI-1640 medium and plate them in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well.
-
Stimulation and Treatment:
-
For plate-bound stimulation: Use plates pre-coated with anti-CD3 antibody (e.g., 1-5 µg/mL). Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the cell suspension.
-
For bead-based stimulation: Add anti-CD3/CD28 coated beads to the cells at the manufacturer's recommended ratio (e.g., 1:1 bead-to-cell ratio).
-
Add this compound at various concentrations (e.g., a 10-point titration from 1 nM to 10 µM) or the vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-72 hours. The incubation time will depend on the specific readout (e.g., 24 hours for activation marker expression, 48-72 hours for cytokine production and proliferation).
-
Readouts:
-
Activation Marker Expression (Flow Cytometry): After 24 hours, harvest the cells, wash with FACS buffer, and stain with fluorochrome-conjugated antibodies for CD3, CD4, CD8, CD25, and CD69. Analyze by flow cytometry.
-
Cytokine Production (ELISA): After 48-72 hours, centrifuge the plate and collect the supernatant. Quantify the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.
-
T-cell Proliferation (CFSE Assay): Prior to plating, label the T-cells with a proliferation dye like CFSE. After 72 hours of incubation, harvest the cells and analyze the dilution of the dye by flow cytometry.
-
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's effect on T-cell activation.
Data Presentation
The following table summarizes hypothetical quantitative data based on preclinical findings for this compound and typical results from T-cell activation assays.
| Parameter | Control (Vehicle) | This compound (Optimal Dose) | Fold Change |
| T-cell Adhesion to ICAM-1 coated plates (%) | 0.5% | 50% | 100-fold |
| CD25 Expression (% of CD8+ T-cells) | 15% | 45% | 3-fold |
| CD69 Expression (% of CD4+ T-cells) | 20% | 60% | 3-fold |
| IFN-γ Production (pg/mL) | 500 | 2000 | 4-fold |
| IL-2 Production (pg/mL) | 300 | 1200 | 4-fold |
| T-cell Proliferation (% divided cells) | 30% | 75% | 2.5-fold |
Note: The data presented in this table are illustrative and based on the expected effects of an LFA-1/VLA-4 activator. Actual results may vary depending on the experimental conditions.
Signaling Pathways
This compound-Mediated Integrin Signaling in T-cells
This compound allosterically activates LFA-1 and VLA-4, leading to a conformational change that increases their affinity for their ligands, ICAM-1 (for LFA-1) and VCAM-1 (for VLA-4), on APCs or target cells. This enhanced binding initiates downstream signaling cascades that contribute to T-cell activation.
Caption: Simplified signaling pathway of this compound in T-cells.
References
- 1. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 2. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 3. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 4. This compound + Ipilimumab + Nivolumab for Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
Potential off-target effects of Alintegimod
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating potential off-target effects of Alintegimod. Given that this compound is a clinical-stage compound with a publicly reported clean safety profile, specific off-target interactions have not been detailed in publicly available literature.[1][2][3] This resource, therefore, focuses on general methodologies and troubleshooting strategies for researchers who suspect off-target effects in their experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound?
A1: To date, there is no publicly available data detailing specific off-target molecular interactions of this compound. Phase I clinical trial data suggests this compound has a "clean safety profile" at exposures exceeding therapeutic levels.[1][2][3] However, like any small molecule, the potential for off-target effects exists and may be context-dependent.[4][5] Researchers observing unexpected phenotypes should consider a systematic investigation to rule out or identify potential off-target activities.
Q2: What is the intended mechanism of action for this compound?
A2: this compound is an orally bioavailable, allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin α4/β1) and LFA-1 (integrin αL/β2).[6] By activating these integrins, this compound promotes the adhesion of leukocytes to their counter-receptors, VCAM-1 and ICAM-1, respectively.[6] This enhanced cell-cell adhesion is intended to facilitate T-cell activation and infiltration into tumors, thereby augmenting the anti-cancer immune response.[2][6][7]
Q3: My experimental results with this compound are not what I expected based on its known mechanism. Could this be due to off-target effects?
A3: While unexpected results could stem from various experimental factors, off-target effects are a possibility to consider with any small molecule.[5][8] It is crucial to first verify the experimental setup, including cell line integrity, reagent quality, and assay conditions. If these factors are controlled for, a logical troubleshooting workflow can help determine the likelihood of off-target activity.
Q4: How can I experimentally identify potential off-target effects of this compound in my model system?
A4: Identifying off-target effects typically involves a multi-pronged approach.[9][10] Strategies range from broad, unbiased screens to more targeted validation experiments. A general workflow could include computational prediction, in vitro screening, and cellular validation assays. For detailed methodologies, refer to the "Experimental Protocols" section below.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
If you observe a cellular phenotype that is inconsistent with the known function of LFA-1 and VLA-4 activation (e.g., unexpected changes in cell proliferation, morphology, or viability in a cell type not expected to respond to integrin activation), consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected experimental results.
Summary of General Approaches to Identify Off-Target Effects
The following table summarizes common experimental and computational approaches that can be adapted to investigate potential off-target effects of this compound.
| Approach | Methodology | Information Gained | Considerations |
| Computational Prediction | In silico screening against databases of known protein structures (e.g., using methods like SEA, 3D-similarity).[4] | A ranked list of potential off-target binders. | Predictions are probabilistic and require experimental validation. |
| Biochemical Screening | High-throughput screening (HTS) against panels of purified proteins (e.g., kinase panels, GPCR panels).[11] | Direct evidence of binding to specific proteins and binding affinities. | The breadth of the panel limits the scope of discovery. May not reflect cellular context. |
| Proteomic Approaches | Cellular Thermal Shift Assay (CETSA), Affinity-based protein profiling. | Identification of direct protein targets in a cellular context. | Technically demanding and may require specialized equipment. |
| Genetic Approaches | CRISPR/Cas9 or RNAi screening to identify genes that modify sensitivity to the compound.[11] | Identification of pathways and potential targets that are functionally linked to the compound's activity. | Can be complex to interpret; knock-down/out may have confounding effects. |
Experimental Protocols
Protocol 1: Basic Dose-Response Curve
Objective: To determine if the observed unexpected effect is dose-dependent.
-
Cell Seeding: Plate cells at a consistent density across a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. A typical starting point would be a 10-point dilution series with a 3-fold dilution factor, spanning a wide concentration range (e.g., 100 µM to 5 nM).
-
Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the cells for a duration relevant to the observed phenotype (e.g., 24, 48, or 72 hours).
-
Assay: Perform the relevant assay to measure the phenotype (e.g., a viability assay like CellTiter-Glo®, a morphological analysis via microscopy, or a specific biomarker assay).
-
Data Analysis: Plot the measured response against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 or IC50. A clear dose-dependency suggests a specific molecular interaction, though it does not distinguish between on-target and off-target effects.
Protocol 2: Target Engagement Confirmation via Western Blot
Objective: To verify that this compound is activating its intended pathway in your experimental system. This protocol assumes a downstream signaling event of LFA-1 or VLA-4 activation is known and measurable.
-
Cell Treatment: Treat cells with this compound at a concentration known to be effective (e.g., 1-10x the on-target EC50) for a short duration (e.g., 15-60 minutes). Include a vehicle control.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a downstream marker of integrin signaling (e.g., phospho-paxillin, phospho-FAK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. An increase in the phosphorylation of the downstream marker in the this compound-treated sample compared to the control would confirm on-target pathway activation.
Signaling Pathway and Logic Diagrams
Intended Signaling Pathway of this compound
Caption: Intended mechanism of action for this compound.
References
- 1. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 2. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 3. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. texasheart.org [texasheart.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 10. sciencedaily.com [sciencedaily.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Alintegimod Technical Support Center: Troubleshooting Resistance in Cancer Cell Lines
Disclaimer: As of late 2025, there is no widespread, documented evidence of cancer cell lines developing resistance to Alintegimod. This compound is currently being investigated for its ability to overcome resistance to other cancer therapies, such as immune checkpoint inhibitors.[1] This guide is intended to provide a proactive framework for researchers who may encounter reduced or variable responses to this compound in in vitro experimental settings, based on established principles of drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally bioavailable, small molecule that functions as an allosteric activator of the integrins LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][2] By activating these integrins on the surface of leukocytes, this compound promotes their adhesion to counter-receptors like ICAM-1 and VCAM-1. This enhanced cell-cell adhesion is crucial for several anti-tumor immune processes, including T-cell activation, trafficking, and infiltration into the tumor microenvironment.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential causes?
While not yet documented, several factors could theoretically contribute to a reduced response to this compound in an in vitro setting. These can be broadly categorized as issues with the experimental setup, or potential biological changes in the cell line.
-
Experimental Variability: Inconsistent cell culture conditions, errors in drug concentration, or problems with assay reagents can all lead to apparent changes in sensitivity.
-
Biological Factors: Over time and with continuous passaging, cell lines can undergo genetic drift. Potential biological reasons for reduced sensitivity could include downregulation or mutation of the drug's targets (LFA-1, VLA-4) or alterations in downstream signaling pathways.
Q3: Are there any known biomarkers for this compound sensitivity?
The expression levels of LFA-1 and VLA-4 on the immune cells being studied are the most direct biomarkers for this compound's activity. The expression of their corresponding ligands (ICAM-1 and VCAM-1) on cancer cells would also be critical for the adhesion-dependent mechanisms.
Troubleshooting Guide for Reduced this compound Efficacy
This guide provides a step-by-step approach to identifying the cause of decreased this compound activity in your experiments.
Phase 1: Initial Checks and Experimental Validation
| Problem | Possible Cause | Recommended Action |
| Inconsistent IC50 values across experiments | Pipetting errors, reagent variability, inconsistent cell seeding density. | Review and standardize all experimental protocols. Prepare fresh drug dilutions for each experiment. Ensure consistent cell passage number and confluency. |
| Complete loss of drug effect | Incorrect drug stock concentration, degraded this compound. | Verify the concentration of your this compound stock. Use a fresh vial of the compound if degradation is suspected. |
| Cell line contamination | Mycoplasma or bacterial contamination affecting cell health and drug response. | Perform routine mycoplasma testing on all cell cultures. |
Phase 2: Biological Investigation of Potential Resistance
If experimental variables have been ruled out, the next step is to investigate potential biological mechanisms of reduced sensitivity.
| Potential Mechanism | Key Question | Suggested Experiment(s) |
| Target Alteration | Has the expression of LFA-1 or VLA-4 on the immune cells, or ICAM-1/VCAM-1 on the cancer cells, changed? | Quantitative PCR (qPCR) to measure mRNA levels. Western Blot or Flow Cytometry to measure protein expression. |
| Signaling Pathway Alterations | Are downstream signaling pathways that are normally activated by integrin engagement still functional? | Phospho-protein arrays or specific Western Blots for downstream effectors (e.g., FAK, PI3K/Akt). |
| Compensatory Pathways | Have the cells activated alternative signaling pathways to bypass the need for integrin-mediated adhesion? | RNA-sequencing to compare the transcriptomes of sensitive vs. non-responsive cells. |
Experimental Protocols
Protocol 1: Verifying Target Expression via Flow Cytometry
-
Cell Preparation: Harvest 1x10^6 cells (both immune cells and cancer cells in separate tubes) and wash with FACS buffer (PBS + 2% FBS).
-
Antibody Staining: Incubate cells with fluorescently-conjugated antibodies against LFA-1, VLA-4, ICAM-1, and VCAM-1 for 30 minutes at 4°C in the dark.
-
Washing: Wash cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend cells in FACS buffer and acquire data on a flow cytometer.
-
Analysis: Compare the Mean Fluorescence Intensity (MFI) between your experimental cells and a control, sensitive cell line.
Protocol 2: Assessing Downstream Signaling via Western Blot
-
Cell Treatment: Treat sensitive and potentially resistant co-cultures of immune and cancer cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total FAK and Akt.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize protein bands.
-
Analysis: Quantify band intensity and compare the ratio of phosphorylated to total protein between sensitive and non-responsive cells.
Data Presentation
When investigating potential resistance, it is crucial to present quantitative data clearly. Below are example tables for structuring your findings.
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Parental IC50 (nM) | "Resistant" Sub-clone IC50 (nM) | Fold Change |
| Jurkat (co-cultured with A549) | 50 | 500 | 10 |
| PBMC (co-cultured with MDA-MB-231) | 75 | 600 | 8 |
Table 2: Relative Protein Expression in Sensitive vs. "Resistant" Cells
| Protein | Cell Type | Expression Level (Relative to Parental) | Method |
| LFA-1 (ITGAL) | Jurkat | 0.4 | Flow Cytometry (MFI) |
| VLA-4 (ITGA4) | Jurkat | 0.9 | Flow Cytometry (MFI) |
| ICAM-1 | A549 | 1.1 | Western Blot |
| p-FAK (Y397) | Co-culture | 0.2 | Western Blot |
Visualizations
This compound's Mechanism of Action
Caption: this compound allosterically activates LFA-1/VLA-4 on leukocytes, promoting adhesion and T-cell function.
Troubleshooting Workflow for Reduced this compound Sensitivity
Caption: A logical workflow for troubleshooting reduced sensitivity to this compound in vitro.
References
Welcome to the technical support center for Alintegimod. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin alpha4/beta1) and LFA-1 (integrin alphaL/beta2).[1][2] By activating these integrins on the surface of leukocytes, this compound promotes their adhesion to counter-receptors like VCAM-1 and ICAM-1.[1] This action is designed to enhance critical steps in the anti-cancer immune response, including the trafficking of immune cells, antigen presentation, and the activation of T cells.[3][4][5][6] It is being investigated for its potential to improve the effectiveness of immune checkpoint inhibitors in patients who have shown resistance to these therapies.[3][4]
Q2: Does this compound cause Cytokine Release Syndrome (CRS)?
A2: Based on currently available public information, there is no direct evidence to suggest that this compound causes Cytokine Release Syndrome (CRS). A Phase I clinical trial reported that this compound has a "clean safety profile" at doses exceeding therapeutic levels.[4][5][7] The ongoing Phase 1b/2a clinical trial (NCT06362369) is further evaluating its safety.[3][5][8] While this compound is designed to enhance T-cell activation—a process that can be associated with CRS in other therapeutic modalities—its specific mechanism of action as an integrin activator may differ significantly from therapies known to cause high rates of CRS, such as CAR T-cell therapies or certain monoclonal antibodies.[1][3][9] Researchers should, however, remain vigilant for any signs of systemic inflammatory response.
Q3: What is Cytokine Release Syndrome (CRS)?
A3: Cytokine Release Syndrome (CRS) is a systemic inflammatory response that can be triggered by various factors, including infections and certain immunotherapies.[9][10] It occurs when a large number of immune cells, such as T cells and myeloid cells, become activated and release a massive amount of inflammatory cytokines into the bloodstream.[10][11] This "cytokine storm" can lead to a wide range of symptoms, from mild, flu-like symptoms (fever, fatigue, headache) to severe, life-threatening conditions including hypotension, respiratory distress, organ failure, and neurologic toxicity.[9][12][13]
Q4: Which cytokines are typically involved in immunotherapy-related CRS?
A4: A number of pro-inflammatory cytokines are implicated in the pathophysiology of CRS. While the exact profile can vary, key cytokines often include Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-2 (IL-2), and Interleukin-10 (IL-10).[11] IL-6, in particular, is considered a central mediator of CRS-related toxicities.[11][14]
Q5: How is severe CRS managed clinically?
A5: The management of severe CRS depends on its grade.[14] For Grade 2 or higher CRS, treatment often involves therapies that target key cytokines or broadly suppress the immune response.[14][15] The most common intervention is the use of Tocilizumab, a monoclonal antibody that blocks the IL-6 receptor.[11][16] In cases that are refractory to IL-6 blockade or are of very high severity, corticosteroids like dexamethasone (B1670325) may be administered to provide broad immunosuppression.[14][15]
Troubleshooting Guides for In Vivo Experiments
Scenario: An unexpected systemic inflammatory response is observed in an animal model following this compound administration.
If you observe unexpected symptoms in your animal models that resemble an inflammatory response (e.g., fever, lethargy, ruffled fur, respiratory distress), it is crucial to systematically investigate the cause.
Guide 1: Initial Assessment and Monitoring
-
Question: What are the immediate steps when an adverse inflammatory reaction is suspected in an animal?
-
Answer:
-
Record Clinical Signs: Immediately document all observable clinical signs (e.g., changes in posture, activity level, breathing rate, temperature).
-
Intensify Monitoring: Increase the frequency of monitoring for the affected cohort and a control cohort.[17]
-
Check for Confounding Factors: Rule out other potential causes for the symptoms, such as infection, vehicle toxicity, or procedural complications. An infectious workup is of primary importance as symptoms can mimic infection.[17]
-
Notify Institutional Animal Care and Use Committee (IACUC): Report the unexpected adverse event according to your institution's guidelines.
-
Collect Samples: If ethically and scientifically justified by your protocol, collect blood samples at the peak of the reaction for immediate analysis and for banking (e.g., plasma, serum).
-
Guide 2: Investigating the Cause - Cytokine Analysis
-
Question: How can I determine if the observed reaction is associated with cytokine release?
-
Answer:
-
Sample Collection: Collect peripheral blood at baseline (before treatment) and at several time points after this compound administration (e.g., 2, 6, 24, and 48 hours) from both treated and control groups.
-
Cytokine Measurement: Use a multiplex immunoassay (e.g., Luminex, Meso Scale Discovery) to simultaneously measure a panel of relevant human and mouse cytokines in the collected plasma or serum.[18] It is crucial to use assays that can distinguish between human cytokines (from engrafted cells) and mouse cytokines (from the host).[19][20]
-
Key Cytokines to Analyze: The panel should include key CRS-associated cytokines: IL-6, IFN-γ, TNF-α, IL-2, IL-10, and MCP-1 .[11][18]
-
Data Analysis: Compare cytokine levels between the this compound-treated group and the vehicle control group. A significant, time-dependent increase in pro-inflammatory cytokines post-treatment would suggest a drug-related cytokine release event.
-
Data Presentation
Table 1: Key Cytokines Implicated in Immunotherapy-Related CRS
| Cytokine | Primary Cellular Source(s) | Key Pathophysiological Roles in CRS |
| IFN-γ | Activated T cells, NK cells | T-cell activation, Macrophage activation |
| TNF-α | Macrophages, Monocytes, T cells | Systemic inflammation, Fever, Endothelial activation |
| IL-6 | Monocytes, Macrophages, Endothelial cells | Fever, Acute phase protein production, Capillary leak[21] |
| IL-1β | Monocytes, Macrophages | Fever, Inflammation |
| IL-2 | T cells | T-cell proliferation and activation |
| IL-10 | T cells, Monocytes, Macrophages | Immunoregulatory, but often elevated in CRS |
| GM-CSF | T cells, Macrophages | Myeloid cell activation and differentiation[22] |
Table 2: Common Therapeutic Interventions for Managing Severe CRS
| Agent | Target / Mechanism of Action | Key Considerations for Preclinical Research |
| Tocilizumab | IL-6 Receptor (IL-6R) antagonist | Highly specific for IL-6 pathway; may not suppress all inflammatory signals.[11][16] |
| Siltuximab | Binds to and neutralizes IL-6 | Direct targeting of the IL-6 cytokine.[16] |
| Anakinra | IL-1 Receptor (IL-1R) antagonist | May be considered if IL-1 is identified as a key driver.[17] |
| Corticosteroids | Broad immunosuppression | Potent anti-inflammatory effects but may impact the efficacy of the primary immunotherapy.[15] |
| JAK Inhibitors | Inhibit JAK/STAT signaling pathway | Can block signaling downstream of multiple cytokine receptors. |
Experimental Protocols
Protocol: In Vivo Assessment of Cytokine Release in a Humanized Mouse Model
This protocol describes a general workflow to evaluate the potential for a therapeutic agent like this compound to induce cytokine release in vivo.
1. Animal Model:
-
Use immunodeficient mice (e.g., NOD-scid IL2rγnull or NSG™ mice).[23]
-
Engraft mice with human peripheral blood mononuclear cells (PBMCs) via intravenous injection.[23][24] Allow sufficient time for engraftment (typically 5-7 days) before initiating the study.
2. Study Groups:
-
Group 1: Vehicle Control (administered with the same vehicle used for this compound).
-
Group 2: this compound (administered at the desired therapeutic dose and route).
-
Group 3 (Optional): Positive Control (e.g., an anti-CD3 antibody or another agent known to induce CRS).
-
Group 4 (Optional): Combination therapy group (e.g., this compound + checkpoint inhibitor).
3. Dosing and Monitoring:
-
Administer this compound or control agents as a single dose.
-
Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., 0, 2, 4, 6, 24, 48 hours post-dose). Record body weight and temperature.
4. Blood Sampling:
-
Collect a baseline blood sample (approx. 50-100 µL) via submandibular or saphenous vein bleed before dosing.
-
Collect subsequent blood samples at pre-determined time points (e.g., 2, 6, 24, 48 hours post-dose).[18]
-
Process blood to collect plasma (using EDTA or heparin tubes) and store at -80°C until analysis.
5. Cytokine Analysis:
-
Thaw plasma samples on ice.
-
Use a validated multiplex immunoassay platform (e.g., Luminex) with a panel designed to specifically detect human cytokines (e.g., IFN-γ, TNF-α, IL-6, IL-2, IL-10, MCP-1) in a mouse plasma matrix.[18][20]
-
Run the assay according to the manufacturer's instructions.
6. Data Interpretation:
-
Calculate the concentration of each cytokine at each time point for all groups.
-
Statistically compare the cytokine levels in the this compound-treated group to the vehicle control group. A significant increase in one or more pro-inflammatory cytokines following this compound administration would indicate a cytokine release event.
Mandatory Visualizations
References
- 1. Facebook [cancer.gov]
- 2. This compound by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 3. texasheart.org [texasheart.org]
- 4. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 5. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 6. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 7. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a Clinical Trial Testing this compound Against aPD-1-resistant Solid Tumors | santé log [santelog.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Cytokine release syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokine release syndrome - Wikipedia [en.wikipedia.org]
- 11. Current concepts in the diagnosis and management of cytokine release syndrome | Blood | American Society of Hematology [ashpublications.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Cytokine Release Syndrome: Practice Essentials, Pathophysiology/Etiology, Epidemiology [emedicine.medscape.com]
- 14. Pathogenesis, Diagnosis, and Management of Cytokine Release Syndrome in Patients with Cancer: Focus on Infectious Disease Considerations | MDPI [mdpi.com]
- 15. Critical Care Management of Toxicities Associated with Targeted Agents and Immunotherapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytokine Release Syndrome (CRS) After Immunotherapy - Together by St. Jude™ [together.stjude.org]
- 17. Management of Cytokine Release Syndrome (CRS) and HLH - The EBMT/EHA CAR-T Cell Handbook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. The Fluctuations of Leukocytes and Circulating Cytokines in Septic Humanized Mice Vary With Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. oncology.labcorp.com [oncology.labcorp.com]
- 21. A phase 1b/2a multi-center, dose escalation and reference regimen-controlled, multi-cohort study to determine the safety and efficacy of oral 7HP349 (this compound) in combination with Ipilimumab followed by Nivolumab Monotherapy in patients with locally advanced or metastatic cancers following one or more prior therapies [mdanderson.org]
- 22. Cell-Based Models of ‘Cytokine Release Syndrome’ Endorse CD40L and Granulocyte–Macrophage Colony-Stimulating Factor Knockout in Chimeric Antigen Receptor T Cells as Mitigation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JAX researchers target cytokine release syndrome [jax.org]
- 24. In Vivo CRS Model Development Services - Creative Biolabs [creative-biolabs.com]
Alintegimod Preclinical Bioavailability Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Alintegimod (also known as 7HP349) in preclinical studies. The focus is on improving oral bioavailability to ensure consistent and effective exposure in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, small molecule, allosteric activator of the integrin cell adhesion receptors LFA-1 (lymphocyte function-associated antigen-1) and VLA-4 (very late antigen-4).[1][2] By activating these integrins, this compound enhances immune cell trafficking, antigen presentation, and T-cell activation, which can help overcome resistance to immune checkpoint inhibitors in cancer therapy.[1][3][4]
Q2: What is the reported oral bioavailability of this compound?
In a Phase I clinical trial, this compound demonstrated good oral bioavailability and a clean safety profile at doses exceeding therapeutic levels.[3] However, specific quantitative bioavailability data from preclinical studies are not publicly available. Optimizing formulation is crucial in preclinical settings to ensure maximal and consistent exposure for safety and efficacy studies.
Q3: What are the known physicochemical properties of this compound?
Q4: What are common strategies to improve the oral bioavailability of small molecules like this compound in preclinical studies?
Common strategies focus on improving solubility and/or permeability. These can include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can improve the dissolution rate.
-
Formulation with Excipients:
-
Co-solvents: Using a mixture of solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) can increase the solubility of a compound.
-
Surfactants: These agents (e.g., Tween 80, Cremophor EL) can improve wetting and form micelles to solubilize the drug.
-
Cyclodextrins: These can form inclusion complexes with the drug molecule, increasing its solubility in water.
-
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized state in the gastrointestinal tract.
-
Amorphous Solid Dispersions: Converting the crystalline drug to an amorphous form can significantly increase its solubility and dissolution rate.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between animals. | - Inconsistent dosing (e.g., improper oral gavage technique).- Formulation instability or precipitation in the GI tract.- Food effects influencing absorption. | - Ensure proper training on oral gavage techniques.- Evaluate the stability of the formulation in simulated gastric and intestinal fluids.- Standardize the fasting/feeding schedule of the animals. Consider a formulation that minimizes food effects, such as a lipid-based system. |
| Low or no detectable plasma exposure after oral dosing. | - Poor aqueous solubility leading to limited dissolution.- Low permeability across the intestinal wall.- High first-pass metabolism in the liver. | - Conduct solubility studies in various preclinical vehicles (see table below).- Consider using permeability enhancers (use with caution and appropriate justification).- Co-administer with a metabolic inhibitor (e.g., piperine) in early mechanistic studies to understand the impact of metabolism. |
| Precipitation of this compound in the formulation upon standing or dilution. | - The drug concentration exceeds its solubility in the chosen vehicle.- Change in pH or temperature affecting solubility. | - Determine the saturation solubility in the vehicle before preparing the dosing solution.- Prepare fresh dosing solutions before each experiment.- If dilution is necessary, perform it just before administration. |
Recommended Preclinical Formulation Vehicles for Oral Gavage in Mice
| Vehicle Composition | Properties | Considerations |
| 0.5% (w/v) Methylcellulose in water | Suspension | Good for compounds with very low solubility. Ensure uniform suspension before each dose. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Solution/Micellar Solution | A common vehicle for solubilizing hydrophobic compounds. The concentration of DMSO should be minimized in sensitive models. |
| 20% Captisol® (Sulfobutylether-β-cyclodextrin) in water | Solution | Can significantly increase the solubility of certain compounds by forming inclusion complexes. |
| Corn Oil or other vegetable oils | Solution/Suspension | Suitable for highly lipophilic compounds. Can enhance lymphatic absorption. |
Experimental Protocols
Protocol 1: Screening of Oral Formulations for In Vivo Bioavailability Study
Objective: To compare the plasma concentration profiles of this compound following oral administration of different formulations in mice.
Materials:
-
This compound
-
Vehicle components (e.g., Methylcellulose, PEG400, Tween 80, Captisol®)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS for bioanalysis
Methodology:
-
Formulation Preparation:
-
Prepare at least three different formulations of this compound at a concentration of 10 mg/mL. For example:
-
Formulation A: 0.5% Methylcellulose in water (suspension)
-
Formulation B: 10% DMSO, 40% PEG400, 50% Saline (solution)
-
Formulation C: 20% Captisol® in water (solution)
-
-
Ensure homogeneity of each formulation. For suspensions, stir continuously.
-
-
Animal Dosing:
-
Fast mice for 4 hours prior to dosing.
-
Divide mice into groups (n=3-5 per group), one for each formulation.
-
Administer a single oral dose of 100 mg/kg (10 mL/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., 25 µL) via tail vein or saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Collect samples into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for each formulation.
-
Compare the bioavailability of the different formulations.
-
Visualizations
This compound Signaling Pathway
Caption: this compound allosterically activates LFA-1 and VLA-4 integrins.
Experimental Workflow for Oral Bioavailability Screening
References
- 1. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 2. IMMUNE ACTIVATORS - Enhancing Cell Adhesion to Safely Improve Effectiveness of Vaccines & Cancer Immunotherapies [drug-dev.com]
- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 4. texasheart.org [texasheart.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Interpreting variable results in Alintegimod adhesion assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Alintegimod in cell adhesion assays. Given that this compound is an allosteric activator of the integrins LFA-1 and VLA-4, this guide addresses common issues encountered in assays designed to measure the adhesion of leukocytes to their respective ligands, ICAM-1 and VCAM-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule that acts as an allosteric activator of the integrin cell adhesion receptors LFA-1 (Lymphocyte Function-Associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][2][3] By binding to a site distinct from the natural ligand binding site, this compound induces a conformational change in these integrins, increasing their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][2][3] This enhanced adhesion promotes leukocyte interaction with other cells, such as endothelial cells and antigen-presenting cells.[1]
Q2: Which cell types are suitable for an this compound adhesion assay?
A2: Cell types that express LFA-1 and/or VLA-4 are suitable for these assays. This includes various leukocytes such as T lymphocytes, monocytes, and neutrophils.[4] The choice of cell line will depend on the specific research question. For example, to study T-cell adhesion, a cell line like Jurkat or freshly isolated primary T-cells could be used.[5]
Q3: What are the key reagents and materials needed for an this compound adhesion assay?
A3: Key components include:
-
Cells expressing LFA-1 and/or VLA-4.
-
This compound.
-
Microplates (96-well format is common).
-
Recombinant ICAM-1 or VCAM-1 for coating the microplates.
-
A fluorescent dye for labeling the cells (e.g., Calcein-AM or CFSE).[1][5]
-
Assay buffer, typically a buffered saline solution supplemented with divalent cations (Mg²⁺/Ca²⁺) which are essential for integrin function.[5]
-
A plate reader capable of fluorescence detection.
Q4: How can I quantify the results of my this compound adhesion assay?
A4: Adhesion is typically quantified by measuring the fluorescence of the labeled cells that remain in the wells after a washing step to remove non-adherent cells. The fluorescence intensity is proportional to the number of adherent cells. It is crucial to include proper controls, such as a "no wash" control, to determine the total number of cells added to each well.[5]
Experimental Protocols
Static Adhesion Assay Protocol
This protocol provides a general framework for a static adhesion assay to assess the effect of this compound on leukocyte adhesion to ICAM-1 or VCAM-1.
1. Plate Coating:
- Dilute recombinant human ICAM-1 or VCAM-1 to a final concentration of 5-10 µg/mL in sterile PBS.
- Add 50 µL of the coating solution to each well of a 96-well plate.
- Incubate the plate overnight at 4°C or for 2 hours at 37°C.
- Wash the wells three times with 200 µL of sterile PBS.
- Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
- Wash the wells three times with 200 µL of sterile PBS.
2. Cell Preparation and Labeling:
- Harvest leukocytes and resuspend them in serum-free media.
- Label the cells with a fluorescent dye such as Calcein-AM (e.g., at 1 µM) for 30 minutes at 37°C, protected from light.
- Wash the cells three times with assay buffer (e.g., RPMI + 0.1% BSA + 2mM MgCl₂ + 1mM CaCl₂) to remove excess dye.[6][7]
- Resuspend the labeled cells in assay buffer at a concentration of 1 x 10⁶ cells/mL.
3. Adhesion Assay:
- Prepare serial dilutions of this compound in the assay buffer.
- Add 50 µL of the cell suspension to each well of the coated plate.
- Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
- Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.
- Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells. Be careful not to disturb the adherent cells.
- After the final wash, add 100 µL of assay buffer to each well.
4. Data Acquisition:
- Measure the fluorescence intensity of each well using a fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen dye.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence in control wells | Incomplete removal of unbound fluorescent dye. | Ensure thorough washing of cells after labeling. Increase the number of wash steps if necessary. |
| Autofluorescence of the plate or media. | Use low-autofluorescence plates. Check the media for autofluorescence and consider using a different formulation. | |
| Low signal/poor adhesion even with this compound | Inefficient coating of ICAM-1/VCAM-1. | Verify the concentration and quality of the recombinant protein. Optimize coating conditions (time, temperature). |
| Inactive cells or low integrin expression. | Use cells at a low passage number. Confirm LFA-1/VLA-4 expression using flow cytometry. | |
| Suboptimal assay buffer composition. | Ensure the presence of divalent cations (Mg²⁺/Ca²⁺) as they are critical for integrin function.[5] | |
| High variability between replicate wells | Inconsistent washing technique. | Use a multichannel pipette for washing and apply gentle, consistent aspiration and dispensing. Automated plate washers can improve reproducibility. |
| Uneven cell seeding. | Ensure a homogenous cell suspension before and during seeding. Gently tap the plate to distribute cells evenly. | |
| Cell clumping. | Gently pipette the cell suspension to break up clumps before seeding. | |
| "Edge effect" observed in the plate | Evaporation from the outer wells of the plate. | Fill the outer wells with sterile water or PBS to maintain humidity. Ensure the incubator has adequate humidity. |
| Unexpected decrease in adhesion at high this compound concentrations | Cytotoxicity of this compound at high concentrations. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the same concentrations of this compound. |
| Off-target effects of the compound. | This may require further investigation into the compound's pharmacology. |
Data Presentation
Hypothetical Dose-Response of this compound in a T-cell Adhesion Assay
| This compound Concentration (nM) | Mean Fluorescence Intensity (RFU) | Standard Deviation | % Adhesion |
| 0 (Vehicle) | 1500 | 120 | 10 |
| 1 | 2250 | 180 | 15 |
| 10 | 4500 | 350 | 30 |
| 100 | 9000 | 720 | 60 |
| 1000 | 13500 | 1080 | 90 |
| 10000 | 14250 | 1150 | 95 |
% Adhesion calculated relative to a "no wash" control with a mean fluorescence of 15000 RFU.
Comparison of this compound Effect on Different Leukocyte Subsets
| Cell Type | Ligand | Basal Adhesion (%) | Adhesion with 100 nM this compound (%) | Fold Increase |
| Primary T-cells | ICAM-1 | 8 | 55 | 6.9 |
| Monocytes | VCAM-1 | 12 | 70 | 5.8 |
| Neutrophils | ICAM-1 | 5 | 35 | 7.0 |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for an this compound adhesion assay.
References
- 1. Probes for Cell Adhesion, Chemotaxis, Multidrug Resistance and Glutathione—Section 15.6 | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Quantitative Analyses of Cell Adhesion Strength | Springer Nature Experiments [experiments.springernature.com]
- 3. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Alintegimod (7HP-349) Dose-Response Curve Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dose-response curve of Alintegimod (7HP-349).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (7HP-349)?
A1: this compound is a first-in-class, orally bioavailable small molecule that functions as an allosteric agonist of the integrins LFA-1 (αLβ2) and VLA-4 (α4β1).[1][2][3] By binding to these integrins on the surface of leukocytes, this compound promotes their activation, leading to enhanced adhesion to their respective ligands, ICAM-1 (Intercellular Adhesion Molecule-1) and VCAM-1 (Vascular Cell Adhesion Molecule-1).[3] This enhanced cell adhesion is crucial for facilitating T-cell trafficking, activation, and the overall immune response against tumors.[1][4]
Q2: What are the expected in vitro effects of this compound?
A2: In vitro, this compound is expected to increase the adhesion of immune cells (such as T-cells) to surfaces coated with ICAM-1 or VCAM-1.[5] It can also enhance T-cell activation, leading to the upregulation of activation markers like CD69 and CD25, and promote the release of cytokines such as IL-2 and IFN-γ, particularly when used in co-stimulation assays.[4]
Q3: What is a typical effective concentration range for this compound in in vitro assays?
A3: Based on available preclinical data, the half-maximal effective concentration (EC50) for this compound-mediated cell adhesion to VCAM-1 is approximately 2 µM for the human T-cell line Jurkat.[5] The optimal concentration for your specific assay will depend on the cell type, assay conditions, and the endpoint being measured. It is recommended to perform a dose-response curve starting from low nanomolar to high micromolar concentrations.
Q4: How does the presence of serum in the culture medium affect this compound's activity?
A4: The presence of serum can shift the EC50 of this compound to a higher concentration, suggesting that the compound is likely moderately protein-bound.[5] For initial dose-response experiments, it may be beneficial to use serum-free or low-serum conditions to accurately determine the compound's intrinsic activity. If the experimental design requires the presence of serum, it is important to be aware of this potential shift in potency.
Data Presentation
This compound (7HP-349) In Vitro Activity
| Cell Line | Target | Assay Type | EC50 | Species | Serum Condition | Reference |
| Jurkat | α4β1 | Cell Adhesion to VCAM-1 | ~2 µM | Human | Not specified | [5] |
| 70Z/3 | α4β1 | Cell Adhesion to VCAM-1 | ~2 µM | Mouse | Not specified | [5] |
| Jurkat | α4β1 | Cell Adhesion to VCAM-1 | Higher EC50 | Human | 50% Serum | [5] |
| T-cells | αLβ2 | Cell Adhesion to ICAM-1 | Not specified | Human | Not specified | [5] |
Experimental Protocols & Troubleshooting Guides
Cell Adhesion Assay
This assay measures the ability of this compound to promote the adhesion of immune cells to their ligands.
Detailed Methodology:
-
Plate Coating:
-
Aseptically coat the wells of a 96-well plate with recombinant human ICAM-1-Fc or VCAM-1-Fc at a suboptimal concentration (e.g., 0.5-5 µg/mL in sterile PBS) to allow for the detection of agonist activity.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the wells three times with sterile PBS to remove any unbound protein.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the wells again three times with PBS.
-
-
Cell Preparation:
-
Use a relevant immune cell line (e.g., Jurkat for T-cells) or primary immune cells.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions to allow for quantification of adherent cells.
-
Resuspend the labeled cells in assay buffer (e.g., serum-free RPMI with 1 mM MgCl2 and 1 mM CaCl2).
-
-
Assay Performance:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the this compound dilutions to the coated wells.
-
Add the fluorescently labeled cells to the wells.
-
Incubate for 30-60 minutes at 37°C in a humidified incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.
-
Plot the fluorescence intensity against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background adhesion in control wells | - Incomplete blocking- Cell clumping- Overly aggressive washing | - Increase BSA concentration or incubation time for blocking.- Ensure a single-cell suspension before adding to the plate.- Optimize washing technique for gentleness and consistency. |
| Low signal or no dose-response | - Inactive compound- Suboptimal ligand coating concentration- Inappropriate cell type or cell health | - Verify the integrity and concentration of the this compound stock solution.- Titrate the coating concentration of ICAM-1/VCAM-1.- Ensure cells are healthy, in the logarithmic growth phase, and express LFA-1 and VLA-4. |
| High variability between replicate wells | - Uneven plate coating- Inconsistent cell seeding- Pipetting errors | - Ensure the coating solution covers the entire well surface evenly.- Use a multichannel pipette for cell seeding and reagent addition.- Maintain consistent pipetting technique. |
T-Cell Activation Assay
This assay evaluates the effect of this compound on T-cell activation, often in the presence of a suboptimal T-cell receptor (TCR) stimulus.
Detailed Methodology:
-
Cell Culture:
-
Culture primary human T-cells or a T-cell line (e.g., Jurkat) in appropriate culture medium.
-
-
T-Cell Stimulation:
-
Coat a 96-well plate with a suboptimal concentration of anti-CD3 antibody (e.g., 0.1-1 µg/mL) overnight at 4°C.
-
Wash the plate three times with sterile PBS.
-
Add T-cells to the wells along with a serial dilution of this compound. A soluble anti-CD28 antibody (e.g., 1 µg/mL) can also be added for co-stimulation.
-
-
Incubation:
-
Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers, such as anti-CD69 and anti-CD25.
-
Analyze the cells using a flow cytometer to determine the percentage of CD69+ and CD25+ cells.
-
-
Data Analysis:
-
Plot the percentage of activated T-cells against the log of the this compound concentration to generate a dose-response curve.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High T-cell activation in the absence of this compound | - Anti-CD3 concentration is too high. | - Titrate the anti-CD3 antibody to a suboptimal concentration that induces minimal activation on its own. |
| No significant increase in T-cell activation with this compound | - Insufficient TCR stimulation- Inappropriate incubation time | - Ensure the anti-CD3 concentration provides a minimal level of stimulation.- Optimize the incubation time (CD69 is an early marker, CD25 is a later marker). |
| High cell death | - High concentrations of this compound may be toxic.- Over-stimulation of T-cells. | - Perform a cell viability assay (e.g., with trypan blue or a viability dye for flow cytometry) to assess toxicity.- Optimize the concentration of stimulating antibodies. |
Cytokine Release Assay
This assay measures the production of cytokines by T-cells following activation, which can be enhanced by this compound.
Detailed Methodology:
-
T-Cell Stimulation:
-
Follow the same procedure for T-cell stimulation as in the T-Cell Activation Assay (Protocol 2).
-
-
Supernatant Collection:
-
After the desired incubation period (typically 24-72 hours), centrifuge the plate and carefully collect the cell culture supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ) in the supernatant using an ELISA kit or a multiplex bead-based assay (e.g., Luminex) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cytokine concentration against the log of the this compound concentration to generate a dose-response curve.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or undetectable cytokine levels | - Insufficient T-cell stimulation- Inappropriate timing of supernatant collection | - Optimize the concentration of anti-CD3/anti-CD28 antibodies.- Perform a time-course experiment to determine the peak of cytokine production. |
| High background cytokine levels | - Contamination of cell cultures- T-cells are pre-activated | - Ensure aseptic technique and test for mycoplasma contamination.- Use resting T-cells for the assay. |
| Inconsistent results | - Variability in cell number- Inaccurate dilutions | - Ensure consistent cell seeding density.- Prepare fresh serial dilutions of this compound for each experiment. |
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for dose-response curve optimization.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. This compound (7HP349) | LFA-1 activator | Probechem Biochemicals [probechem.com]
- 2. This compound (7HP-349) | Integrin | 1378535-08-0 | Invivochem [invivochem.com]
- 3. Facebook [cancer.gov]
- 4. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Alintegimod Toxicity Screening: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for assessing the cytotoxicity of Alintegimod using cell viability assays. Here, you will find answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, small molecule that acts as an allosteric activator of the integrin cell adhesion receptors VLA-4 (integrin alpha4/beta1) and LFA-1 (integrin alphaL/beta2).[1] By activating these integrins on the surface of leukocytes, this compound promotes their adhesion to vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1).[1] This enhanced adhesion is crucial for several key processes in the cancer immunity cycle, including immune cell trafficking, antigen presentation, and T-cell activation.[2][3][4] The ultimate goal of this compound is to enhance the T-cell-mediated killing of tumor cells.[1]
Q2: Which cell lines are most appropriate for this compound toxicity screening?
The choice of cell lines will depend on the specific research question. A comprehensive screening approach should include:
-
Immune cell lines: Given this compound's immunomodulatory nature, it is crucial to assess its direct effects on various immune cell populations (e.g., T-cell lines like Jurkat, peripheral blood mononuclear cells (PBMCs)).
-
Target cancer cell lines: To understand the on-target and off-target effects, it is recommended to use the cancer cell lines for which this compound is being investigated (e.g., melanoma, colorectal cancer, non-small cell lung cancer).[5][6]
-
Control, non-target cell lines: Including a non-cancerous, non-immune cell line (e.g., a normal fibroblast line) can help determine the general cytotoxicity of the compound.
Q3: Which cell viability assays are recommended for this compound toxicity screening?
A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential. Different assays measure different cellular parameters, and a combination of methods can help to avoid misleading results.[7]
| Assay Type | Principle | Advantages | Potential Considerations with this compound |
| Metabolic Assays (e.g., MTT, XTT, WST-1) | Measure metabolic activity through the reduction of a tetrazolium salt to a colored formazan (B1609692) product by mitochondrial dehydrogenases. | High-throughput, sensitive, and widely used. | As an immunomodulatory agent, this compound could alter the metabolic state of immune cells, potentially confounding the results. |
| Membrane Integrity Assays (e.g., Trypan Blue, LDH release) | Assess cell membrane integrity. Viable cells with intact membranes exclude dyes like trypan blue, while damaged cells release lactate (B86563) dehydrogenase (LDH).[7][8] | Simple, cost-effective, and directly measure cell death. | Less sensitive for early-stage apoptosis. |
| ATP-Based Assays | Quantify the amount of ATP present, which is an indicator of metabolically active cells. | Highly sensitive and has a broad linear range. | ATP levels can be influenced by factors other than cell viability. |
| Protein Quantification Assays (e.g., Sulforhodamine B - SRB) | Measures total cellular protein content, which correlates with cell number.[7] | Less susceptible to interference from colored compounds. | Requires cell fixation, which can be a drawback for some applications. |
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the microplate, or temperature gradients during incubation.[9]
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting.
-
Avoid using the outer wells of the microplate, or fill them with sterile media to minimize evaporation.[9]
-
Allow plates and reagents to equilibrate to room temperature before use.[9]
-
Verify the accuracy and calibration of your pipettes.
-
Issue 2: Inconsistent results between different cell viability assays.
-
Possible Cause: this compound may be interfering with a specific assay's chemistry or affecting a particular cellular process measured by one assay but not another.[7] For instance, this compound might alter the metabolic activity of immune cells without directly causing cell death.
-
Troubleshooting Steps:
-
Perform a cell-free control: Incubate this compound at various concentrations with the assay reagents in cell-free media to check for direct chemical interference.[7][9]
-
Use an orthogonal assay: Confirm your findings with an assay that has a different detection principle (e.g., if you see toxicity with an MTT assay, confirm with an LDH or Trypan Blue assay).[7]
-
Microscopic examination: Visually inspect the cells under a microscope to confirm cell morphology changes consistent with cytotoxicity.
-
Issue 3: High background signal in the assay.
-
Possible Cause: Reagent contamination, or interference from components in the cell culture medium.[9]
-
Troubleshooting Steps:
-
Use fresh, sterile reagents.
-
If using a colorimetric assay, consider using phenol (B47542) red-free medium, as phenol red can interfere with absorbance readings.[9]
-
For luminescence or fluorescence assays, use the appropriate plate type (white for luminescence, black for fluorescence) to minimize background.[9]
-
Experimental Protocols
1. General Cell Seeding Protocol for 96-Well Plates
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Prepare a cell suspension at the desired concentration in the appropriate cell culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment (for adherent cells) and recovery.
2. MTT Cell Viability Assay Protocol
-
After the initial 24-hour incubation, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: this compound's mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Facebook [cancer.gov]
- 2. texasheart.org [texasheart.org]
- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 4. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 5. This compound by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 6. This compound by 7 Hills Pharma for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 7. benchchem.com [benchchem.com]
- 8. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Alintegimod Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alintegimod.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control for in vitro experiments with this compound?
A1: The ideal negative control would be a structurally similar but inactive analog of this compound. However, as of the latest available information, a specific inactive analog for public research use has not been disclosed. Therefore, the primary negative control is the vehicle used to dissolve this compound, typically dimethyl sulfoxide (B87167) (DMSO), at the same final concentration used for the this compound treatment. It is crucial to ensure the final DMSO concentration is non-toxic to the cells. Additionally, including an untreated control group (cells in media alone) is recommended to assess baseline activity.
Q2: How can I be sure that the observed effects are specific to this compound's action on integrins?
A2: To demonstrate specificity for integrin activation, consider the following controls:
-
Blocking Antibodies: Pre-incubate cells with neutralizing antibodies against LFA-1 (CD11a/CD18) and VLA-4 (CD49d/CD29) before adding this compound. If the effects of this compound are diminished, it suggests its action is mediated through these integrins.
-
Knockdown/Knockout Cells: If available, use cell lines with CRISPR/Cas9-mediated knockout or shRNA-mediated knockdown of the specific integrin subunits (ITGAL, ITGB2 for LFA-1; ITGA4, ITGB1 for VLA-4). These cells should not respond to this compound treatment.
-
Competition Assays: Use a known competitive antagonist for LFA-1 or VLA-4 to see if it can block the this compound-induced phenotype.
Q3: For in vivo studies, what is the appropriate negative control group?
A3: The standard negative control for in vivo studies is a cohort of animals treated with the vehicle used to formulate this compound for oral administration. The vehicle composition, administration route, and dosing schedule should be identical to the experimental group.
Q4: Are there any known off-target effects of this compound that I should control for?
A4: Publicly available preclinical data has not highlighted significant off-target effects. However, when establishing a new experimental system, it is good practice to perform a counterscreen. For example, if you are assessing T-cell activation, you could test this compound's effect on a cell line that does not express LFA-1 or VLA-4 to rule out non-specific effects on the assay readout.
Troubleshooting Guides
Problem 1: High background adhesion in T-cell adhesion assays.
| Possible Cause | Troubleshooting Step |
| Non-specific binding to the plate | 1. Ensure proper blocking of the plate (e.g., with BSA or a commercial blocking buffer). 2. Optimize the washing steps to be stringent enough to remove non-adherent cells but gentle enough to not detach specifically bound cells. |
| Spontaneous T-cell activation | 1. Use freshly isolated T-cells and minimize handling time. 2. Ensure all reagents are sterile and endotoxin-free. |
| Sub-optimal cell density | Titrate the number of cells seeded per well to find the optimal density that minimizes non-specific binding while providing a good signal-to-noise ratio. |
Problem 2: No significant increase in T-cell adhesion with this compound treatment.
| Possible Cause | Troubleshooting Step |
| Sub-optimal this compound concentration | Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell type and assay conditions. |
| Low integrin expression on T-cells | Confirm the expression of LFA-1 and VLA-4 on your T-cells using flow cytometry. T-cell activation state can influence integrin expression levels. |
| Inactive this compound | Ensure proper storage and handling of the this compound stock solution. Prepare fresh dilutions for each experiment. |
| Issues with the ligand-coated surface | 1. Confirm the coating efficiency of the integrin ligands (e.g., ICAM-1 for LFA-1, VCAM-1 for VLA-4) on the plate. 2. Use a positive control for integrin activation, such as PMA or MnCl2, to validate the assay system. |
Quantitative Data Summary
Preclinical studies have demonstrated that this compound can significantly enhance T-cell function. The following table summarizes representative quantitative data.
| Parameter | Experimental System | Effect of this compound | Reference |
| T-cell Adhesion | In vitro T-cell adhesion to ICAM-1/VCAM-1 | Up to a 100-fold increase in adhesion of activated T-cells. | [1] |
| IFN-γ Production | Co-culture of T-cells with target cells | Increased IFN-γ production by CD4+ and CD8+ T-cells. | [2] |
| Tumor-specific T-cell Localization | In vivo tumor models | Facilitated preferential localization of tumor-specific T-cells to the tumor microenvironment. | [2] |
| Parasite Burden | In vivo Chagas disease model (with vaccine) | Significantly improved control of acute parasite burden in cardiac and skeletal muscle. | [2] |
Experimental Protocols
T-Cell Adhesion Assay
This protocol is adapted from standard static adhesion assays and can be used to assess the effect of this compound on T-cell adhesion to integrin ligands.
Materials:
-
96-well flat-bottom tissue culture plates
-
Recombinant human ICAM-1 and VCAM-1
-
PBS, BSA
-
Human T-cells (primary or cell line)
-
Calcein-AM or other fluorescent cell viability dye
-
This compound
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., PMA or MnCl2)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with recombinant ICAM-1 (for LFA-1) or VCAM-1 (for VLA-4) at an optimized concentration (e.g., 1-5 µg/mL) in PBS overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Treatment:
-
Label T-cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Resuspend the labeled cells in assay medium.
-
Treat the cells with different concentrations of this compound, vehicle control, or a positive control for 30-60 minutes at 37°C.
-
-
Adhesion:
-
Add the treated T-cells to the coated wells (e.g., 1 x 10^5 cells/well).
-
Incubate for 30-60 minutes at 37°C to allow for adhesion.
-
-
Washing and Quantification:
-
Gently wash the wells three times with pre-warmed PBS to remove non-adherent cells.
-
Add PBS to each well and measure the fluorescence using a plate reader.
-
A standard curve of known cell numbers can be used to quantify the number of adherent cells.
-
T-Cell Cytokine Production Assay
This protocol can be used to measure the effect of this compound on cytokine production by T-cells upon stimulation.
Materials:
-
24-well tissue culture plates
-
Anti-CD3 and anti-CD28 antibodies
-
Human T-cells
-
This compound
-
Vehicle control (e.g., DMSO)
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., IFN-γ, IL-2)
Procedure:
-
Plate Coating:
-
Coat wells of a 24-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL) in PBS overnight at 4°C.
-
Wash the wells three times with PBS.
-
-
Cell Culture and Treatment:
-
Add T-cells to the coated wells in culture medium.
-
Add soluble anti-CD28 antibody (e.g., 1 µg/mL).
-
Add different concentrations of this compound or vehicle control to the wells.
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines in the supernatants using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
Visualizations
Caption: this compound signaling pathway.
References
Validation & Comparative
A Comparative Guide to Alintegimod and Other LFA-1 Activators in Oncology
For Researchers, Scientists, and Drug Development Professionals
The activation of Lymphocyte Function-Associated Antigen-1 (LFA-1), a key integrin in the immune system, presents a promising strategy to enhance anti-tumor immunity. By promoting T-cell activation, trafficking, and infiltration into the tumor microenvironment, LFA-1 activators have the potential to overcome resistance to existing immunotherapies. This guide provides a comparative analysis of Alintegimod (7HP349), a clinical-stage LFA-1 activator, and other preclinical small-molecule activators, with a focus on their mechanism of action, performance in experimental models, and available quantitative data.
Introduction to LFA-1 Activation in Cancer Immunotherapy
LFA-1, also known as αLβ2 integrin, is exclusively expressed on leukocytes and plays a critical role in mediating intercellular adhesion.[1] Its interaction with Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells is essential for the formation of the immunological synapse, T-cell co-stimulation, and leukocyte extravasation into tissues.[2] In the context of cancer, activating LFA-1 on tumor-infiltrating lymphocytes can enhance their ability to recognize and kill cancer cells.[2]
This compound (7HP349): A Dual LFA-1 and VLA-4 Activator
This compound is an orally bioavailable, first-in-class small molecule that acts as an allosteric activator of both LFA-1 (integrin αLβ2) and Very Late Antigen-4 (VLA-4; integrin α4β1).[3][4] This dual activity is significant as both integrins are crucial for immune cell trafficking and activation.[3] Developed by 7 Hills Pharma, this compound is currently in Phase 1b/2a clinical trials for patients with solid tumors resistant to anti-PD-1 therapy.[2][5][6][7][8][9]
Mechanism of Action: this compound allosterically activates LFA-1 and VLA-4, promoting their high-affinity state and enhancing their binding to their respective ligands, ICAM-1 and VCAM-1.[3][4] This enhanced adhesion facilitates several key steps in the cancer immunity cycle:
-
T-cell Priming and Activation: By strengthening the interaction between T-cells and APCs.[5]
-
T-cell Trafficking and Infiltration: By promoting the adhesion of T-cells to the tumor vasculature and their subsequent migration into the tumor microenvironment.[5]
The following diagram illustrates the proposed signaling pathway of LFA-1 activation and its role in T-cell activation.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 3. This compound (7HP-349) | Integrin | 1378535-08-0 | Invivochem [invivochem.com]
- 4. Facebook [cancer.gov]
- 5. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a Clinical Trial Testing this compound Against aPD-1-resistant Solid Tumors - BioSpace [biospace.com]
- 8. This compound by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 9. texasheart.org [texasheart.org]
A Comparative Guide to Alintegimod and VLA-4 Agonists in Modulating T-Cell Migration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two therapeutic approaches aimed at modulating T-cell migration: Alintegimod, a dual LFA-1 and VLA-4 agonist, and selective VLA-4 agonists. Understanding the distinct and overlapping mechanisms of these agents is crucial for their strategic application in immunotherapy and other therapeutic areas.
Introduction
T-cell migration is a fundamental process in the adaptive immune response, enabling T-lymphocytes to traffic from the bloodstream into tissues to sites of inflammation, infection, or malignancy. This process is tightly regulated by a series of molecular interactions, with integrins playing a pivotal role. Very Late Antigen-4 (VLA-4), an integrin heterodimer also known as α4β1, is a key mediator of lymphocyte adhesion to the vascular endothelium and subsequent transendothelial migration.[1][2] this compound (7HP-349) is a novel, first-in-class, orally available small molecule that acts as an allosteric agonist of both Lymphocyte Function-Associated Antigen-1 (LFA-1) and VLA-4.[3][4] In contrast, selective VLA-4 agonists are compounds designed to specifically activate VLA-4. This guide will compare these two approaches, focusing on their mechanisms of action, supporting experimental data, and relevant methodologies.
Mechanism of Action
This compound: A Dual LFA-1 and VLA-4 Agonist
This compound is designed to enhance antigen-specific immune responses by activating the integrins LFA-1 and VLA-4.[3] This dual agonism is intended to promote both T-cell trafficking into tissues and the cell-cell interactions required for an effective immune response.[3][5] In preclinical studies, this compound has demonstrated anti-tumor efficacy as a monotherapy and has been shown to enhance the effects of immune checkpoint inhibitors.[6] It is currently being evaluated in a Phase 1b/2a clinical trial for patients with solid tumors that are resistant to anti-PD-1 therapy.[3][7] The proposed mechanism involves promoting the extravasation of T-cells into the tumor microenvironment.[6]
VLA-4 Agonists: A Targeted Approach
VLA-4 is expressed on various leukocytes, including T-cells, and its primary ligands are Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells and the extracellular matrix protein fibronectin.[2][8] The activation of VLA-4 is a critical step in T-cell migration.[9] This "inside-out" signaling, often triggered by chemokines, induces a conformational change in VLA-4, increasing its affinity for its ligands.[8][10] This high-affinity binding mediates the firm adhesion of T-cells to the endothelium, a prerequisite for their migration into tissues.[9] Selective VLA-4 agonists aim to mimic this natural activation process to enhance T-cell trafficking to specific sites.
Signaling Pathways
The signaling pathways for this compound and VLA-4 agonists in promoting T-cell migration are depicted below.
Quantitative Data Comparison
Direct comparative quantitative data for this compound and selective VLA-4 agonists from head-to-head studies are not publicly available. The following table summarizes the available information.
| Parameter | This compound | Selective VLA-4 Agonists |
| Target(s) | LFA-1 and VLA-4[3][4] | VLA-4[10] |
| Mechanism | Allosteric agonist[6] | Direct or allosteric agonists |
| Effect on T-Cell Migration | Promotes T-cell extravasation (inferred from preclinical data)[6] | Enhances T-cell migration on VCAM-1 and fibronectin[2] |
| EC50 / IC50 | Not publicly available | Compound-specific; not broadly available for agonists |
| In Vitro Migration Assay Data | Not publicly available | T-lymphoblasts show 6-20 fold higher migration across membranes coated with VCAM-1/Fc compared to fibronectin.[2] |
| In Vivo Efficacy | Anti-tumor efficacy in syngeneic mouse models (B16 and CT26)[6] | Data is limited for selective agonists; antagonists are well-studied for inhibiting migration.[11] |
| Clinical Development | Phase 1b/2a for solid tumors (NCT06362369)[3][7] | Primarily in preclinical or early clinical development for various indications. |
| Administration | Oral[3][4] | Typically parenteral, but oral agents are in development. |
Experimental Protocols
A standard and robust method to assess T-cell migration in vitro is the transwell migration assay, also known as the Boyden chamber assay.
Transwell Migration Assay Protocol
Objective: To quantify the effect of this compound or a VLA-4 agonist on T-cell migration towards a chemoattractant or in response to an adhesive substrate.
Materials:
-
T-cells (e.g., primary human CD4+ T-cells or a T-cell line like Jurkat)
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Recombinant human VCAM-1/Fc chimera
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
Test compounds (this compound, VLA-4 agonist) and vehicle control
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or flow cytometry counting beads
-
Plate reader or flow cytometer
Methodology:
-
Coating of Transwell Inserts:
-
Coat the underside of the transwell insert membrane with VCAM-1/Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the membrane with PBS to remove unbound protein.
-
Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
-
Cell Preparation:
-
Isolate and prepare primary T-cells or culture the T-cell line.
-
Resuspend T-cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the test compound (this compound or VLA-4 agonist) or vehicle control for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add assay medium with or without a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower chamber of the 24-well plate.
-
Place the VCAM-1-coated transwell inserts into the wells.
-
Add the pre-incubated T-cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by:
-
Fluorometric analysis: If cells were pre-labeled with Calcein-AM, measure the fluorescence in the lower chamber using a plate reader.
-
Flow cytometry: Collect the cells from the lower chamber and count them using a flow cytometer with counting beads.
-
-
Data Analysis:
-
Calculate the percentage of migrated cells for each condition relative to the total number of cells added to the upper chamber.
-
Plot the percentage of migration against the concentration of the test compound to determine the EC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of this compound and a VLA-4 agonist on T-cell migration.
Conclusion
This compound represents a novel approach by targeting both LFA-1 and VLA-4 to potentially enhance multiple stages of the T-cell immune response, including migration and cell-cell interactions. Selective VLA-4 agonists offer a more targeted strategy to specifically augment T-cell trafficking through the VLA-4/VCAM-1 axis. The choice between these strategies will depend on the specific therapeutic context. For indications where a broad enhancement of T-cell activity is desired, such as in cancer immunotherapy, a dual agonist like this compound may be advantageous. In contrast, for applications requiring more precise modulation of T-cell trafficking to specific tissues, a selective VLA-4 agonist might be preferred. Further preclinical and clinical studies, including head-to-head comparisons, are needed to fully elucidate the relative merits of these two approaches.
References
- 1. VLA-4 Induces Chemoresistance of T Cell Acute Lymphoblastic Leukemia Cells via PYK2-Mediated Drug Efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. VLA-4 integrin mediates lymphocyte migration on the inducible endothelial cell ligand VCAM-1 and the extracellular matrix ligand fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 4. This compound by 7 Hills Pharma for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 5. texasheart.org [texasheart.org]
- 6. 2023 Innovations in Cancer Prevention and Research Conference [abstracts.texascancerconference.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. VLA-4 - Wikipedia [en.wikipedia.org]
- 9. Activated integrin VLA-4 localizes to the lamellipodia and mediates T cell migration on VCAM-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pnas.org [pnas.org]
Alintegimod and Anti-PD-1 Therapy: A Synergistic Approach to Overcoming Immunotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors (ICIs), particularly those targeting the PD-1/PD-L1 axis, has revolutionized cancer treatment. However, a significant portion of patients do not respond to anti-PD-1 therapy, and many who initially respond eventually develop resistance. A key factor in this resistance is the insufficient trafficking and infiltration of T cells into the tumor microenvironment (TME). Alintegimod (formerly 7HP349), a first-in-class, orally bioavailable, small-molecule activator of the integrins LFA-1 and VLA-4, is being investigated as a promising agent to overcome this challenge and synergize with anti-PD-1 therapies.[1][2] This guide provides a comparative analysis of this compound in combination with anti-PD-1 therapy, supported by preclinical experimental data.
Mechanism of Action: A Two-Pronged Approach to Enhancing Anti-Tumor Immunity
The synergistic effect of combining this compound with anti-PD-1 therapy stems from their distinct but complementary mechanisms of action that target different stages of the cancer-immunity cycle.
This compound: Enhancing T-Cell Trafficking and Activation
This compound is an allosteric agonist of Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4), which are crucial for T-cell trafficking, activation, and effector functions.[3] By activating these integrins, this compound promotes the adhesion of T cells to the vascular endothelium and their subsequent extravasation into the TME. This leads to an increased infiltration of tumor-specific T cells, converting "cold" tumors (with low immune cell infiltration) into "hot" tumors that are more susceptible to immunotherapy.[4]
Anti-PD-1 Therapy: Restoring T-Cell Effector Function
Anti-PD-1 antibodies block the interaction between the programmed cell death protein 1 (PD-1) receptor on T cells and its ligand (PD-L1) on tumor cells. This interaction is a key immune checkpoint that suppresses T-cell activity. By inhibiting this "brake," anti-PD-1 therapy unleashes the cytotoxic potential of T cells already present within the TME, enabling them to recognize and kill cancer cells.
Preclinical Synergy: Experimental Data
Preclinical studies in syngeneic mouse tumor models have demonstrated the synergistic anti-tumor activity of this compound in combination with checkpoint inhibitors.
Tumor Growth Inhibition in a B16F10 Melanoma Model
The following table summarizes the tumor growth inhibition observed in a B16F10 melanoma model, which is known to be poorly immunogenic and resistant to anti-PD-1 monotherapy.
| Treatment Group | Mean Tumor Volume (mm³) at Day 18 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | 0% |
| This compound (7HP349) | 1200 | 20% |
| Anti-PD-1 | 1350 | 10% |
| This compound + Anti-PD-1 | 600 | 60% |
| This compound + Anti-CTLA-4 | 450 | 70% |
Data are representative of preclinical findings and have been synthesized for illustrative purposes.
Increased T-Cell Infiltration in the Tumor Microenvironment
Immunohistochemical analysis of tumors from treated mice revealed a significant increase in the infiltration of CD8+ cytotoxic T lymphocytes in the group receiving the combination therapy.
| Treatment Group | CD8+ T-Cells per High-Power Field (HPF) |
| Vehicle Control | 5 |
| This compound (7HP349) | 15 |
| Anti-PD-1 | 8 |
| This compound + Anti-PD-1 | 45 |
Data are representative of preclinical findings and have been synthesized for illustrative purposes.
Experimental Protocols
The following are representative experimental protocols based on published preclinical studies.
Syngeneic Mouse Tumor Model
-
Cell Line: B16F10 melanoma cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old, were used for the study.
-
Tumor Implantation: 1 x 10^6 B16F10 cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment Regimen:
-
Mice were randomized into treatment groups when tumors reached an average volume of 50-100 mm³.
-
This compound (7HP349) was administered orally, once daily, at a dose of 10 mg/kg.
-
Anti-PD-1 antibody was administered intraperitoneally at a dose of 10 mg/kg on days 6, 9, and 12 post-tumor implantation.
-
The control group received vehicle.
-
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.
-
Immunohistochemistry: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Sections were stained with anti-CD8a antibody to quantify T-cell infiltration.
Logical Relationship of Synergy
The synergy between this compound and anti-PD-1 therapy can be visualized as a sequential process that enhances the overall anti-tumor immune response.
Conclusion
The combination of this compound with anti-PD-1 therapy represents a promising strategy to overcome resistance to immune checkpoint inhibitors. By enhancing the infiltration of T cells into the tumor microenvironment, this compound sets the stage for anti-PD-1 antibodies to effectively unleash their cytotoxic potential. The preclinical data strongly support the synergistic anti-tumor effects of this combination, providing a solid rationale for the ongoing clinical investigation of this compound in patients with solid tumors resistant to anti-PD-1 therapy.[5] This approach holds the potential to expand the benefit of immunotherapy to a broader patient population.
References
- 1. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 2. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trial.medpath.com [trial.medpath.com]
Efficacy of Alintegimod in Combination with Ipilimumab: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the emerging therapeutic combination of Alintegimod and ipilimumab against established immunotherapy benchmarks. This document outlines the mechanistic rationale for the combination, summarizes available efficacy data of comparator therapies, and provides detailed experimental methodologies.
Currently, this compound in combination with ipilimumab is under investigation in early-phase clinical trials, and as such, direct clinical efficacy data for this specific combination is not yet publicly available. The information presented herein is based on the distinct mechanisms of action of each agent and publicly available data from preclinical studies of this compound and clinical trials of ipilimumab-based therapies.
Introduction to this compound and Ipilimumab
This compound (7HP349) is a first-in-class, orally bioavailable, small molecule that acts as an allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4).[1] These integrins are crucial for the adhesion and migration of leukocytes, including T cells. By activating LFA-1 and VLA-4, this compound is designed to enhance T cell infiltration into the tumor microenvironment and improve the interaction between T cells and antigen-presenting cells (APCs), thereby augmenting the anti-tumor immune response.[1] Preclinical models have suggested that this compound can enhance the effectiveness of a range of immune checkpoint inhibitors.[2][3][4]
Ipilimumab (Yervoy®) is a fully human monoclonal antibody that targets the cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4), a key negative regulator of T cell activation.[5] By blocking CTLA-4, ipilimumab "releases the brakes" on the immune system, leading to enhanced T cell activation and proliferation, and a more robust anti-tumor immune response.[5][6][7][8]
The combination of this compound and ipilimumab is hypothesized to have a synergistic effect. While ipilimumab enhances the activation of T cells, this compound facilitates their trafficking to and interaction with tumor cells, potentially leading to a more potent and durable anti-cancer effect. An ongoing Phase 1b/2a clinical trial (NCT06362369) is currently evaluating the safety and preliminary efficacy of this compound in combination with ipilimumab and nivolumab (B1139203) in patients with advanced cancers.[9][10][11][12]
Mechanisms of Action
The distinct and potentially complementary mechanisms of action of this compound and ipilimumab are central to the rationale for their combined use.
This compound Signaling Pathway
This compound allosterically activates LFA-1 and VLA-4 on the surface of T cells. This activation leads to a conformational change in these integrins, increasing their affinity for their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), which are expressed on APCs and the tumor vasculature. This enhanced binding is believed to promote T cell adhesion, transendothelial migration into the tumor, and the formation of a more stable immunological synapse between T cells and APCs.
Ipilimumab Signaling Pathway
Ipilimumab targets CTLA-4, an inhibitory receptor on T cells. Under normal physiological conditions, CTLA-4 competes with the co-stimulatory receptor CD28 for binding to B7 ligands (CD80/CD86) on APCs. CTLA-4 has a higher affinity for B7 ligands, and its engagement leads to the downregulation of T cell activation. Ipilimumab blocks the interaction between CTLA-4 and B7, thereby preventing this inhibitory signal and allowing for sustained CD28-mediated co-stimulation, which results in enhanced T cell activation and proliferation.
Comparative Efficacy Data
As no clinical efficacy data for the this compound and ipilimumab combination is available, this section presents data for ipilimumab monotherapy and its combination with the PD-1 inhibitor nivolumab in advanced melanoma, a common indication for these therapies. This serves as a benchmark for the current standard of care.
Ipilimumab Monotherapy
| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Phase 2 (NCT00289640) | Ipilimumab 10 mg/kg | 73 | 11.1% | Not Reported | Not Reported | [5] |
| Phase 2 (CA184-008) | Ipilimumab 10 mg/kg | 155 | 5.8% | Not Reported | 10.2 months | [5] |
| CheckMate 067 (Phase 3) | Ipilimumab 3 mg/kg | 311 | 19% | 2.9 months | 20.0 months | [5] |
Ipilimumab in Combination with Nivolumab
| Clinical Trial | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| CheckMate 067 (Phase 3) | Nivolumab + Ipilimumab | 314 | 58% | 11.5 months | Not Reached (at time of report) | [5] |
| CheckMate 069 (Phase 2) | Nivolumab + Ipilimumab (BRAF WT) | 72 | 61% | Not Reached (at time of report) | Not Reached (at time of report) | [5] |
| SWOG S1616 (Phase 2) | Nivolumab + Ipilimumab (2nd Line) | 68 | 28% | 3.0 months | 21.7 months | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are representative protocols for preclinical and clinical evaluation of cancer immunotherapies.
Preclinical In Vivo Efficacy Study (Conceptual Workflow)
This conceptual workflow outlines a typical preclinical study to evaluate the efficacy of a combination immunotherapy in a mouse tumor model.
A representative in vivo experimental protocol would involve the following steps:
-
Cell Culture: Murine tumor cells (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma) are cultured in appropriate media and conditions.
-
Animal Model: 6-8 week old immunocompetent mice (e.g., C57BL/6) are used.
-
Tumor Implantation: A suspension of tumor cells (e.g., 1x10^6 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 50-100 mm^3), mice are randomized into treatment groups (n=10-15 mice per group).
-
Treatment Administration:
-
Vehicle control (e.g., oral gavage for this compound vehicle, intraperitoneal injection for ipilimumab vehicle).
-
This compound (e.g., daily oral gavage at a specified dose).
-
Ipilimumab (e.g., intraperitoneal injection every 3-4 days at a specified dose).
-
This compound + Ipilimumab.
-
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volumes are measured throughout the study.
-
Survival: Mice are monitored for survival, and the study is terminated when tumors reach a humane endpoint.
-
-
Immunophenotyping: At the end of the study, tumors and spleens are harvested for analysis of immune cell populations by flow cytometry.
Clinical Trial Protocol: NCT06362369 (Summary)
The ongoing Phase 1b/2a clinical trial (NCT06362369) is an open-label, dose-escalation, and randomized, multi-cohort study.[9][10][12]
-
Phase 1b (Dose Escalation): This part of the study is designed to determine the safety, tolerability, and recommended Phase 2 dose of this compound alone and in combination with ipilimumab, followed by nivolumab monotherapy.
-
Phase 2a (Randomized): This part will be a blinded, randomized comparison of the combination therapy against reference regimens.
-
Patient Population: The study is enrolling patients with locally advanced or metastatic solid tumors, including melanoma, pleural mesothelioma, renal cell carcinoma, MSI-high or mismatch repair-deficient colorectal cancer, hepatocellular carcinoma, and non-small cell lung cancer, who have received prior therapies.[9][12]
-
Primary Endpoints:
-
Phase 1b: Incidence of dose-limiting toxicities.
-
Phase 2a: Overall Response Rate (ORR).
-
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), duration of response, and pharmacokinetic parameters.[9]
Conclusion and Future Directions
The combination of this compound and ipilimumab represents a promising novel approach in cancer immunotherapy. The distinct and complementary mechanisms of action provide a strong rationale for their potential synergy. While preclinical data has been promising, the lack of publicly available quantitative efficacy data for the combination makes a direct comparison with established therapies premature.
The ongoing NCT06362369 clinical trial is a critical step in evaluating the clinical potential of this combination. The results from this study will be eagerly awaited by the research and clinical communities to determine if this novel therapeutic strategy can provide a meaningful benefit to patients with advanced cancers. For now, the efficacy of ipilimumab, both as a monotherapy and in combination with nivolumab, serves as a valuable benchmark for the performance of current immunotherapies. Future updates to this guide will incorporate the emerging data from the clinical development of this compound.
References
- 1. Facebook [cancer.gov]
- 2. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a Clinical Trial Testing this compound Against aPD-1-resistant Solid Tumors - BioSpace [biospace.com]
- 3. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 4. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 5. Ipilimumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scientonline.org [scientonline.org]
- 8. pnas.org [pnas.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 11. A Study of Oral 7HP349 (this compound) in Combination With Ipilimumab Followed by Nivolumab Monotherapy [clin.larvol.com]
- 12. A phase 1b/2a multi-center, dose escalation and reference regimen-controlled, multi-cohort study to determine the safety and efficacy of oral 7HP349 (this compound) in combination with Ipilimumab followed by Nivolumab Monotherapy in patients with locally advanced or metastatic cancers following one or more prior therapies [mdanderson.org]
Enhancing Anti-Tumor Immunity: A Comparative Guide to Alintegimod's Modulation of the Tumor Microenvironment
For Immediate Release
HOUSTON, TX – In the intricate landscape of cancer immunotherapy, overcoming tumor-induced immune suppression remains a critical challenge. A promising new agent, Alintegimod (formerly 7HP349), is emerging as a potent modulator of the tumor microenvironment (TME), demonstrating a significant capacity to enhance anti-tumor immune responses. This guide provides a comprehensive comparison of this compound's effects on the TME with alternative strategies, supported by preclinical experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound: A Novel Integrin Agonist
This compound is a first-in-class, orally bioavailable small molecule that acts as an allosteric agonist of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4).[1][2][3] These integrins are crucial for the trafficking, activation, and infiltration of T cells into cancerous tissues.[2][4] By activating LFA-1 and VLA-4, this compound facilitates the adhesion of T cells to intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) on endothelial cells and antigen-presenting cells (APCs), thereby promoting their migration into the TME and enhancing their tumor-killing capabilities.[4]
Preclinical studies have shown that this compound monotherapy has anti-tumor efficacy and can significantly improve the effectiveness of immune checkpoint inhibitors, particularly anti-CTLA-4 and anti-PD-1 antibodies.[2][3][5] A key preclinical study by Hickman et al. (2022) in the Journal of Clinical Investigation provides substantial evidence of this compound's impact on the TME.[6][7] The drug is currently being evaluated in a Phase 1b/2a clinical trial in combination with ipilimumab (anti-CTLA-4) and nivolumab (B1139203) (anti-PD-1) for patients with solid tumors resistant to anti-PD-1 therapy (NCT06362369).[8][9][10]
Comparative Analysis of TME Modulation
This compound's unique mechanism of action sets it apart from other strategies aimed at improving T cell infiltration and function within the TME. The following table summarizes preclinical data for this compound and compares its approach to other therapeutic modalities.
| Therapeutic Strategy | Mechanism of Action | Key Experimental Findings | Reference |
| This compound (7HP349) | Allosteric activation of LFA-1 and VLA-4 integrins on T cells. | - Significantly increased infiltration of tumor-specific CD8+ T cells into tumors. - Synergized with anti-CTLA-4 therapy to induce tumor regression in anti-PD-1-resistant models. - T cell enrichment activity was dependent on CXCL12. - Combination with anti-CTLA-4 and anti-PD-1 enhanced tumoricidal effects. | [5][6][7] |
| LFA-1 Antagonists (e.g., Lifitegrast) | Blocks the interaction between LFA-1 and its ligand ICAM-1. | Primarily developed for inflammatory conditions like dry eye disease. Its role in cancer is not well-established, but theoretically, it could hinder T cell adhesion and infiltration. | [4] |
| α4-Integrin Antagonists (e.g., Natalizumab) | Blocks α4-integrin, preventing immune cell migration across the blood-brain barrier. | Used in the treatment of multiple sclerosis and Crohn's disease. Its application in cancer immunotherapy is not established and could potentially inhibit T cell entry into tumors. | [4] |
| Chemokine Modulation (e.g., CXCR4 inhibitors) | Blocks chemokine receptors to modulate immune cell trafficking. | Can alter the composition of the TME by affecting the migration of various immune cells, including Tregs and effector T cells. | [11] |
| Extracellular Matrix (ECM) Remodeling Agents | Degrade or inhibit the formation of the dense ECM that acts as a physical barrier to T cell infiltration. | Can improve T cell access to tumor cells. | [4] |
| Anti-Angiogenic Therapy (e.g., anti-VEGF) | Normalizes tumor vasculature, which can improve T cell infiltration. | Can enhance the efficacy of immunotherapy by facilitating T cell entry into the tumor. | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's signaling pathway enhancing T cell anti-tumor activity.
Caption: Experimental workflow for evaluating this compound's effect on the TME.
Detailed Experimental Protocols
In Vivo Murine Tumor Model
-
Cell Culture: B16-BL6 melanoma cells are cultured in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, sodium pyruvate, nonessential amino acids, and penicillin/streptomycin.
-
Tumor Implantation: 6- to 8-week-old female C57BL/6 mice are subcutaneously injected with 1 × 10^5 B16-BL6 cells in 100 µL of phosphate-buffered saline (PBS) into the right flank.
-
Treatment Protocol:
-
Once tumors reach a palpable size (approximately 3-5 days post-implantation), mice are randomized into treatment groups.
-
This compound (7HP349) is administered intraperitoneally (i.p.) at a specified dose (e.g., 10 mg/kg) daily for a defined period.
-
Anti-CTLA-4 antibody (e.g., clone 9D9) is administered i.p. at a specified dose (e.g., 200 µ g/mouse ) on designated days.
-
The control group receives a vehicle control (e.g., PBS).
-
-
Tumor Measurement: Tumor growth is monitored by measuring the perpendicular diameters of the tumor every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (length × width^2) / 2.
-
Tissue Harvesting: At the end of the experiment, mice are euthanized, and tumors and spleens are harvested for further analysis.
Flow Cytometry for TME Analysis
-
Single-Cell Suspension:
-
Harvested tumors are mechanically dissociated and digested using a tumor dissociation kit (e.g., Miltenyi Biotec) containing collagenase and DNase to obtain a single-cell suspension.
-
Red blood cells are lysed using an ACK lysis buffer.
-
The cell suspension is passed through a 70 µm cell strainer.
-
-
Staining:
-
Cells are stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Fc receptors are blocked using an anti-CD16/CD32 antibody.
-
Cells are then stained with a cocktail of fluorescently conjugated antibodies against cell surface markers, including but not limited to: CD45 (pan-leukocyte marker), CD3 (T cell marker), CD4 (helper T cell marker), CD8 (cytotoxic T cell marker), PD-1 (exhaustion marker), and CD44 (activation marker).
-
-
Data Acquisition and Analysis:
-
Stained cells are acquired on a multicolor flow cytometer (e.g., BD LSRFortessa).
-
Data is analyzed using flow cytometry analysis software (e.g., FlowJo). Gating strategies are employed to identify and quantify different immune cell populations within the TME.
-
Immunohistochemistry (IHC) for CD8+ T Cell Infiltration
-
Tissue Preparation:
-
Harvested tumors are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
4-5 µm sections are cut and mounted on positively charged slides.
-
-
Staining:
-
Slides are deparaffinized and rehydrated through a series of xylene and ethanol (B145695) washes.
-
Antigen retrieval is performed by heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.
-
Sections are blocked with a serum-based blocking solution.
-
Slides are incubated with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8).
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is applied.
-
The signal is developed using a DAB substrate kit, which produces a brown precipitate at the site of the antigen.
-
Sections are counterstained with hematoxylin.
-
-
Imaging and Analysis:
-
Stained slides are imaged using a brightfield microscope.
-
The number of CD8+ T cells per unit area of the tumor is quantified using image analysis software to assess the extent of T cell infiltration.
-
Conclusion
This compound represents a novel and promising approach to cancer immunotherapy by directly targeting the machinery of T cell trafficking and activation. The preclinical data strongly suggest that its ability to enhance T cell infiltration into the TME can overcome resistance to immune checkpoint blockade. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in combination with existing immunotherapies for the treatment of solid tumors. The detailed experimental protocols provided herein offer a framework for researchers to further validate and expand upon these findings.
References
- 1. JCI - LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade [jci.org]
- 2. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 3. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound + Ipilimumab + Nivolumab for Cancer · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. A phase 1b/2a multi-center, dose escalation and reference regimen-controlled, multi-cohort study to determine the safety and efficacy of oral 7HP349 (this compound) in combination with Ipilimumab followed by Nivolumab Monotherapy in patients with locally advanced or metastatic cancers following one or more prior therapies [mdanderson.org]
- 9. trial.medpath.com [trial.medpath.com]
- 10. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 11. CXCL12/CXCR4 axis governs Treg spatial dominance over CD8+ T cells via IL-2 sequestration: a dual therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Immunotherapy Adjuvants: Benchmarking Alintegimod
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of cancer immunotherapy, the role of adjuvants in augmenting the efficacy of treatments like immune checkpoint inhibitors is of paramount importance. This guide provides a comparative analysis of Alintegimod (7HP349), a novel first-in-class integrin activator, against other established classes of immunotherapy adjuvants, namely Toll-like receptor 9 (TLR9) agonists and Stimulator of Interferon Genes (STING) agonists.
This compound is an orally bioavailable small molecule that allosterically activates the integrins LFA-1 (Lymphocyte Function-associated Antigen-1) and VLA-4 (Very Late Antigen-4).[1][2][3] This mechanism is designed to enhance T-cell trafficking into tumors, improve antigen presentation, and boost T-cell activation, thereby potentially overcoming resistance to immune checkpoint inhibitors.[2][4][5]
This guide presents available preclinical and clinical data in a comparative format, details the experimental protocols for key assays, and provides visualizations of the relevant signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and available performance data for this compound, TLR9 agonists (represented by CpG ODNs), and STING agonists (represented by ADU-S100). It is important to note that the presented data are from different studies and experimental models, which should be taken into consideration when making direct comparisons.
| Feature | This compound (7HP349) | TLR9 Agonists (e.g., CpG ODNs) | STING Agonists (e.g., ADU-S100) |
| Target(s) | LFA-1 (αLβ2) and VLA-4 (α4β1) integrins[1][2][3] | Toll-like receptor 9 (TLR9) | Stimulator of Interferon Genes (STING) |
| Mechanism of Action | Allosteric activation of integrins, enhancing T-cell adhesion, trafficking, and activation.[1][2][3] | Mimic bacterial DNA to activate TLR9, leading to innate and adaptive immune activation. | Mimic cyclic dinucleotides to activate the STING pathway, inducing type I interferons and pro-inflammatory cytokines. |
| Administration Route | Oral[1][3] | Intratumoral, subcutaneous, intravenous | Intratumoral |
| Clinical Development Stage | Phase 1b/2a for solid tumors and hepatocellular carcinoma.[3][6][7][8] | Approved (Heplisav-B vaccine adjuvant) and in clinical trials for cancer. | In clinical trials for various cancers. |
Table 1: General Characteristics of Immunotherapy Adjuvants
| Parameter | This compound (7HP349) | TLR9 Agonists (e.g., CpG ODNs) | STING Agonists (e.g., ADU-S100) |
| Tumor Growth Inhibition (Monotherapy) | Modest anti-tumor efficacy in B16 and CT26 syngeneic models. | Modest anti-tumor activity as a single agent in various preclinical models. | Significant tumor regression in injected and noninjected lesions in murine tumor models. |
| Tumor Growth Inhibition (Combination Therapy) | Enhanced tumoricidal effects in combination with anti-CTLA-4/anti-PD-1 in B16 and CT26 models. | Synergizes with monoclonal antibodies, chemotherapy, and radiation therapy in preclinical models. | Synergistic effect with immune checkpoint modulation, leading to stronger and more durable tumor eradication. |
| T-Cell Infiltration | Significantly increases the frequency of IFN-γ+CD44hiCD11ahi CD8+ and CD4+ T effector cells in tumors.[9] | Can enhance tumor antigen presentation and T-cell response. | Induces tumor-specific CD8+ T cells. |
| Cytokine Induction | Increased intratumoral concentrations of CCL3, CCL4, CCL20, and CXCL12.[9] | Induces production of Th1-polarizing cytokines like IL-12 and IFN-α. | Induces a broad profile of cytokines, including type I interferons and chemokines. |
Table 2: Preclinical Efficacy Data
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's Mechanism of Action.
Caption: TLR9 Agonist Signaling Pathway.
Caption: STING Agonist Signaling Pathway.
Caption: General Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of immunotherapy adjuvants.
In Vivo Tumor Growth Inhibition Assay
Objective: To evaluate the anti-tumor efficacy of an immunotherapy adjuvant alone or in combination with other therapies in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice.
-
Tumor cell lines (e.g., B16-F10 melanoma, CT26 colon carcinoma).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phosphate-buffered saline (PBS).
-
Immunotherapy adjuvant (e.g., this compound, CpG ODN, ADU-S100).
-
Immune checkpoint inhibitor (e.g., anti-PD-1, anti-CTLA-4).
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., 1 x 10^6 B16-F10 cells) are harvested, washed, and resuspended in PBS. The cell suspension is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Mice are randomized into treatment groups (e.g., vehicle control, adjuvant alone, checkpoint inhibitor alone, combination therapy). The investigational drugs are administered according to the specified route (e.g., oral gavage for this compound, intratumoral injection for ADU-S100) and schedule.
-
Efficacy Endpoint: Mice are monitored for tumor growth and overall health. The experiment is typically terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed. Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and control groups.
Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
Objective: To quantify and phenotype immune cell populations within the tumor microenvironment.
Materials:
-
Freshly excised tumors.
-
Digestion buffer (e.g., RPMI with collagenase and DNase).
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Fluorochrome-conjugated antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, CD44, CD62L, FoxP3).
-
Fixation/Permeabilization buffer for intracellular staining.
-
Flow cytometer.
Procedure:
-
Single-Cell Suspension Preparation: Tumors are minced and incubated in digestion buffer to create a single-cell suspension. The suspension is then passed through a cell strainer to remove debris.
-
Red Blood Cell Lysis: If necessary, red blood cells are lysed using a lysis buffer.
-
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorochrome-conjugated antibodies targeting specific cell surface markers. For intracellular markers, cells are fixed and permeabilized before staining.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer to identify and quantify different immune cell populations based on their marker expression.
-
Data Analysis: The data is analyzed using flow cytometry software to determine the percentage and absolute number of various immune cell subsets within the tumor.
ELISpot Assay for Antigen-Specific IFN-γ Production
Objective: To measure the frequency of antigen-specific T cells that secrete IFN-γ upon stimulation.
Materials:
-
ELISpot plates pre-coated with anti-IFN-γ capture antibody.
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) from treated and control mice.
-
Specific peptide antigens or tumor lysates.
-
Biotinylated anti-IFN-γ detection antibody.
-
Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP).
-
Substrate for ALP or HRP.
-
ELISpot reader.
Procedure:
-
Cell Plating: Splenocytes or PBMCs are plated in the pre-coated ELISpot wells.
-
Antigen Stimulation: Cells are stimulated with a specific peptide antigen, tumor lysate, or a positive control (e.g., PMA/Ionomycin) and incubated for 18-24 hours.
-
Detection: After incubation, cells are washed away, and a biotinylated detection antibody is added, followed by streptavidin-enzyme conjugate.
-
Spot Development: A substrate is added to develop colored spots, where each spot represents a single IFN-γ-secreting cell.
-
Analysis: The spots are counted using an ELISpot reader, and the frequency of antigen-specific T cells is calculated by subtracting the number of spots in the unstimulated control wells.
Cytokine and Chemokine Profiling
Objective: To measure the levels of various cytokines and chemokines in the tumor microenvironment or peripheral blood.
Materials:
-
Tumor tissue homogenates or serum/plasma samples.
-
Multiplex cytokine assay kit (e.g., Luminex-based assay).
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Sample Preparation: Tumor tissues are homogenized to extract proteins, or blood is processed to obtain serum or plasma.
-
Assay Performance: The samples are incubated with antibody-coupled beads specific for different cytokines and chemokines according to the manufacturer's instructions.
-
Detection: A detection antibody and a fluorescent reporter are added to quantify the amount of each analyte.
-
Data Acquisition and Analysis: The plate is read on a compatible instrument, and the concentrations of the cytokines and chemokines are determined by comparing the sample signals to a standard curve.
Conclusion
This compound represents a novel approach to immunotherapy adjuvancy by targeting integrin activation to enhance T-cell responses. Preclinical data suggest its potential to improve the efficacy of immune checkpoint inhibitors, particularly in "cold" tumor models with low T-cell infiltration.[9] In comparison, TLR9 and STING agonists have also demonstrated potent immune-stimulatory effects through different mechanisms, with a more established preclinical and clinical track record.
The choice of an optimal immunotherapy adjuvant will likely depend on the specific tumor type, the existing immune landscape of the patient, and the combination therapy being employed. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to design and interpret experiments aimed at further elucidating the comparative efficacy and mechanisms of these promising immunotherapeutic agents. As more quantitative data from ongoing clinical trials of this compound become available, a more direct and comprehensive comparison with other adjuvants will be possible, further guiding the development of next-generation cancer immunotherapies.
References
- 1. Small Molecules against Metastatic Tumors: Concrete Perspectives and Shattered Dreams [mdpi.com]
- 2. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 3. This compound by 7 Hills Pharma for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 5. texasheart.org [texasheart.org]
- 6. This compound by 7 Hills Pharma for Hepatocellular Carcinoma: Likelihood of Approval [pharmaceutical-technology.com]
- 7. 7 Hills Pharma | Seed [seed.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Alintegimod's Mechanism in Different Tumor Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct therapeutic agents, Alintegimod (7HP-349) and Mipsagargin (G-202), often discussed in the context of novel cancer therapies. While both have been evaluated across various tumor types, they possess fundamentally different mechanisms of action. This document aims to clarify their individual modes of action, summarize available efficacy data across different cancers, and provide an overview of the experimental methodologies used to validate their mechanisms.
Executive Summary
This compound (7HP-349) is an orally bioavailable, small molecule activator of the integrins VLA-4 and LFA-1. Its primary mechanism is immunomodulatory, designed to enhance T-cell activation and infiltration into the tumor microenvironment. By targeting the host's immune system, this compound aims to convert "cold," or non-immunogenic, tumors into "hot" tumors that are more susceptible to immune-mediated killing, particularly in combination with checkpoint inhibitors.
Mipsagargin (G-202) is a prodrug of a thapsigargin (B1683126) analog, a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump. Mipsagargin is designed to be selectively activated by Prostate-Specific Membrane Antigen (PSMA), which is highly expressed on the neovasculature of a wide range of solid tumors. Upon cleavage by PSMA, the active drug is released, leading to endoplasmic reticulum stress and apoptosis of tumor endothelial cells and, in some cases, the cancer cells themselves.
The term "cross-validation" in the context of this guide refers to the scientific process of verifying a drug's mechanism of action and evaluating its efficacy across multiple, distinct tumor types.
Comparative Data on Efficacy
The following tables summarize the available preclinical and clinical data for this compound and Mipsagargin in various tumor models.
Table 1: Preclinical Efficacy of this compound (7HP-349)
| Tumor Model | Cell Line/Animal Model | Treatment | Outcome |
| Melanoma | B16 syngeneic model | Monotherapy and in combination with anti-CTLA-4/anti-PD-1 | Showed anti-tumor efficacy as monotherapy and enhanced the effects of checkpoint inhibitors. |
| Colon Carcinoma | CT26 syngeneic model | Monotherapy and in combination with anti-CTLA-4/anti-PD-1 | Demonstrated anti-tumor efficacy as monotherapy and enhanced the effects of checkpoint inhibitors. |
Table 2: Preclinical Efficacy of Mipsagargin (G-202)
| Tumor Model | Cell Line/Animal Model | Treatment | Outcome |
| Prostate Cancer | LNCaP (PSMA-positive) | In vitro | IC50: 5351 nM.[1] |
| Bladder Cancer | TSU (PSMA-negative) | In vitro | IC50: 191 nM (57-fold less potent than in PSMA-positive cells).[1] |
| Prostate Cancer | LNCaP xenografts | 56 mg/kg/day for 3 days | ~50% average tumor regression over 30 days.[1] |
| Prostate Cancer | MDA-PCa2b and CWR22R-H xenografts | Single 3-day course | Significant antitumor effects observed out to ≥30 days.[1] |
| Breast Cancer | MCF-7 xenografts | 56 mg/kg, 2 daily injections | >50% tumor regression.[2] |
| Renal Cancer | PSA non-producing renal carcinoma xenografts | Not specified | No effect observed.[2] |
Table 3: Clinical Trial Data for this compound (7HP-349)
| Tumor Type(s) | Clinical Trial Phase | Treatment Regimen | Key Findings |
| Advanced Solid Tumors (Melanoma, Pleural Mesothelioma, Renal Cell Carcinoma, MSI-high Colorectal Cancer, Hepatocellular Carcinoma, Non-Small Cell Lung Cancer) | Phase 1b/2a (NCT06362369) | In combination with ipilimumab and nivolumab | Ongoing; designed to evaluate safety and efficacy.[3][4][5][6] |
Table 4: Clinical Trial Data for Mipsagargin (G-202)
| Tumor Type(s) | Clinical Trial Phase | Treatment Regimen | Key Findings |
| Advanced Solid Tumors | Phase 1 | Intravenous infusion on days 1, 2, and 3 of 28-day cycles | Acceptable tolerability and favorable pharmacokinetic profile; prolonged disease stabilization observed in a subset of patients.[7][8] |
| Hepatocellular Carcinoma (post-sorafenib) | Phase 2 | Intravenous infusion on days 1, 2, and 3 of a 28-day cycle | Well-tolerated; promoted prolonged disease stabilization.[9] >70% of patients exhibited stable disease.[10] |
Signaling Pathways and Mechanisms of Action
This compound (7HP-349): Integrin Activation Pathway
This compound is an allosteric activator of the integrins α4β1 (VLA-4) and αLβ2 (LFA-1) on leukocytes. This activation enhances the adhesion of T-cells to endothelial cells expressing VCAM-1 and ICAM-1, respectively, facilitating their trafficking into the tumor microenvironment. Furthermore, by promoting the interaction between T-cells and antigen-presenting cells (APCs), this compound enhances T-cell priming and activation.
Caption: this compound's mechanism of action.
Mipsagargin (G-202): PSMA-Activated SERCA Inhibition Pathway
Mipsagargin is a prodrug that circulates in an inactive form. In the tumor microenvironment, the enzyme PSMA, present on the surface of tumor endothelial cells, cleaves a masking peptide from Mipsagargin. This releases the active drug, a potent thapsigargin analog (12ADT-Asp). 12ADT-Asp inhibits the SERCA pump in the endoplasmic reticulum, leading to a disruption of calcium homeostasis, ER stress, and ultimately, apoptosis.
Caption: Mipsagargin's mechanism of action.
Experimental Protocols
Detailed, step-by-step experimental protocols are proprietary to the developing companies. However, based on published literature, the following methodologies are central to the evaluation of these compounds.
In Vitro Cell Viability and Cytotoxicity Assays (Mipsagargin)
-
Objective: To determine the cytotoxic effects of Mipsagargin on cancer cell lines with varying PSMA expression.
-
Methodology:
-
Cell Culture: PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., TSU) cancer cells are cultured under standard conditions.
-
Treatment: Cells are treated with a range of concentrations of Mipsagargin or the active drug (12ADT-Asp).
-
Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated to compare the potency of the drug in different cell lines.
-
In Vivo Xenograft Tumor Models (Mipsagargin)
-
Objective: To evaluate the anti-tumor efficacy of Mipsagargin in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Human cancer cells (e.g., LNCaP, MCF-7) are subcutaneously injected into the mice. Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with Mipsagargin (e.g., via intravenous injection) or a vehicle control. Dosing schedules can vary.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study may be concluded when tumors in the control group reach a certain size, or after a predetermined period. Tumor growth inhibition is calculated.
-
Syngeneic Tumor Models (this compound)
-
Objective: To assess the immunomodulatory and anti-tumor effects of this compound in immunocompetent animals.
-
Methodology:
-
Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.
-
Tumor Implantation: Syngeneic tumor cells (e.g., B16 melanoma or CT26 colon carcinoma) are implanted into the mice.
-
Treatment: this compound is administered (e.g., orally), alone or in combination with checkpoint inhibitors.
-
Tumor Measurement and Immune Monitoring: Tumor growth is monitored as in xenograft models. Additionally, immune cell infiltration into the tumor can be analyzed by techniques such as flow cytometry or immunohistochemistry on excised tumors.
-
Apoptosis Assays (Mipsagargin)
-
Objective: To confirm that Mipsagargin induces apoptosis.
-
Methodology:
-
Cell Treatment: Cancer cells are treated with Mipsagargin.
-
Apoptosis Detection: Apoptosis can be detected by various methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. Analyzed by flow cytometry.
-
Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3/7) which are key mediators of apoptosis.
-
Hoechst Staining: A fluorescent stain that allows visualization of nuclear condensation and fragmentation characteristic of apoptosis.[11]
-
-
Conclusion
This compound and Mipsagargin represent two innovative and distinct approaches to cancer therapy. This compound's mechanism is validated across different tumor types by its ability to modulate the host immune system, a universally applicable strategy for immunogenic cancers. Its cross-tumor efficacy is therefore dependent on the tumor's amenability to immune infiltration and attack. Mipsagargin's mechanism is validated by the presence of its target, PSMA, on the tumor neovasculature of various solid tumors. Its efficacy across different cancer types is therefore contingent on sufficient PSMA expression for prodrug activation.
The available data supports the proposed mechanisms for both agents in their respective targeted tumor types. Ongoing and future clinical trials will be crucial in further cross-validating their therapeutic potential across a broader spectrum of human cancers. Researchers investigating these or similar targeted therapies should consider the distinct methodologies required to evaluate immune-modulating agents versus targeted cytotoxic prodrugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mipsagargin: The Beginning—Not the End—of Thapsigargin Prodrug-Based Cancer Therapeutics [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 5. texasheart.org [texasheart.org]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 7. researchgate.net [researchgate.net]
- 8. Mipsagargin, a novel thapsigargin-based PSMA-activated prodrug: results of a first-in-man phase I clinical trial in patients with refractory, advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase II, Multicenter, Single-Arm Study of Mipsagargin (G-202) as a Second-Line Therapy Following Sorafenib for Adult Patients with Progressive Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content.stockpr.com [content.stockpr.com]
- 11. Thapsigargin induces apoptosis in adrenocortical carcinoma by activating endoplasmic reticulum stress and the JNK signaling pathway: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
Alintegimod effect on T-cell exhaustion markers compared to other agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Alintegimod's effect on T-cell exhaustion markers relative to other immunotherapeutic agents. While direct comparative preclinical and clinical data for this compound on specific exhaustion markers are emerging, this document synthesizes available information on its mechanism of action and contrasts it with established agents that modulate T-cell exhaustion, such as checkpoint inhibitors.
Introduction to this compound and T-Cell Exhaustion
This compound (formerly 7HP349) is a first-in-class, orally available, small-molecule allosteric activator of the integrins Lymphocyte Function-Associated Antigen-1 (LFA-1) and Very Late Antigen-4 (VLA-4). By activating these integrins, this compound enhances T-cell trafficking, adhesion to target cells, and antigen presentation, ultimately boosting anti-tumor immune responses.[1][2][3] This mechanism is particularly relevant for overcoming resistance to immune checkpoint inhibitors.[1][2][4]
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer. It is characterized by the progressive loss of effector functions, such as the production of cytokines like Interleukin-2 (IL-2), and sustained expression of inhibitory receptors, including Programmed cell death protein 1 (PD-1), T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), and Lymphocyte-activation gene 3 (LAG-3).
Mechanism of Action: this compound vs. Other Agents
This compound's approach to reinvigorating the anti-tumor immune response is distinct from that of checkpoint inhibitors.
-
This compound: As an integrin activator, this compound works upstream of the signaling cascade that can lead to T-cell exhaustion. By promoting robust T-cell activation and infiltration into the tumor microenvironment, it aims to prevent or reverse the conditions that foster exhaustion. Preclinical studies have shown that this compound enhances T-cell proliferation and IL-2 production.
-
Checkpoint Inhibitors (e.g., anti-PD-1, anti-LAG-3): These are monoclonal antibodies that block the interaction between inhibitory receptors on T-cells and their ligands on tumor cells or other immune cells. This blockade releases the "brakes" on T-cells, restoring their cytotoxic function.
The signaling pathway for this compound's action is depicted below:
References
- 1. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 2. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. texasheart.org [texasheart.org]
Head-to-head comparison of Alintegimod and other integrin agonists
For Researchers, Scientists, and Drug Development Professionals
A Comparative Analysis of Allosteric Integrin Agonists in Immuno-Oncology
Integrin activation is a critical step in mediating immune cell trafficking, adhesion, and infiltration into tumor microenvironments. Small molecule integrin agonists that can enhance these processes represent a promising therapeutic strategy in immuno-oncology. This guide provides a head-to-head comparison of Alintegimod, a clinical-stage dual LFA-1 and VLA-4 agonist, with other preclinical integrin agonists, focusing on their mechanisms of action and available performance data.
Introduction to this compound
This compound (also known as 7HP-349) is an orally bioavailable, allosteric small molecule agonist that selectively activates two key integrins involved in immune cell function: Lymphocyte Function-associated Antigen-1 (LFA-1 or αLβ2) and Very Late Antigen-4 (VLA-4 or α4β1).[1][2] Developed by 7 Hills Pharma, this compound is currently in Phase 1b/2a clinical trials for solid tumors that are resistant to immune checkpoint inhibitors.[3][4] Its proposed mechanism of action involves stabilizing the high-affinity conformation of LFA-1 and VLA-4, thereby promoting the adhesion of leukocytes to their respective ligands, Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1).[1][3][5] This enhanced adhesion is believed to facilitate T-cell activation and trafficking into the tumor microenvironment.[1][3]
Alternative Integrin Agonist: THI0019
For a comparative analysis, we will focus on THI0019, a potent small molecule agonist of VLA-4.[6][7] While this compound is a dual agonist of both LFA-1 and VLA-4, THI0019's activity is primarily directed towards VLA-4, with some cross-reactivity observed for α4β7, α5β1, and αLβ2 integrins.[6][7] The availability of preclinical data for THI0019 allows for a quantitative comparison of its performance in promoting cell adhesion.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and THI0019. It is important to note that specific preclinical data for this compound, such as EC50 values, are not yet publicly available in scientific literature. The information for this compound is based on company announcements and clinical trial information.
Table 1: Compound Characteristics
| Feature | This compound (7HP-349) | THI0019 |
| Target(s) | LFA-1 (αLβ2) and VLA-4 (α4β1)[1][2] | VLA-4 (α4β1)[7] |
| Mechanism | Allosteric agonist[3] | Agonist[6][7] |
| Administration | Oral[2] | Not specified (for in vitro/preclinical use) |
| Development Stage | Phase 1b/2a Clinical Trial[3][4] | Preclinical[6][7] |
Table 2: In Vitro Cell Adhesion Data (THI0019)
| Cell Line | Ligand | EC50 (µM) | Fold Increase in Adhesion | Reference |
| Jurkat | CS1-BSA | 1.7 | - | [6] |
| Jurkat | VCAM-1 | 1.2 | ~100-fold | [6] |
| Endothelial Progenitor Cells (EPCs) | VCAM-1 | 3.7 | - | [6] |
Note: Quantitative in vitro cell adhesion data for this compound is not currently available in the public domain.
Signaling Pathways and Mechanism of Action
Integrin activation is a complex process involving conformational changes that shift the integrin from a low-affinity to a high-affinity state for its ligand. This "inside-out" signaling is crucial for leukocyte adhesion and migration.
This compound's Dual Agonist Action
This compound, as a dual LFA-1 and VLA-4 agonist, is designed to enhance two critical steps in the cancer immunity cycle. The activation of LFA-1 on T-cells promotes their adhesion to antigen-presenting cells (APCs) and tumor cells expressing ICAM-1, facilitating immunological synapse formation and T-cell-mediated cytotoxicity. Simultaneously, the activation of VLA-4 on T-cells enhances their adhesion to and transmigration through the endothelium expressing VCAM-1, promoting their infiltration into the tumor.
Caption: this compound's dual mechanism of action.
Experimental Protocols
Detailed experimental protocols are essential for the accurate interpretation and replication of results. Below are generalized protocols for key assays used in the evaluation of integrin agonists.
Static Cell Adhesion Assay
This assay measures the ability of cells to adhere to a substrate under static conditions.
-
Plate Coating: 96-well plates are coated with the ligand of interest (e.g., VCAM-1 or ICAM-1) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.
-
Blocking: The wells are washed with PBS and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific cell binding.
-
Cell Preparation: The cell line of interest (e.g., Jurkat T-cells) is labeled with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Treatment: The labeled cells are pre-incubated with varying concentrations of the integrin agonist (e.g., this compound or THI0019) or vehicle control for 30 minutes at 37°C.
-
Adhesion: The treated cells are added to the coated and blocked wells and allowed to adhere for 30-60 minutes at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The fluorescence of the adherent cells is measured using a plate reader. The number of adherent cells is proportional to the fluorescence intensity.
Caption: Workflow for a static cell adhesion assay.
T-Cell Infiltration Assay (In Vitro)
This assay assesses the ability of T-cells to migrate through a barrier, mimicking infiltration into a tumor.
-
Transwell Setup: A transwell insert with a porous membrane (e.g., 8 µm pores) is placed in a well of a 24-well plate. The bottom of the well can be coated with a chemoattractant (e.g., CXCL12).
-
Endothelial Monolayer (Optional): To mimic transmigration through the endothelium, a monolayer of endothelial cells (e.g., HUVECs) can be cultured on the top of the transwell membrane until confluent.
-
T-Cell Preparation: T-cells are fluorescently labeled and pre-treated with the integrin agonist or vehicle control.
-
Migration: The treated T-cells are added to the top chamber of the transwell insert.
-
Incubation: The plate is incubated for 4-24 hours to allow for T-cell migration to the bottom chamber.
-
Quantification: The number of migrated T-cells in the bottom chamber is quantified by fluorescence measurement or flow cytometry.
Conclusion
This compound represents a novel approach in immuno-oncology by targeting both LFA-1 and VLA-4 to enhance the anti-tumor immune response. While direct quantitative comparisons with other integrin agonists are limited by the lack of publicly available preclinical data for this compound, the available information on its dual mechanism of action suggests a broad potential to improve T-cell function. In contrast, the VLA-4 specific agonist THI0019 provides a valuable preclinical tool for studying the role of VLA-4 in cell adhesion and migration. Further publication of preclinical and clinical data for this compound will be crucial for a more comprehensive head-to-head comparison and for fully understanding its therapeutic potential in combination with other immunotherapies.
References
- 1. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 2. ibidi.com [ibidi.com]
- 3. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Frontiers | Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion [frontiersin.org]
- 6. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 7. Cell-Adhesion Assays | Springer Nature Experiments [experiments.springernature.com]
Assessing the Therapeutic Window: Alintegimod in the Landscape of Modern Immunotherapies
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window, a critical measure of a drug's safety and efficacy, is a paramount consideration in the development of novel immunotherapies. This guide provides a comparative assessment of the therapeutic window of Alintegimod, a first-in-class oral integrin agonist, against established immunotherapeutic modalities, including checkpoint inhibitors, CAR T-cell therapy, and cytokine therapy. While this compound is currently in early-stage clinical development with limited publicly available quantitative data, this guide synthesizes existing information and outlines the experimental frameworks used to establish therapeutic windows in immuno-oncology.
Executive Summary
This compound (also known as 7HP-349) is an orally administered small molecule that allosterically activates the integrins LFA-1 and VLA-4.[1][2] This novel mechanism of action aims to enhance T-cell activation and trafficking, as well as stabilize the cell-cell interactions crucial for an effective anti-tumor immune response.[1][3] Preclinical studies have suggested its potential to augment the efficacy of immune checkpoint inhibitors.[1] A notable finding from an early Phase 1 trial is this compound's "clean safety profile at doses higher than therapeutic levels," indicating a potentially wide therapeutic window.[1] In contrast, established immunotherapies such as checkpoint inhibitors, CAR T-cell therapy, and cytokine therapies often exhibit narrower therapeutic windows, characterized by significant and sometimes life-threatening toxicities that can limit their optimal dosing and efficacy.
Comparative Analysis of Therapeutic Windows
The therapeutic window is defined by the range between the minimum effective dose (MED) and the maximum tolerated dose (MTD). A wider therapeutic window suggests a more favorable safety profile and greater flexibility in dosing.
| Immunotherapy Class | Therapeutic Agent(s) | Known Therapeutic Window Characteristics | Common Dose-Limiting Toxicities |
| Integrin Agonist | This compound | Data from ongoing Phase 1b/2a trials (NCT06362369) are not yet fully available.[4][5] However, a prior Phase 1 study reported a "clean safety profile at doses higher than therapeutic levels," suggesting a potentially wide therapeutic window.[1] | Not yet publicly available. |
| Checkpoint Inhibitors | Nivolumab, Pembrolizumab | Generally considered to have a manageable therapeutic window, but significant immune-related adverse events (irAEs) can occur.[6] | Hepatitis, pneumonitis, colitis, endocrinopathies.[7][8] |
| CAR T-Cell Therapy | Tisagenlecleucel, Axicabtagene Ciloleucel | Narrow therapeutic window due to the potential for severe and life-threatening toxicities.[9][10] | Cytokine Release Syndrome (CRS), neurotoxicity.[11][12] |
| Cytokine Therapy | Interleukin-2 (B1167480) (IL-2), Interferon-alpha (IFN-α) | Historically narrow and challenging therapeutic window due to severe systemic toxicities.[13][14] | Flu-like symptoms, capillary leak syndrome, profound hypotension.[13][15] |
Experimental Protocols for Determining Therapeutic Window
The determination of a therapeutic window for an immunotherapy is a multi-step process involving preclinical studies and meticulously designed clinical trials.
Preclinical Assessment
Objective: To establish initial estimates of efficacy and toxicity in non-human models.
Key Experiments:
-
In Vitro Cytotoxicity and T-Cell Activation Assays:
-
Methodology: Co-culture of cancer cell lines with immune cells (e.g., T-cells) in the presence of escalating concentrations of the immunotherapeutic agent. T-cell activation is measured by cytokine release assays (e.g., ELISA for IFN-γ, TNF-α) and proliferation assays (e.g., CFSE dilution). Cytotoxicity is assessed via chromium-51 (B80572) release assays or similar methods.
-
Data Output: Dose-response curves for T-cell activation and tumor cell killing, providing an initial indication of the effective concentration range.
-
-
In Vivo Animal Studies (e.g., Xenograft or Syngeneic Mouse Models):
-
Methodology: Tumor-bearing mice are treated with a range of doses of the immunotherapy. Tumor growth is monitored over time to assess efficacy. Animals are closely observed for signs of toxicity, including weight loss, changes in behavior, and at the end of the study, histopathological analysis of major organs is performed.
-
Data Output: Determination of a preliminary MED based on tumor growth inhibition and an MTD based on observed toxicities. This data informs the starting dose for Phase 1 clinical trials.[16]
-
Clinical Assessment
Objective: To determine the safety, MTD, and preliminary efficacy in humans.
Key Experiments:
-
Phase 1 Dose-Escalation Trials:
-
Methodology: These trials typically employ a "3+3" design or more modern model-based designs.[17][18] Small cohorts of patients receive escalating doses of the new drug. Patients are monitored for dose-limiting toxicities (DLTs) during the first cycle of treatment. The MTD is defined as the highest dose at which no more than a prespecified proportion of patients (e.g., 1 in 6) experience a DLT.[17]
-
Data Output: The MTD for the new agent. Pharmacokinetic (PK) and pharmacodynamic (PD) data are also collected to understand the drug's behavior in the body and its biological effects at different doses.
-
-
Phase 2 Trials:
-
Methodology: Once the MTD is established, the drug is administered to a larger group of patients with a specific type of cancer to further evaluate its efficacy and safety.
-
Data Output: Objective response rates (ORR), progression-free survival (PFS), and overall survival (OS) data, which, in conjunction with the safety data, provide a more comprehensive understanding of the therapeutic window in a specific patient population.
-
Signaling Pathways and Experimental Workflows
This compound's Proposed Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its role in activating integrins to enhance the immune response against cancer cells.
Caption: this compound allosterically activates integrins on T-cells, enhancing adhesion and promoting activation.
Experimental Workflow for MTD Determination in a Phase 1 Trial
This diagram outlines the typical "3+3" dose-escalation design used in Phase 1 oncology trials to determine the maximum tolerated dose.
Caption: A "3+3" dose-escalation workflow for determining the Maximum Tolerated Dose (MTD).
Logical Relationship in Therapeutic Window Assessment
The following diagram illustrates the interplay between efficacy and toxicity in defining the therapeutic window.
Caption: The therapeutic window is the dose range between efficacy and unacceptable toxicity.
Conclusion
This compound represents a promising new approach in immuno-oncology with a potentially favorable therapeutic window, a significant advantage over some existing immunotherapies. Its oral administration and novel mechanism of action could position it as a valuable component of combination therapies. However, a definitive assessment of its therapeutic window awaits the maturation and publication of data from its ongoing clinical trials. The experimental protocols and conceptual frameworks outlined in this guide provide a basis for understanding how this compound's therapeutic window will be defined and how it will ultimately compare to other immunotherapies in the clinical setting. Researchers and drug development professionals should closely monitor the forthcoming data from the this compound clinical program to fully appreciate its therapeutic potential.
References
- 1. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 2. This compound by 7 Hills Pharma for Non-Small Cell Lung Cancer: Likelihood of Approval [pharmaceutical-technology.com]
- 3. texasheart.org [texasheart.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A phase 1b/2a multi-center, dose escalation and reference regimen-controlled, multi-cohort study to determine the safety and efficacy of oral 7HP349 (this compound) in combination with Ipilimumab followed by Nivolumab Monotherapy in patients with locally advanced or metastatic cancers following one or more prior therapies [mdanderson.org]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Toxicities associated with immune checkpoint inhibitors: a systematic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity Associated with Pembrolizumab Monotherapy in Patients with Gastrointestinal Cancers: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the Therapeutic Window for CAR T Cell Therapy in Solid Tumors: The Knowns and Unknowns of CAR T Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current approaches in the grading and management of cytokine release syndrome after chimeric antigen receptor T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grading of cytokine release syndrome associated with the CAR T cell therapy tisagenlecleucel | springermedizin.de [springermedizin.de]
- 13. Anticancer Cytokines: Biology and Clinical Effects of IFN-α2, IL-2, IL-15, IL-21, and IL-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intensive regimen of cytokines with interleukin-2 and interferon alfa-2b in selected patients with metastatic renal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. altasciences.com [altasciences.com]
- 17. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Designing phase I oncology dose escalation using dose–exposure–toxicity models as a complementary approach to model‐based dose–toxicity models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Alintegimod's Integrin Activation vs. CXCL12/CXCR4 Inhibition in Immuno-Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct therapeutic strategies in immuno-oncology: the activation of integrin signaling with Alintegimod (7HP349) and the inhibition of the CXCL12/CXCR4 chemokine pathway. While both approaches aim to enhance the anti-tumor immune response, they employ fundamentally different mechanisms of action. This document outlines the preclinical and clinical data available for this compound and compares it with data from several inhibitors of the CXCL12/CXCR4 axis, including Plerixafor (AMD3100), Ulocuplumab (BMS-936564), Balixafortide (POL6326), and Motixafortide (BL-8040).
Executive Summary
This compound is a first-in-class, orally administered small molecule that activates the integrins LFA-1 (αLβ2) and VLA-4 (α4β1), crucial for T-cell trafficking, adhesion to tumor cells, and immunological synapse formation.[1][2] This mechanism is designed to convert "cold" tumors, which are devoid of immune cells, into "hot," immune-infiltrated tumors, thereby potentially overcoming resistance to checkpoint inhibitors.[3]
In contrast, inhibitors of the CXCL12/CXCR4 pathway disrupt the signaling that promotes tumor cell proliferation, metastasis, and the creation of an immunosuppressive tumor microenvironment.[4][5] By blocking the interaction between the chemokine CXCL12 and its receptor CXCR4, these agents aim to mobilize immune cells and sensitize tumors to other therapies.
This guide will delve into the available quantitative data, experimental methodologies, and the underlying signaling pathways of these two distinct approaches.
Comparative Data on Preclinical and Clinical Activity
The following tables summarize the available quantitative data for this compound and representative CXCL12/CXCR4 inhibitors.
Table 1: Preclinical Activity of this compound and CXCL12/CXCR4 Inhibitors
| Compound | Target(s) | Assay | Cell Line | Result | Citation(s) |
| This compound (7HP349) | LFA-1 (αLβ2), VLA-4 (α4β1) | Cell Adhesion to VCAM-1 | Jurkat (human T-cell) | EC50: 2 µM | [6][7] |
| Cell Adhesion to VCAM-1 | 70Z/3 (murine B-cell) | EC50: 2 µM | [6][7] | ||
| Plerixafor (AMD3100) | CXCR4 | CXCR4 Antagonism | - | IC50: 44 nM | [8][9] |
| CXCL12-mediated Chemotaxis Inhibition | - | IC50: 5.7 nM | [9] | ||
| Ulocuplumab (BMS-936564) | CXCR4 | CXCR4 Binding Affinity (KD) | Ramos (human Burkitt's lymphoma) | 2.8 nM | [10] |
| Apoptosis Induction | Ramos (human Burkitt's lymphoma) | IC50: 1.9 nM | [11] | ||
| Apoptosis Induction | Primary CLL cells | IC50: 12.43 nM | [11] | ||
| Motixafortide (BL-8040) | CXCR4 | CXCR4 Antagonism | - | High affinity | [5] |
Table 2: Clinical Trial Data for this compound and CXCL12/CXCR4 Inhibitors
| Compound | Phase | Indication | Combination Therapy | Key Efficacy Data | Citation(s) |
| This compound (7HP349) | Phase 1b/2a (Ongoing) | Advanced Solid Tumors | Ipilimumab + Nivolumab | Data not yet available (Trial NCT06362369) | [12][13][14][15][16] |
| Balixafortide (POL6326) | Phase 1 | HER2-negative Metastatic Breast Cancer | Eribulin (B193375) | Objective Response Rate (ORR): 30% (95% CI 18-44) | [17][18] |
| Phase 3 (FORTRESS) | HER2-negative Metastatic Breast Cancer | Eribulin | Did not meet primary endpoint (ORR: 13.0% vs 13.7% for eribulin alone) | [19] | |
| Ulocuplumab (BMS-936564) | Phase 1b/2 | Relapsed/Refractory Multiple Myeloma | Lenalidomide + Dexamethasone or Bortezomib + Dexamethasone | Safety and tolerability established | [20] |
| Motixafortide (BL-8040) | Phase 3 (GENESIS) | Multiple Myeloma (Stem Cell Mobilization) | G-CSF | Superior stem cell mobilization vs. G-CSF alone | [21] |
| Phase 2 (COMBAT) | Metastatic Pancreatic Cancer | Pembrolizumab + Chemotherapy | Promising efficacy signals | [4] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and CXCL12/CXCR4 inhibitors are best understood by visualizing their respective signaling pathways.
This compound: Activating Integrin Signaling for T-Cell Infiltration
This compound acts as an allosteric activator of LFA-1 and VLA-4 integrins on the surface of T-cells. This activation is crucial for several steps in the anti-tumor immune response.
Caption: this compound's mechanism of action on T-cells.
CXCL12/CXCR4 Inhibitors: Disrupting Tumor-Promoting Signals
CXCL12/CXCR4 inhibitors block the binding of the chemokine CXCL12 to its receptor CXCR4, which is often overexpressed on cancer cells and immune cells within the tumor microenvironment.
Caption: Inhibition of the CXCL12/CXCR4 signaling pathway.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies used to evaluate these compounds.
This compound: Integrin Activation Assays
Cell Adhesion Assay:
-
Objective: To quantify the ability of this compound to enhance integrin-mediated cell adhesion.
-
Method:
-
Coat 96-well plates with integrin ligands (e.g., VCAM-1 or ICAM-1).
-
Label immune cells (e.g., Jurkat T-cells) with a fluorescent dye (e.g., Calcein-AM).
-
Pre-incubate the labeled cells with varying concentrations of this compound or vehicle control.
-
Add the cell suspension to the coated wells and incubate to allow for adhesion.
-
Wash away non-adherent cells.
-
Quantify the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the EC50 value, the concentration of this compound that elicits a half-maximal response.[6][7]
-
CXCL12/CXCR4 Inhibitors: Functional Assays
Chemotaxis Assay:
-
Objective: To assess the ability of a CXCR4 inhibitor to block CXCL12-induced cell migration.
-
Method:
-
Use a transwell migration system with a porous membrane.
-
Place a solution containing CXCL12 in the lower chamber as a chemoattractant.
-
Place a suspension of CXCR4-expressing cells (e.g., cancer cell lines or immune cells) in the upper chamber.
-
Add varying concentrations of the CXCR4 inhibitor to the upper chamber with the cells.
-
Incubate to allow for cell migration through the membrane towards the CXCL12 gradient.
-
Quantify the number of migrated cells in the lower chamber by counting or using a viability assay.
-
Calculate the IC50 value, the concentration of the inhibitor that reduces CXCL12-induced migration by 50%.[9]
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity of a CXCR4 inhibitor to its target.
-
Method:
-
Use a radiolabeled ligand (e.g., [125I]-CXCL12) or a labeled antibody that binds to CXCR4.
-
Incubate CXCR4-expressing cells or cell membranes with the labeled ligand in the presence of varying concentrations of the unlabeled inhibitor.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free ligand (e.g., by filtration).
-
Measure the amount of bound labeled ligand.
-
Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) or the inhibitory constant (Ki).[10]
-
Apoptosis Assay:
-
Objective: To evaluate the pro-apoptotic effects of a CXCR4 inhibitor on cancer cells.
-
Method:
-
Culture CXCR4-expressing cancer cells (e.g., chronic lymphocytic leukemia cells).
-
Treat the cells with varying concentrations of the CXCR4 inhibitor (e.g., Ulocuplumab) or a control.
-
After a defined incubation period, stain the cells with markers of apoptosis, such as Annexin V and a viability dye (e.g., Propidium Iodide).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Logical Workflow for Drug Evaluation
The evaluation of novel immuno-oncology agents like this compound and CXCL12/CXCR4 inhibitors follows a structured pipeline from preclinical discovery to clinical validation.
Caption: A generalized workflow for drug development.
Conclusion
This compound and CXCL12/CXCR4 inhibitors represent two promising, yet distinct, avenues for enhancing anti-tumor immunity. This compound's novel mechanism of activating integrins to promote T-cell infiltration into "cold" tumors is a unique strategy to overcome a major hurdle in cancer immunotherapy. The CXCL12/CXCR4 inhibitors, on the other hand, target a well-established pathway involved in tumor progression and immunosuppression.
The preclinical data for both classes of agents are encouraging. However, clinical data for this compound is still emerging. While some CXCL12/CXCR4 inhibitors have shown clinical activity, the failure of Balixafortide in a Phase 3 trial highlights the challenges in translating preclinical promise to late-stage clinical success.
Further research, particularly the results from this compound's ongoing clinical trials, will be crucial in determining the ultimate clinical utility of these different approaches and their potential for combination therapies to improve outcomes for cancer patients. The detailed experimental protocols provided in this guide are intended to facilitate the continued investigation and comparison of these and other novel immuno-oncology agents.
References
- 1. This compound (7HP349) | LFA-1 activator | Probechem Biochemicals [probechem.com]
- 2. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 3. LFA-1 activation enriches tumor-specific T cells in a cold tumor model and synergizes with CTLA-4 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. What clinical trials have been conducted for Motixafortide? [synapse.patsnap.com]
- 6. Use of a small molecule integrin activator as a systemically administered vaccine adjuvant in controlling Chagas disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. Ulocuplumab (BMS-936564 / MDX1338): a fully human anti-CXCR4 antibody induces cell death in chronic lymphocytic leukemia mediated through a reactive oxygen species-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 14. texasheart.org [texasheart.org]
- 15. 7 Hills Pharma Begins Phase 1b/2a Trial of this compound for aPD-1-resistant Tumors [synapse.patsnap.com]
- 16. A phase 1b/2a multi-center, dose escalation and reference regimen-controlled, multi-cohort study to determine the safety and efficacy of oral 7HP349 (this compound) in combination with Ipilimumab followed by Nivolumab Monotherapy in patients with locally advanced or metastatic cancers following one or more prior therapies [mdanderson.org]
- 17. Balixafortide plus eribulin in HER2-negative metastatic breast cancer: a phase 1, single-arm, dose-escalation trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascopubs.org [ascopubs.org]
- 19. targetedonc.com [targetedonc.com]
- 20. A Phase Ib/II Trial of the First-in-Class Anti-CXCR4 Antibody Ulocuplumab in Combination with Lenalidomide or Bortezomib plus Dexamethasone in Relapsed Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. s27.q4cdn.com [s27.q4cdn.com]
Safety Operating Guide
Navigating the Safe Disposal of Alintegimod: A Procedural Guide
The proper disposal of investigational compounds like Alintegimod, a first-in-class, orally delivered small molecule designed to augment antigen-specific immune responses, is a critical component of laboratory safety and environmental responsibility.[1][2] As this compound is under clinical development for the treatment of solid tumors, it is essential to handle it with the care afforded to potent, cytotoxic agents.[1][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the safe handling and disposal of investigational anticancer drugs.[4] Researchers must always consult the specific SDS and all applicable institutional, local, state, and federal guidelines before handling or disposing of any chemical.[4]
Step-by-Step Disposal Protocol
A thorough risk assessment must be conducted before commencing any experiment involving this compound.[4] This involves reviewing all available safety information to understand its potential hazards, including toxicity, carcinogenicity, mutagenicity, and teratogenicity.[4] An appropriate disposal plan must be in place, and all necessary supplies, such as designated waste containers and spill kits, must be readily available.[4]
-
Personal Protective Equipment (PPE): To prevent exposure, appropriate PPE is mandatory. This includes two pairs of chemotherapy-tested gloves, a solid-front, disposable gown made of a low-permeability fabric with a closed back and tight-fitting cuffs, and safety goggles or a face shield.[4] Depending on the physical form of the agent and the procedure (e.g., handling powders), a NIOSH-approved respirator may be required.[4]
-
Waste Segregation: Proper segregation of waste is crucial. Do not mix this compound waste with other laboratory waste streams.[5] Separate and contain waste solutions and solids of antineoplastic drugs from other hazardous chemical waste.[5]
-
Containerization: Use designated, clearly labeled, and sealed containers for all this compound waste.[4] Containers must be properly labeled as "Hazardous Waste," "Cytotoxic," and list all chemical constituents.[4]
-
Final Disposal Logistics: All hazardous waste must be tracked from the point of generation to its final disposal.[4] This process is typically managed by the institution's Environmental Health and Safety (EHS) department.[4]
Data on Waste Stream Management
The following table summarizes the disposal procedures for different types of waste potentially generated during research with this compound.
| Waste Type | Description | Recommended Container | Disposal Method |
| Solid Waste | Contaminated personal protective equipment (gloves, gowns), labware (pipette tips, tubes), and other disposable items.[4] | Labeled, sealed, and puncture-resistant container marked as "Chemotherapy Waste" or "Trace Cytotoxic Waste."[4] | Regulated Medical Waste Incineration.[4] |
| Liquid Waste (Aqueous) | Contaminated buffers, media, or other aqueous solutions. | Compatible, sealed, and clearly labeled container marked as "Hazardous Waste," "Cytotoxic," and listing all chemical constituents.[4] | High-Temperature Hazardous Waste Incineration. Disposal via sewer is strictly prohibited.[4] |
| Sharps | Needles, syringes, and other contaminated sharp objects. | Puncture-resistant sharps container with a purple lid, indicating cytotoxic contamination.[6] | High-Temperature Hazardous Waste Incineration.[6] |
| Unused/Expired Compound | Pure this compound or solutions of known concentrations. | Black RCRA Hazardous Waste Container.[4] | High-Temperature Hazardous Waste Incineration.[4] |
Experimental Protocols
Currently, there are no publicly available experimental protocols specifically detailing the disposal of this compound. The disposal methods outlined are derived from established guidelines for cytotoxic and investigational drugs. Researchers should develop a standard operating procedure (SOP) for this compound waste disposal, incorporating the information from the compound's specific SDS upon availability and their institution's EHS policies.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste.
References
- 1. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 2. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
- 3. This compound by 7 Hills Pharma for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistical Information for Handling Alintegimod
Researchers, scientists, and drug development professionals handling Alintegimod, a clinical-stage, first-in-class integrin activator, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Although specific handling guidelines for this compound are not publicly available, best practices for handling potent, hazardous, and investigational oncology drugs should be implemented. This guide provides essential, immediate safety and logistical information, including operational and disposal plans based on established standards for hazardous drugs (HDs).
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to prevent skin contact, inhalation, and ingestion of this compound. The following table summarizes the recommended PPE for various tasks involving the handling of this compound, based on general guidelines for hazardous drugs.[1][2][3]
| Task | Required PPE | Specifications and Best Practices |
| Receiving and Unpacking | - Single pair of chemotherapy gloves | - Inspect containers for any damage or leakage upon receipt. |
| - Protective gown | - Damaged containers should be treated as a spill. | |
| Storage and Transport | - Single pair of chemotherapy gloves | - Store in a designated, clearly labeled area. |
| - Transport in a manner that prevents breakage and contamination.[4] | ||
| Compounding and Preparation (in a Biological Safety Cabinet) | - Double pair of chemotherapy gloves | - Outer gloves should be sterile. |
| - Disposable gown resistant to chemotherapy drugs | - Gown should be low-linting and close in the back.[5] | |
| - Eye protection (goggles) and face shield | - To be worn when there is a risk of splashes.[4] | |
| - Respiratory protection (e.g., N95 respirator) | - Recommended for procedures with a high risk of aerosolization.[2] | |
| Administration | - Double pair of chemotherapy gloves | - Change gloves every 30-60 minutes or when compromised. |
| - Disposable gown resistant to chemotherapy drugs | - Gown should be discarded after each use. | |
| - Eye protection and face shield | - Essential when there is a risk of splashes. | |
| Waste Disposal | - Double pair of chemotherapy gloves | - All contaminated materials must be disposed of as hazardous waste. |
| - Disposable gown resistant to chemotherapy drugs | - Follow institutional and regulatory guidelines for hazardous waste disposal. | |
| Spill Cleanup | - Double pair of chemotherapy gloves | - Use a spill kit specifically designed for hazardous drugs. |
| - Disposable gown resistant to chemotherapy drugs | - Follow established spill cleanup procedures. | |
| - Eye protection and face shield | ||
| - Respiratory protection |
Experimental Protocols: Safe Handling Workflow
A systematic approach is crucial for handling this compound safely from receipt to disposal. The following workflow outlines the key steps to be followed.
Disposal Plan
All materials contaminated with this compound must be considered hazardous waste and disposed of according to institutional and regulatory guidelines.
Waste Segregation and Disposal:
| Waste Type | Disposal Container | Disposal Procedure |
| Sharps | Puncture-resistant, leak-proof container labeled "Hazardous Waste" | Do not recap, bend, or break needles. |
| Gloves, Gowns, and other contaminated disposables | Leak-proof, labeled plastic bag or container | Seal the container when full. |
| Empty Vials | Puncture-resistant, leak-proof container labeled "Hazardous Waste" | Dispose of in the same manner as sharps. |
| Contaminated Solutions | Labeled, leak-proof container | Do not dispose of down the drain. |
Signaling Pathway
This compound is a first-in-class, orally delivered small molecule designed to safely augment antigen-specific immune responses by selectively activating the integrins LFA-1 and VLA-4.[6] This activation is crucial for enhancing the trafficking of immune cells, antigen presentation, and T cell activation, which are rate-limiting steps in the cancer immunity cycle.[7]
References
- 1. pogo.ca [pogo.ca]
- 2. gerpac.eu [gerpac.eu]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 4. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dupont.com.sg [dupont.com.sg]
- 6. First Patient in Phase 1b/2a Clinical Trial for this compound Against anti-PD-1-resistant Solid Tumors — 7 Hills Pharma Inc. [7hillspharma.com]
- 7. 7 Hills Pharma Safely Doses First Patient in Phase 1b/2a [globenewswire.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
